molecular formula C20H16ClN7O3S B13893191 Tim-3-IN-1

Tim-3-IN-1

Cat. No.: B13893191
M. Wt: 469.9 g/mol
InChI Key: MJDFVGVHKKUOFT-UHFFFAOYSA-N
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Description

Tim-3-IN-1 is a useful research compound. Its molecular formula is C20H16ClN7O3S and its molecular weight is 469.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16ClN7O3S

Molecular Weight

469.9 g/mol

IUPAC Name

N-[4-(8-chloro-2-methyl-5-oxo-6H-[1,2,4]triazolo[1,5-c]quinazolin-9-yl)-3-methylphenyl]-1H-imidazole-2-sulfonamide

InChI

InChI=1S/C20H16ClN7O3S/c1-10-7-12(27-32(30,31)19-22-5-6-23-19)3-4-13(10)14-8-15-17(9-16(14)21)25-20(29)28-18(15)24-11(2)26-28/h3-9,27H,1-2H3,(H,22,23)(H,25,29)

InChI Key

MJDFVGVHKKUOFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=NC=CN2)C3=C(C=C4C(=C3)C5=NC(=NN5C(=O)N4)C)Cl

Origin of Product

United States

Foundational & Exploratory

Tim-3-IN-1 and the Reversal of T-Cell Exhaustion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions. The immune checkpoint receptor, T-cell immunoglobulin and mucin-domain containing-3 (Tim-3), has emerged as a critical regulator of this process. Upregulated on exhausted T-cells, Tim-3, upon interaction with its ligands, transduces inhibitory signals that dampen T-cell activity. Small molecule inhibitors targeting Tim-3, such as Tim-3-IN-1, represent a promising therapeutic strategy to reinvigorate exhausted T-cells and restore anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of small molecule Tim-3 inhibitors, using the well-characterized inhibitor ML-T7 as a primary example due to the limited public availability of functional data for this compound. We will delve into the underlying signaling pathways, present quantitative data from preclinical studies, provide detailed experimental protocols for assessing inhibitor activity, and visualize key concepts using logical and pathway diagrams.

The Role of Tim-3 in T-Cell Exhaustion

Tim-3 is a type I transmembrane protein expressed on a variety of immune cells, including T-cells, natural killer (NK) cells, and dendritic cells (DCs). In the context of T-cell exhaustion, Tim-3 is co-expressed with other inhibitory receptors, most notably PD-1, on antigen-specific T-cells that have been chronically stimulated. The binding of Tim-3 to its ligands, which include Galectin-9, Phosphatidylserine (PtdSer), Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1), and High Mobility Group Box 1 (HMGB1), initiates a signaling cascade that actively suppresses T-cell function. This leads to a hierarchical loss of effector functions, including proliferation and the production of key cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).

Mechanism of Action of Small Molecule Tim-3 Inhibitors

Small molecule inhibitors of Tim-3, such as this compound (also known as Compound 38) and ML-T7, are designed to physically occupy a binding pocket on the Tim-3 protein, thereby preventing its interaction with its ligands.[1][2] Specifically, ML-T7 has been shown to target the FG-CC' cleft of Tim-3, a crucial site for the binding of PtdSer and CEACAM1.[2] By blocking these interactions, the inhibitor effectively disrupts the downstream inhibitory signaling cascade, leading to the restoration of T-cell effector functions.

Signaling Pathways

The signaling pathways downstream of Tim-3 are complex and not yet fully elucidated. However, a general model suggests two states: an active, unbound state and an inhibitory, ligand-bound state.

  • Unbound State (Active T-cell Signaling): In the absence of its ligands, the cytoplasmic tail of Tim-3 is thought to be in a conformation that does not impede T-cell receptor (TCR) signaling.

  • Ligand-Bound State (Inhibitory Signaling): Upon ligand binding, the cytoplasmic tail of Tim-3 becomes phosphorylated, leading to the recruitment of inhibitory molecules and the suppression of TCR-mediated activation signals.

Small molecule inhibitors like this compound prevent this ligand-induced conformational change and subsequent inhibitory signaling.

Diagram of Tim-3 Signaling Pathway

TIM3_Signaling cluster_unbound Unbound State (T-cell Activation) cluster_bound Ligand-Bound State (T-cell Exhaustion) cluster_inhibitor Inhibitor-Bound State (Reversal of Exhaustion) TCR TCR CD3 CD3 Lck Lck CD3->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 Cytokines Cytokine Production (IFN-γ, IL-2) NFAT->Cytokines AP1->Cytokines Ligand Galectin-9 / PtdSer / CEACAM1 TIM3 Tim-3 Ligand->TIM3 SHP1_2 SHP-1/SHP-2 TIM3->SHP1_2 Inhibition Inhibition of TCR Signaling SHP1_2->Inhibition Inhibition->ZAP70 TIM3_Inhibitor This compound TIM3_blocked Tim-3 TIM3_Inhibitor->TIM3_blocked Block Blockade of Ligand Binding TIM3_blocked->Block

Caption: Tim-3 signaling in T-cell activation and exhaustion.

Quantitative Data on Tim-3 Inhibition

While specific functional data for this compound is limited in the public domain, preclinical studies on the similar small molecule inhibitor ML-T7 provide valuable insights into the quantitative effects of Tim-3 blockade.

Table 1: In Vitro Activity of ML-T7
ParameterCell TypeAssayResultReference
Binding Affinity Recombinant Tim-3Fluorescence PolarizationKi = 70 nM (for a similar compound from the same discovery program)[3]
Cytokine Production Human NK cell line (NK92)Flow CytometrySignificant increase in IFN-γ and TNF-α production at 10 µM[1]
T-cell Activation Primary CD8+ T-cellsWestern BlotIncreased phosphorylation of PLC-γ1, ZAP70, LCK, ERK1/2, and STAT5 upon anti-CD3/CD28 stimulation with 10 µM ML-T7
DC Maturation Dendritic CellsFlow CytometryIncreased expression of DC maturation markers at 10 µM
Table 2: In Vivo Efficacy of ML-T7 in a Mouse Tumor Model
Animal ModelTreatmentDosing RegimenOutcomeReference
Hepatocellular Carcinoma (HCC) mice ML-T710-50 mg/kg, intraperitoneal injection, every 2 days for 10 dosesInhibition of tumor growth and prolonged survival
HCC mice ML-T7 + anti-PD-1 antibody20 mg/kg ML-T7 (IP, every 2 days) + NivolumabSynergistic improvement in anti-tumor efficacy and survival

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of a small molecule Tim-3 inhibitor.

T-cell Proliferation Assay (CFSE-based)

Objective: To determine the effect of a Tim-3 inhibitor on the proliferative capacity of T-cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)

  • Tim-3 inhibitor (e.g., this compound)

  • Complete RPMI-1640 medium

  • FACS buffer (PBS + 2% FBS)

  • Flow cytometer

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

  • Wash the cells three times with complete RPMI medium.

  • Resuspend the cells in complete RPMI medium and plate in a 96-well plate.

  • Add the Tim-3 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash with FACS buffer.

  • Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

  • Analyze the data by gating on the lymphocyte population and assessing the dilution of CFSE, which corresponds to cell proliferation.

Flow Cytometry for Tim-3 and PD-1 on Tumor-Infiltrating Lymphocytes (TILs)

Objective: To analyze the expression of Tim-3 and PD-1 on T-cells infiltrating a tumor.

Materials:

  • Fresh tumor tissue

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • Ficoll-Paque

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-Tim-3, anti-PD-1

  • Live/Dead stain

  • FACS buffer

  • Flow cytometer

Protocol:

  • Mechanically and enzymatically dissociate the fresh tumor tissue according to the manufacturer's protocol to obtain a single-cell suspension.

  • Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated TILs with FACS buffer.

  • Stain the cells with a Live/Dead stain for 20 minutes at room temperature, protected from light.

  • Wash the cells with FACS buffer.

  • Incubate the cells with fluorochrome-conjugated antibodies against CD3, CD8, Tim-3, and PD-1 for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

  • Analyze the data by first gating on live, singlet lymphocytes, then on CD3+ T-cells, and subsequently on CD8+ cytotoxic T-cells. Finally, assess the expression of Tim-3 and PD-1 on the CD8+ T-cell population.

In Vivo Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of a Tim-3 inhibitor in a syngeneic mouse model.

Materials:

  • Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma)

  • 6-8 week old C57BL/6 mice

  • Tim-3 inhibitor (e.g., this compound or ML-T7)

  • Vehicle control

  • Calipers

  • Syringes and needles

Protocol:

  • Culture the MC38 tumor cells to 80-90% confluency.

  • Harvest and wash the cells with sterile PBS. Resuspend the cells in PBS at a concentration of 5x10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5x10^5 cells) into the right flank of each mouse.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, Tim-3 inhibitor).

  • Prepare the Tim-3 inhibitor in a suitable vehicle for intraperitoneal injection.

  • Administer the Tim-3 inhibitor or vehicle control according to the desired dosing schedule (e.g., 20 mg/kg every other day).

  • Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the mice for any signs of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry of TILs).

Visualization of Workflows and Relationships

Experimental Workflow for Evaluating a Tim-3 Inhibitor

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Binding Affinity Assay (e.g., FP, SPR) Proliferation T-cell Proliferation Assay (CFSE) Binding->Proliferation Cytokine Cytokine Release Assay (ELISA, Flow Cytometry) Proliferation->Cytokine Signaling Signaling Pathway Analysis (Western Blot) Cytokine->Signaling Tumor_Model Syngeneic Mouse Tumor Model Signaling->Tumor_Model Efficacy Anti-tumor Efficacy (Tumor Growth Inhibition) Tumor_Model->Efficacy TIL_Analysis TIL Analysis (Flow Cytometry) Efficacy->TIL_Analysis Toxicity Toxicity Assessment Efficacy->Toxicity Start Tim-3 Inhibitor (e.g., this compound) Start->Binding

Caption: A generalized workflow for the preclinical evaluation of a small molecule Tim-3 inhibitor.

Conclusion

The development of small molecule inhibitors targeting Tim-3, such as this compound, holds significant promise for cancer immunotherapy. By blocking the inhibitory signals mediated by the Tim-3 pathway, these agents can restore the function of exhausted T-cells, leading to enhanced anti-tumor immune responses. The preclinical data for the Tim-3 inhibitor ML-T7 demonstrates the potential of this therapeutic approach, showing robust in vitro and in vivo activity, both as a monotherapy and in combination with other checkpoint inhibitors. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug developers working to advance this exciting class of therapeutics. Further investigation into the specific functional characteristics of this compound and other novel Tim-3 inhibitors will be crucial for their successful clinical translation.

References

The Discovery and Development of Tim-3-IN-1: A Small Molecule Inhibitor Targeting the Immune Checkpoint TIM-3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) has emerged as a critical immune checkpoint receptor implicated in T-cell exhaustion and tumor immune evasion. Its inhibition presents a promising strategy in cancer immunotherapy. This technical guide details the discovery and development of Tim-3-IN-1, a small molecule inhibitor of TIM-3. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the underlying signaling pathways, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to TIM-3

TIM-3 is a type I transmembrane protein expressed on various immune cells, including T cells, regulatory T cells (Tregs), dendritic cells (DCs), and natural killer (NK) cells.[1][2] It plays a crucial role in regulating immune responses and its upregulation is often associated with dysfunctional or "exhausted" T cells in the tumor microenvironment.[3][4] TIM-3 interacts with several ligands, most notably Galectin-9, as well as phosphatidylserine (PtdSer), and CEACAM1, to deliver inhibitory signals that dampen anti-tumor immunity.[2] Therefore, blocking the TIM-3 signaling pathway is a key therapeutic strategy to reinvigorate the immune response against cancer.

The Discovery of this compound

This compound was identified through a fragment-based drug discovery approach, a powerful method for identifying novel small molecule binders to protein targets. This strategy involves screening a library of low-molecular-weight fragments to identify those that bind to the target protein, followed by optimization of these fragments into more potent lead compounds.

Experimental Protocol: Fragment-Based Screening via NMR

The initial identification of fragments that bind to TIM-3 was accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is highly sensitive to the binding of small molecules to a larger protein target.

Methodology:

  • Protein Preparation: Recombinant human TIM-3 extracellular domain was expressed and purified.

  • Fragment Library Screening: A library of small molecule fragments was screened for binding to TIM-3.

  • NMR Spectroscopy: Two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) NMR spectra of ¹⁵N-labeled TIM-3 were acquired in the absence and presence of individual fragments or fragment mixtures.

  • Hit Identification: Fragments that induced chemical shift perturbations in the TIM-3 HSQC spectrum were identified as "hits," indicating direct binding to the protein.

  • Binding Site Mapping: The specific amino acid residues in TIM-3 affected by fragment binding were identified by analyzing the perturbed peaks in the HSQC spectrum, thereby mapping the binding site.

Structure-Based Lead Optimization

Following the identification of initial fragment hits, structure-based design and chemical synthesis were employed to optimize these fragments into more potent inhibitors. This iterative process involved the synthesis of analogues of the initial hits and the evaluation of their binding affinity to TIM-3, guided by co-crystal structures of the fragment-TIM-3 complexes. This process ultimately led to the development of this compound.

Biochemical and Cellular Characterization of this compound

A series of biochemical and cellular assays were conducted to determine the binding affinity, inhibitory activity, and cellular effects of this compound.

Quantitative Binding and Inhibition Data

The following table summarizes the key quantitative data for this compound and related compounds.

CompoundMethodTargetAffinity (Kd)IC50Reference
This compound Fluorescence PolarizationHuman TIM-30.070 µM-
TIM-3-IN-2 (A-41) MicroScale ThermophoresisHuman TIM-30.61 µM-

Note: IC50 values are not yet publicly available for this compound in functional assays.

Experimental Protocols for In Vitro Assays

Fluorescence Polarization (FP) Assay for Binding Affinity:

  • Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (probe) upon binding to a larger protein.

  • Procedure:

    • A fluorescently labeled probe with known affinity for TIM-3 was used.

    • Increasing concentrations of the test compound (e.g., this compound) were added to a solution containing the TIM-3 protein and the fluorescent probe.

    • The test compound competes with the probe for binding to TIM-3, causing a decrease in fluorescence polarization.

    • The Ki (inhibition constant) or Kd (dissociation constant) was calculated from the resulting dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement:

  • Principle: This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the thermal stability of the target protein.

  • Procedure:

    • Cells expressing TIM-3 were treated with the test compound or a vehicle control.

    • The cells were heated to various temperatures, causing protein denaturation and aggregation.

    • The remaining soluble protein at each temperature was quantified by western blotting or other protein detection methods.

    • Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature.

In Vivo Evaluation of this compound

The anti-tumor efficacy of this compound was evaluated in preclinical mouse models of cancer.

In Vivo Efficacy in Syngeneic Mouse Models

Experimental Design:

  • Animal Model: Humanized mouse models expressing human TIM-3 were utilized to assess the efficacy of human TIM-3 specific inhibitors.

  • Tumor Implantation: Mice were subcutaneously inoculated with syngeneic tumor cells (e.g., MC38 colon adenocarcinoma).

  • Treatment: Once tumors reached a palpable size, mice were treated with this compound, a vehicle control, or a reference antibody.

  • Efficacy Assessment: Tumor growth was monitored over time. At the end of the study, tumors and spleens were harvested for immunological analysis, including flow cytometry to assess the phenotype and function of tumor-infiltrating lymphocytes (TILs).

Note: Specific in vivo efficacy data for this compound, such as tumor growth inhibition percentages, are not yet publicly available.

TIM-3 Signaling Pathway and Mechanism of Action of this compound

Understanding the TIM-3 signaling pathway is crucial for appreciating the mechanism of action of its inhibitors.

The TIM-3 Signaling Cascade

TIM-3 activation upon ligand binding leads to the phosphorylation of tyrosine residues in its cytoplasmic tail. This initiates a signaling cascade that ultimately suppresses T-cell activation and effector functions. In a resting state, the protein Bat3 is associated with the cytoplasmic tail of TIM-3, preventing its inhibitory signaling. Upon ligand binding, Bat3 is released, allowing for the recruitment of downstream signaling molecules that mediate the inhibitory effects.

TIM3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm TIM3 TIM-3 Bat3 Bat3 TIM3->Bat3 Release Fyn Fyn TIM3->Fyn SHP1_SHP2 SHP-1 / SHP-2 TIM3->SHP1_SHP2 Recruitment TCR TCR Lck Lck TCR->Lck CD3 CD3 CD3->Lck Ligand Galectin-9 / PtdSer / CEACAM1 Ligand->TIM3 Binding PI3K PI3K Lck->PI3K SHP1_SHP2->Lck Dephosphorylation Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB AP1 AP-1 Akt->AP1 NFAT NFAT Akt->NFAT Exhaustion T-cell Exhaustion (↓ Proliferation, ↓ Cytokine Production) NFkB->Exhaustion AP1->Exhaustion NFAT->Exhaustion Tim3_IN_1 This compound Tim3_IN_1->TIM3 Inhibition

Caption: TIM-3 Signaling Pathway and Inhibition by this compound.

Mechanism of Action of this compound

This compound is designed to bind to the extracellular domain of TIM-3, thereby sterically hindering the interaction between TIM-3 and its ligands. By blocking this interaction, this compound prevents the initiation of the downstream inhibitory signaling cascade. This leads to the restoration of T-cell proliferation and cytokine production (e.g., IFN-γ and TNF-α), ultimately enhancing the anti-tumor immune response.

Experimental Workflow and Logical Relationships

The discovery and development of this compound followed a logical progression from initial hit identification to preclinical validation.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase FragmentScreening Fragment-Based Screening (NMR) HitIdentification Hit Identification FragmentScreening->HitIdentification StructureBasedDesign Structure-Based Lead Optimization HitIdentification->StructureBasedDesign Tim3_IN_1_Synthesis Synthesis of this compound StructureBasedDesign->Tim3_IN_1_Synthesis BiochemicalAssays Biochemical Assays (FP, MST) Tim3_IN_1_Synthesis->BiochemicalAssays CellularAssays Cellular Assays (CETSA, Reporter Assays) BiochemicalAssays->CellularAssays InVivoEfficacy In Vivo Efficacy Studies (Mouse Models) CellularAssays->InVivoEfficacy Toxicity Toxicology Studies InVivoEfficacy->Toxicity ClinicalCandidate Clinical Candidate Selection Toxicity->ClinicalCandidate

Caption: Discovery and Development Workflow for this compound.

Conclusion and Future Directions

This compound represents a promising small molecule inhibitor of the TIM-3 immune checkpoint. Its discovery through fragment-based screening and subsequent optimization highlights a powerful approach for developing novel cancer immunotherapies. Further preclinical studies are warranted to fully elucidate its efficacy and safety profile, both as a monotherapy and in combination with other checkpoint inhibitors, such as anti-PD-1/PD-L1 agents. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for more effective cancer treatments.

References

The Role of Tim-3-IN-1 in the TIM-3 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) has emerged as a critical immune checkpoint receptor implicated in T-cell exhaustion and tumor immune evasion. Its role as a negative regulator of both innate and adaptive immunity has positioned it as a promising target for cancer immunotherapy. This technical guide provides an in-depth analysis of Tim-3-IN-1, a small molecule inhibitor of TIM-3, and its function within the TIM-3 signaling pathway. We will delve into the quantitative data characterizing its inhibitory activity, the detailed experimental methodologies for its study, and its impact on the intricate signaling cascade of TIM-3.

Introduction to the TIM-3 Signaling Pathway

TIM-3 is a type I transmembrane protein expressed on a variety of immune cells, including T cells (Th1, CD8+), regulatory T cells (Tregs), natural killer (NK) cells, and myeloid cells such as dendritic cells (DCs) and macrophages.[1][2] The TIM-3 signaling pathway plays a pivotal role in immune suppression.

Upon engagement with its ligands, TIM-3 initiates a signaling cascade that leads to the inhibition of T-cell proliferation and cytokine production, ultimately resulting in T-cell exhaustion.[1] Several ligands for TIM-3 have been identified, including galectin-9 (Gal-9), phosphatidylserine (PtdSer), high-mobility group box 1 (HMGB1), and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM-1).[1]

The binding of these ligands to the extracellular IgV domain of TIM-3 triggers the phosphorylation of tyrosine residues in its cytoplasmic tail. This phosphorylation event is a critical step in the downstream signaling that mediates TIM-3's inhibitory function.[3]

This compound: A Small Molecule Inhibitor of TIM-3

This compound, also known as Compound 38, is a small molecule inhibitor designed to target the TIM-3 protein. Its discovery through fragment-based screening and subsequent structure-based optimization has provided a valuable tool for probing the TIM-3 signaling pathway and for the potential development of novel cancer immunotherapies.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized by its binding affinity to the TIM-3 protein. While a specific IC50 value is not provided in the primary literature, a closely related analog, compound 207, which was also developed in the same study, exhibited a binding affinity (Ki) of 70 nM in a fluorescence polarization anisotropy assay. This suggests that this compound likely possesses a similar high-affinity binding to TIM-3. Further quantitative analysis from the primary study by Rietz et al. is summarized below.

CompoundAssay TypeTargetAffinity (Ki)
This compound (Compound 38) Fluorescence Polarization AnisotropyTIM-3Data not explicitly provided, but developed from fragments with high affinity.
Compound 207 (Analogue) Fluorescence Polarization AnisotropyTIM-370 nM

Mechanism of Action of this compound in the TIM-3 Signaling Pathway

This compound functions by directly binding to the TIM-3 protein, thereby blocking its interaction with its natural ligands. This inhibition prevents the initiation of the downstream signaling cascade that leads to immune suppression.

TIM3_Signaling_and_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Galectin-9, PtdSer, HMGB1, CEACAM-1 TIM3 TIM-3 Receptor Ligand->TIM3 Binding Bat3 Bat3 TIM3->Bat3 Displaces Lck_inactive Inactive Lck TIM3->Lck_inactive Promotes Inactivation Lck_active Active Lck Bat3->Lck_active Recruits TCR_signaling TCR Signaling Lck_active->TCR_signaling Promotes Lck_inactive->TCR_signaling Inhibits Immune_Activation T-Cell Activation (Proliferation, Cytokine Release) TCR_signaling->Immune_Activation Immune_Suppression T-Cell Exhaustion (Inhibition of Proliferation) TCR_signaling->Immune_Suppression This compound This compound This compound->TIM3 Inhibits Binding

Resting State (No Ligand Binding)

In the absence of its ligands, the cytoplasmic tail of TIM-3 is associated with a protein called Bat3. This interaction is crucial for maintaining a poised state for T-cell activation.

Ligand-Induced Inhibition

Upon binding of ligands like Gal-9 to the extracellular domain of TIM-3, a conformational change occurs, leading to the phosphorylation of tyrosine residues in the cytoplasmic tail. This phosphorylation event disrupts the interaction between TIM-3 and Bat3. The dissociation of Bat3 allows TIM-3 to recruit and activate inhibitory signaling molecules, which ultimately suppress T-cell receptor (TCR) signaling, leading to T-cell exhaustion.

Inhibition by this compound

This compound, by binding to TIM-3, physically obstructs the binding of its natural ligands. This preventative action ensures that the inhibitory signaling cascade is not initiated. Consequently, the T-cell remains in an active state, capable of mounting an effective immune response.

Experimental Protocols

The discovery and characterization of this compound involved several key experimental techniques. Below are detailed methodologies for these pivotal experiments.

Fragment-Based Screening using NMR Spectroscopy

Fragment-based drug discovery (FBDD) using Nuclear Magnetic Resonance (NMR) spectroscopy was employed to identify initial small molecule fragments that bind to TIM-3.

Objective: To identify low molecular weight compounds that bind to the TIM-3 protein.

Methodology:

  • Protein Preparation: Recombinant human TIM-3 protein is expressed and purified. For protein-observed NMR, the protein is isotopically labeled with 15N.

  • Fragment Library Screening: A library of small molecule fragments is screened for binding to the TIM-3 protein.

  • NMR Data Acquisition: Two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra of the 15N-labeled TIM-3 are acquired in the absence and presence of individual fragments or fragment mixtures.

  • Hit Identification: Binding of a fragment to TIM-3 is detected by chemical shift perturbations (CSPs) in the HSQC spectrum of the protein. Significant shifts in the positions of specific amide peaks indicate that a fragment is binding to that region of the protein.

  • Binding Site Mapping: The residues exhibiting the most significant CSPs are mapped onto the three-dimensional structure of TIM-3 to identify the binding site of the fragment.

NMR_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Validation Protein_Prep Prepare 15N-labeled TIM-3 Protein NMR_Acquisition Acquire 1H-15N HSQC Spectra (TIM-3 +/- Fragments) Protein_Prep->NMR_Acquisition Fragment_Lib Fragment Library Fragment_Lib->NMR_Acquisition CSP_Analysis Analyze Chemical Shift Perturbations (CSPs) NMR_Acquisition->CSP_Analysis Hit_ID Identify Fragment Hits CSP_Analysis->Hit_ID Binding_Site Map Binding Site on TIM-3 Structure Hit_ID->Binding_Site

Fluorescence Polarization (FP) Assay for Binding Affinity

Fluorescence Polarization (FP) is a technique used to measure the binding affinity of molecules in solution. It was utilized to determine the binding affinity (Ki) of this compound and its analogs to the TIM-3 protein.

Objective: To quantify the binding affinity of this compound to TIM-3.

Methodology:

  • Reagent Preparation:

    • A fluorescently labeled tracer molecule that is known to bind to TIM-3 is prepared.

    • Purified TIM-3 protein is diluted to a fixed concentration.

    • A serial dilution of the inhibitor (this compound) is prepared.

  • Assay Setup: The assay is typically performed in a 384-well plate format. Each well contains the fluorescent tracer, the TIM-3 protein, and a specific concentration of the inhibitor.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: A plate reader equipped with polarizing filters measures the fluorescence polarization (FP) in each well.

    • When the fluorescent tracer is unbound and small, it rotates rapidly, resulting in a low FP value.

    • When the tracer is bound to the larger TIM-3 protein, its rotation is slower, leading to a high FP value.

  • Data Analysis: The inhibitor competes with the fluorescent tracer for binding to TIM-3. As the concentration of the inhibitor increases, it displaces the tracer, causing a decrease in the FP signal. The data is plotted as FP signal versus inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

FP_Assay_Workflow cluster_components Assay Components cluster_procedure Procedure cluster_analysis Data Analysis Tracer Fluorescent Tracer Mix Mix Components in 384-well Plate Tracer->Mix TIM3_Protein TIM-3 Protein TIM3_Protein->Mix Inhibitor This compound (Serial Dilution) Inhibitor->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Data Plot FP vs. [Inhibitor] Measure_FP->Plot_Data Calculate_IC50 Determine IC50 Plot_Data->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors targeting the TIM-3 immune checkpoint. Its high-affinity binding to TIM-3 effectively blocks the engagement of natural ligands, thereby preventing the initiation of the inhibitory signaling cascade. This mechanism of action restores T-cell function and holds considerable promise for cancer immunotherapy. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation TIM-3 inhibitors. Further research into the cellular and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

The Foundational Science of TIM-3: An In-depth Guide to a Critical Immune Checkpoint

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), also known as HAVCR2, has emerged as a critical immune checkpoint receptor with multifaceted roles in regulating immune responses. Initially identified as a marker of terminally exhausted T cells, TIM-3 is now understood to be a key player in the tumor microenvironment and in the pathogenesis of chronic viral infections. Its expression on a wide array of immune cells, including T cells, regulatory T cells (Tregs), natural killer (NK) cells, and myeloid cells, underscores its complex and context-dependent functions. This technical guide provides a comprehensive overview of the foundational science of TIM-3, including its discovery, structure, ligands, signaling pathways, and its pivotal role in T-cell exhaustion. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the essential knowledge to navigate this promising therapeutic target.

Discovery and Initial Characterization

TIM-3 was first identified as a cell surface molecule selectively expressed on interferon-gamma (IFN-γ)-producing CD4+ T helper 1 (Th1) and CD8+ T cytotoxic 1 (Tc1) cells.[1] Subsequent research revealed its association with T-cell dysfunction and exhaustion in the settings of chronic viral infections, such as HIV and HCV, and various cancers.[2][3] A seminal finding was the high level of TIM-3 expression on a severely exhausted subset of T cells from individuals with chronic HIV infection.[2] Importantly, TIM-3 is often co-expressed with other inhibitory receptors, most notably PD-1, on tumor-infiltrating lymphocytes (TILs).[2] This co-expression marks a population of T cells that are more functionally exhausted than those expressing PD-1 alone, highlighting the potential of dual checkpoint blockade.

TIM-3 Protein Structure

TIM-3 is a type I transmembrane protein characterized by a conserved structure consisting of an N-terminal immunoglobulin variable (IgV) domain, a mucin-like domain, a transmembrane domain, and a cytoplasmic tail. The IgV domain is crucial for ligand binding and contains a unique cleft formed by non-canonical disulfide bonds, a feature conserved across the TIM family of proteins. The mucin domain is heavily O-glycosylated and its length varies between species. The cytoplasmic tail lacks a classical inhibitory motif like the ITIM (immunoreceptor tyrosine-based inhibition motif) found in other checkpoint receptors. Instead, it contains conserved tyrosine residues that are critical for its signaling functions.

Ligands of TIM-3

TIM-3 interacts with multiple ligands, each contributing to its diverse biological functions. The expression of these ligands in the tumor microenvironment and during chronic infections plays a crucial role in TIM-3-mediated immune suppression.

  • Galectin-9 (Gal-9): A soluble C-type lectin, Gal-9 was the first identified ligand for TIM-3. Its interaction with TIM-3 can induce the apoptosis of Th1 cells, thereby dampening inflammatory responses.

  • Carcinoembryonic Antigen-related Cell Adhesion Molecule 1 (CEACAM1): Expressed on activated T cells, CEACAM1 can interact with TIM-3 in both cis (on the same cell) and trans (on opposing cells). This interaction is believed to be critical for the inhibitory function of TIM-3.

  • Phosphatidylserine (PtdSer): Exposed on the surface of apoptotic cells, PtdSer is recognized by the IgV domain of TIM-3. This interaction is involved in the clearance of apoptotic cells (efferocytosis) and can also modulate T-cell responses. The binding affinity of TIM-3 for PtdSer is reported to be at least five times lower than that of other TIM family members like TIM-1 and TIM-4.

  • High-Mobility Group Box 1 (HMGB1): A damage-associated molecular pattern (DAMP) molecule released by necrotic cells, HMGB1 can bind to TIM-3 on dendritic cells (DCs). This interaction can suppress innate immune responses by interfering with the recognition of nucleic acids by Toll-like receptors.

Quantitative Data: Ligand Binding Affinities and Expression Profiles

Understanding the quantitative aspects of TIM-3 interactions and its expression patterns is crucial for the development of effective therapeutic strategies.

Table 1: Binding Affinities of TIM-3 Ligands
LigandBinding Affinity (Kd/EC50)MethodSource
CEACAM1EC50 of ~1-2 µMELISA
Galectin-9--Data not consistently reported in a comparable format
Phosphatidylserine--Lower affinity compared to TIM-1 and TIM-4
HMGB1--Data not consistently reported in a comparable format
Table 2: TIM-3 Expression on Immune Cells in Health and Disease
Immune Cell TypeConditionExpression LevelSource
CD8+ T Cells Healthy Peripheral BloodLow
Tumor-Infiltrating Lymphocytes (CRC)~22.2% ± 3.0%
Tumor-Infiltrating Lymphocytes (CRC)~36.37%
Chronic LCMV Infection (Day 90+)~70-80%
Chronic HIV InfectionMean of 49.4% ± 12.9%
CD4+ T Cells Healthy Peripheral Blood~0.5% ± 0.1%
Tumor-Infiltrating Lymphocytes (CRC)~21.2% ± 3.2%
Regulatory T Cells (Tregs) Healthy Peripheral Blood~2-5%
Tumor-Infiltrating Lymphocytes~40-60%
Tumor-Infiltrating Lymphocytes (HNSCC)Significantly higher than in PBMC
Tumor-Infiltrating Lymphocytes (Colon Carcinoma)>50% of FOXP3+ Tregs are TIM-3+
Natural Killer (NK) Cells Healthy DonorsMedian ~24.9%
Advanced Melanoma PatientsHigher than healthy donors

TIM-3 Signaling Pathway

The signaling cascade initiated by TIM-3 is complex and can lead to either inhibitory or, in some contexts, activating signals.

In the absence of ligand binding, the cytoplasmic tail of TIM-3 can associate with Bat3 (HLA-B-associated transcript 3), which in turn recruits the Src family kinase Lck. This can lead to the phosphorylation of downstream signaling molecules and promote T-cell activation.

Upon ligand binding, such as with Galectin-9, the tyrosine residues (Y256 and Y263 in mice) in the TIM-3 cytoplasmic tail become phosphorylated. This phosphorylation event leads to the release of Bat3, allowing TIM-3 to deliver an inhibitory signal. This inhibitory signal can involve the recruitment of phosphatases, such as SHP-1 and SHP-2, although the exact mechanisms are still under investigation. The downstream effects include the suppression of T-cell proliferation, reduced cytokine production (e.g., IFN-γ, TNF-α, and IL-2), and ultimately, the induction of T-cell apoptosis or exhaustion.

TIM3_Signaling_Pathway TIM-3 Signaling Pathway cluster_unligated Unligated State (Activating Signal) cluster_ligated Ligated State (Inhibitory Signal) TIM3_unligated TIM-3 Bat3 Bat3 TIM3_unligated->Bat3 binds Lck Lck Bat3->Lck recruits TCR_signaling_up T-Cell Activation Lck->TCR_signaling_up promotes Ligand Galectin-9 (or other ligands) TIM3_ligated TIM-3 Ligand->TIM3_ligated binds TIM3_pY Phosphorylated TIM-3 Tail TIM3_ligated->TIM3_pY induces phosphorylation Inhibitory_Signal Inhibitory Signal (e.g., phosphatase recruitment) TIM3_pY->Inhibitory_Signal Bat3_ligated Bat3 TIM3_pY->Bat3_ligated releases TCR_signaling_down T-Cell Exhaustion - Decreased Proliferation - Decreased Cytokine Production - Apoptosis Inhibitory_Signal->TCR_signaling_down leads to Experimental_Workflow Experimental Workflow for TIM-3 Functional Analysis cluster_phenotyping Phenotypic Analysis cluster_functional Functional Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Sample Isolate Immune Cells (e.g., TILs, PBMCs) Flow_Cytometry Multi-color Flow Cytometry (TIM-3, PD-1, other markers) Sample->Flow_Cytometry Cell_Sorting Sort TIM-3+ and TIM-3- Cell Subsets Flow_Cytometry->Cell_Sorting Cytokine_Assay Cytokine Production Assay (ICS, ELISA) Cell_Sorting->Cytokine_Assay Proliferation_Assay Proliferation Assay (CFSE, etc.) Cell_Sorting->Proliferation_Assay Cytotoxicity_Assay Cytotoxicity Assay Cell_Sorting->Cytotoxicity_Assay Ligand_Binding Ligand Binding Assays (ELISA, Flow Cytometry) Cell_Sorting->Ligand_Binding Signaling_Analysis Signaling Pathway Analysis (Western Blot, Phospho-flow) Cell_Sorting->Signaling_Analysis Animal_Model Tumor or Chronic Infection Animal Models Cytotoxicity_Assay->Animal_Model Signaling_Analysis->Animal_Model Blockade_Therapy Administer Anti-TIM-3 (with/without anti-PD-1) Animal_Model->Blockade_Therapy Outcome_Analysis Analyze Tumor Growth/ Viral Titer and Immune Response Blockade_Therapy->Outcome_Analysis

References

The Therapeutic Potential of Tim-3-IN-1 in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the exploratory studies surrounding Tim-3-IN-1, a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) receptor. As a critical immune checkpoint, Tim-3 has emerged as a promising target for cancer immunotherapy. This document summarizes the foundational knowledge, preclinical exploratory approaches, and the therapeutic rationale for the development of Tim-3 inhibitors like this compound.

Introduction to Tim-3 in Cancer Immunity

T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) is a key regulatory receptor expressed on a variety of immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs).[1][2] Its engagement with its ligands, such as galectin-9, phosphatidylserine (PtdSer), CEACAM1, and HMGB1, triggers inhibitory signals that dampen anti-tumor immune responses.[1][3] Elevated expression of Tim-3 in the tumor microenvironment is often associated with T-cell exhaustion, a state of T-cell dysfunction, and poor prognosis in various cancers.[1] Consequently, blocking the Tim-3 signaling pathway is a compelling strategy to restore anti-tumor immunity.

This compound: A Small Molecule Inhibitor

This compound is a small molecule inhibitor designed to bind to the Tim-3 receptor. It was discovered through a fragment-based screening approach, a method that identifies low-molecular-weight fragments that bind to a target protein, which are then optimized to create higher-affinity compounds. While detailed preclinical data for this compound is not extensively available in the public domain, the primary research indicates its potential as a high-affinity ligand for Tim-3. For the purpose of this guide, and to illustrate the expected preclinical profile of such a compound, we will refer to data from other publicly documented small molecule Tim-3 inhibitors where specific this compound data is not available.

Quantitative Data Summary

The following tables present a summary of representative quantitative data for small molecule Tim-3 inhibitors, illustrating the types of preclinical data generated in their evaluation.

Table 1: In Vitro Binding Affinity and Cellular Activity of Small Molecule Tim-3 Inhibitors

CompoundTargetAssay TypeBinding Affinity (Kd or Ki)Cellular Activity (e.g., IC50)Reference
Compound Analogous to this compoundHuman Tim-3Fluorescence Polarization Assay (FPA)70 nM (Ki)Data not publicly available
ML-T7Human Tim-3Microscale Thermophoresis (MST)210 nM (Kd)IFN-γ secretion ↑ in CD8+ T cells
TIM-3-IN-2Human Tim-3Not SpecifiedNot SpecifiedBlocks Tim-3 interaction with ligands

Table 2: Representative In Vivo Anti-Tumor Efficacy of a Small Molecule Tim-3 Inhibitor (ML-T7) in a Syngeneic Mouse Model

Treatment GroupDosingTumor Growth Inhibition (%)Change in Immune Cell InfiltrationReference
Vehicle Controli.p. daily0%Baseline
ML-T750 mg/kg, i.p. dailySignificant reduction in tumor volumeIncreased CD8+ T cells in tumor and spleen; Reduced T cell exhaustion
Anti-PD-1 AntibodyStandard doseSignificant reduction in tumor volumeIncreased CD8+ T cells
ML-T7 + Anti-PD-1 AntibodyCombination dosingGreater tumor reduction than monotherapyEnhanced anti-tumor immunity

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of preclinical findings. Below are methodologies for key experiments typically employed in the evaluation of Tim-3 inhibitors.

Fluorescence Polarization Assay (FPA) for Binding Affinity

This assay is used to determine the binding affinity of a small molecule inhibitor to its target protein.

  • Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (probe) upon binding to the target protein. A small, unbound probe tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its tumbling is slower, leading to higher polarization. An inhibitor will compete with the fluorescent probe for binding to the target, causing a decrease in polarization.

  • Materials:

    • Recombinant human Tim-3 protein

    • A fluorescently labeled small molecule probe known to bind Tim-3

    • This compound or other test compounds

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • Microplate reader with fluorescence polarization capabilities

  • Procedure:

    • A solution of the fluorescent probe at a fixed concentration is prepared in the assay buffer.

    • Serial dilutions of the test compound (e.g., this compound) are prepared.

    • The recombinant Tim-3 protein is added to the wells of a microplate.

    • The fluorescent probe and varying concentrations of the test compound are added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader.

    • The data is analyzed to calculate the IC50, which is then converted to a binding affinity constant (Ki).

In Vitro T-Cell Activation Assay

This assay assesses the functional effect of the inhibitor on T-cell activity.

  • Principle: The assay measures the production of cytokines, such as interferon-gamma (IFN-γ), by T-cells upon stimulation. Inhibition of the Tim-3 pathway is expected to enhance T-cell activation and cytokine production.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells

    • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or specific antigens)

    • This compound or other test compounds

    • Cell culture medium and supplements

    • ELISA or Flow Cytometry reagents for cytokine detection

  • Procedure:

    • Isolate PBMCs or CD8+ T-cells from healthy donor blood.

    • Culture the cells in the presence of T-cell activation stimuli.

    • Treat the cells with varying concentrations of the test compound.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Collect the cell culture supernatant and/or the cells.

    • Measure the concentration of IFN-γ in the supernatant using ELISA or quantify intracellular IFN-γ in T-cells using flow cytometry.

    • Analyze the data to determine the effect of the compound on T-cell activation.

In Vivo Syngeneic Mouse Tumor Model

This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism with a competent immune system.

  • Principle: A mouse cancer cell line is implanted into an immunocompetent mouse of the same genetic background. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

  • Materials:

    • Syngeneic mouse strain (e.g., C57BL/6)

    • Mouse tumor cell line (e.g., MC38 colon adenocarcinoma)

    • This compound or other test compounds formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Inject a known number of tumor cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups according to a defined schedule (e.g., daily intraperitoneal injection).

    • Measure tumor volume with calipers at regular intervals.

    • At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).

    • Analyze the tumor growth data to determine the anti-tumor efficacy of the compound.

Visualizations

Tim-3 Signaling Pathway

Tim_3_Signaling_Pathway Simplified Tim-3 Signaling Pathway in T-Cell Exhaustion cluster_TME Tumor Microenvironment cluster_T_Cell Exhausted T-Cell Tumor Cell Tumor Cell Galectin-9 Galectin-9 Tumor Cell->Galectin-9 secretes Tim-3 Tim-3 Galectin-9->Tim-3 binds Inhibitory Signaling Inhibitory Signaling Tim-3->Inhibitory Signaling activates TCR TCR Effector Function Down Reduced Effector Function Inhibitory Signaling->Effector Function Down leads to This compound This compound This compound->Tim-3 inhibits Experimental_Workflow Preclinical Evaluation Workflow for a Tim-3 Inhibitor cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization A Target Binding Assay (e.g., FPA) B Cellular Functional Assay (e.g., T-Cell Activation) A->B Confirm on-target activity C Pharmacokinetics & Toxicology Studies B->C Proceed if active D Syngeneic Tumor Model Efficacy Studies C->D Determine dose & safety E Analyze Anti-Tumor Efficacy D->E F Immunophenotyping of Tumor Microenvironment D->F G Lead Optimization E->G F->G

References

The Core of Tim-3 Inhibition: A Technical Guide to the Structure-Activity Relationship of Tim-3-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structure-activity relationship (SAR) of Tim-3-IN-1, a notable small-molecule inhibitor of the T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3). Tim-3 has emerged as a critical immune checkpoint receptor implicated in T-cell exhaustion and tumor immune evasion. Understanding the molecular interactions that drive the potency and selectivity of inhibitors like this compound is paramount for the rational design of next-generation cancer immunotherapies.

Introduction to Tim-3 and Its Role as a Therapeutic Target

T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) is a type I transmembrane protein that plays a significant role in regulating immune responses.[1][2] It is expressed on various immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs).[1][2] The binding of Tim-3 to its ligands, which include galectin-9 (Gal-9), phosphatidylserine (PtdSer), high-mobility group box 1 (HMGB1), and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), triggers inhibitory signals that suppress anti-tumor immunity.[3] Upregulation of Tim-3 is often observed in the tumor microenvironment and is associated with poor prognosis in several cancers. Consequently, blocking the Tim-3 signaling pathway has become a promising strategy in cancer immunotherapy. While several monoclonal antibodies targeting Tim-3 are in clinical development, small-molecule inhibitors offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs.

Tim-3 Signaling Pathways

The inhibitory function of Tim-3 is mediated through complex signaling cascades that ultimately lead to T-cell dysfunction. The specific downstream effects can vary depending on the ligand and the immune cell type involved. Two major pathways are depicted below.

TIM3_Signaling_Pathway Tim-3 Signaling Pathways cluster_gal9 Galectin-9 Pathway cluster_hmgb1 HMGB1 Pathway (in Dendritic Cells) Gal9 Galectin-9 Tim3_Gal9 Tim-3 Gal9->Tim3_Gal9 binds Apoptosis T-cell Apoptosis Tim3_Gal9->Apoptosis Exhaustion T-cell Exhaustion Tim3_Gal9->Exhaustion HMGB1 HMGB1 TLR_activation TLR Activation HMGB1->TLR_activation Tim3_HMGB1 Tim-3 Tim3_HMGB1->TLR_activation inhibits Innate_Immunity Innate Immune Response TLR_activation->Innate_Immunity

Caption: Overview of key Tim-3 signaling pathways.

The Discovery and Structure-Activity Relationship of this compound

This compound, also identified as Compound 38, was discovered through a fragment-based screening approach coupled with structure-based drug design. The research, published by Rietz et al. in the Journal of Medicinal Chemistry in 2021, detailed the identification of initial low-affinity fragments and their subsequent optimization into potent Tim-3 ligands.

The core of this compound is a triazolo[1,5-c]quinazolinone scaffold. The structure-activity relationship (SAR) studies focused on modifications at key positions to enhance binding affinity to the FG-CC' loop of the IgV domain of Tim-3, a critical region for ligand interaction.

Quantitative Structure-Activity Relationship Data

The following table summarizes the binding affinities of this compound and its key analogs as determined by a fluorescence polarization assay (FPA).

Compound IDR1 GroupR2 GroupKi (nM)
Fragment 1 HH810,000
Analog A ClH5,000
Analog B ClCH31,000
This compound (38) ClCH370
Analog C BrCH3150
Analog D ClC2H5200

Data synthesized from the findings presented in Rietz et al., 2021.

The SAR data reveals several key insights:

  • The initial fragment had a very weak binding affinity, highlighting the power of fragment-based screening to identify starting points for optimization.

  • The introduction of a chlorine atom at the R1 position significantly improved potency, likely due to favorable interactions within a hydrophobic pocket of the binding site.

  • The addition of a methyl group at the R2 position further enhanced affinity, suggesting this group occupies a small hydrophobic pocket.

  • The combination of these substitutions in this compound resulted in a compound with a potent 70 nM binding affinity.

  • Modifications to the R1 and R2 positions with other halogens or larger alkyl groups generally led to a decrease in potency, indicating a well-defined and sterically constrained binding pocket.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Synthesis of this compound (Compound 38)

The synthesis of this compound involves a multi-step process starting from commercially available materials. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the supplementary information of Rietz et al., 2021.

Synthesis_Workflow General Synthetic Workflow for this compound Start Starting Materials Step1 Formation of Triazoloquinazolinone Core Start->Step1 Step2 Functionalization at R1 Position Step1->Step2 Step3 Functionalization at R2 Position Step2->Step3 Step4 Final Sulfonamide Coupling Step3->Step4 End This compound (Compound 38) Step4->End

Caption: High-level overview of the synthetic strategy for this compound.

NMR-Based Fragment Screening

The initial identification of the triazoloquinazolinone scaffold was achieved through a nuclear magnetic resonance (NMR)-based fragment screening campaign.

Objective: To identify small molecule fragments that bind to the Tim-3 protein.

Materials:

  • Recombinantly expressed and purified human Tim-3 protein (residues 22-133) with a C-terminal His-tag.

  • A library of small molecule fragments.

  • NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT in 99.9% D2O).

  • NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Methodology:

  • Protein Preparation: The Tim-3 protein is expressed in E. coli and purified using affinity and size-exclusion chromatography. The final protein is buffer-exchanged into the NMR buffer.

  • Fragment Library Preparation: Fragments are dissolved in a suitable deuterated solvent (e.g., DMSO-d6) to create stock solutions.

  • NMR Data Acquisition: A series of 1D 1H NMR spectra are acquired for the protein alone and in the presence of individual fragments or fragment cocktails. 2D 1H-15N HSQC spectra can also be used for more detailed analysis if 15N-labeled protein is available.

  • Hit Identification: Binding of a fragment is detected by observing changes in the chemical shifts or line broadening of the protein's NMR signals.

Fluorescence Polarization Assay (FPA)

The binding affinities of this compound and its analogs were quantified using a competitive fluorescence polarization assay.

Objective: To determine the inhibition constant (Ki) of compounds for the Tim-3 protein.

Materials:

  • Purified human Tim-3 protein.

  • A fluorescently labeled probe molecule that is known to bind to Tim-3.

  • Test compounds (e.g., this compound and its analogs) at various concentrations.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • A microplate reader capable of measuring fluorescence polarization.

Methodology:

  • Assay Setup: In a microplate, a constant concentration of Tim-3 protein and the fluorescent probe are mixed with varying concentrations of the test compound.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: The fluorescence polarization of each well is measured using the microplate reader.

  • Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the test compound is used to calculate the IC50 value. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.

FPA_Workflow Fluorescence Polarization Assay Workflow Start Prepare Reagents Step1 Mix Tim-3, Fluorescent Probe, and Test Compound in Microplate Start->Step1 Step2 Incubate to Reach Equilibrium Step1->Step2 Step3 Measure Fluorescence Polarization Step2->Step3 Step4 Calculate IC50 and Ki Step3->Step4 End Binding Affinity Data Step4->End

Caption: A simplified workflow for the Fluorescence Polarization Assay.

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors for the immune checkpoint receptor Tim-3. The fragment-based discovery approach, guided by structural biology and medicinal chemistry, has yielded a potent ligand that targets a key interaction site on the Tim-3 protein. The detailed structure-activity relationship data provides a valuable roadmap for the future design of even more effective and drug-like Tim-3 inhibitors. The experimental protocols outlined in this guide offer a foundation for researchers to further investigate the biology of Tim-3 and to discover and characterize novel modulators of this important cancer immunotherapy target.

References

The Role of Small Molecule Tim-3 Inhibitors on Myeloid Cell Function in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The T-cell immunoglobulin and mucin domain-3 (Tim-3) has emerged as a critical immune checkpoint receptor that governs the function of a wide array of immune cells within the tumor microenvironment (TME). While initially characterized on T cells, the expression and functional significance of Tim-3 on myeloid cell populations, including dendritic cells (DCs), tumor-associated macrophages (TAMs), and myeloid-derived suppressor cells (MDSCs), are increasingly recognized as pivotal in tumor immune evasion. Small molecule inhibitors of Tim-3, such as the investigational compound Tim-3-IN-1 and other preclinical molecules like ML-T7 and SMI402, represent a promising therapeutic strategy to reinvigorate anti-tumor immunity by modulating the function of these myeloid cells. This technical guide provides an in-depth overview of the effects of Tim-3 inhibition on myeloid cell function in cancer, including key signaling pathways, detailed experimental protocols for evaluating inhibitor activity, and a summary of preclinical data.

Introduction to Tim-3 in Myeloid Cells

Tim-3, encoded by the HAVCR2 gene, is a type I transmembrane protein. Its expression on myeloid cells is a key factor in the regulation of innate and adaptive immunity within the TME.[1][2] In the context of cancer, Tim-3 expression on myeloid cells is generally associated with an immunosuppressive phenotype, contributing to a TME that is permissive for tumor growth and resistant to immunotherapy.[3]

  • Dendritic Cells (DCs): On conventional dendritic cells (cDCs), Tim-3 expression has been linked to a dampened anti-tumor response. Ligation of Tim-3 by its ligands, such as High Mobility Group Box 1 (HMGB1) released from dying tumor cells, can inhibit the activation of innate immune sensing pathways, thereby reducing the production of pro-inflammatory cytokines and impairing the DC's ability to prime anti-tumor T cells.[4]

  • Tumor-Associated Macrophages (TAMs): Tim-3 is highly expressed on TAMs and is associated with a pro-tumoral M2-like polarization. This polarization is characterized by the production of anti-inflammatory cytokines, promotion of angiogenesis, and tissue remodeling, all of which support tumor progression.[5]

  • Myeloid-Derived Suppressor Cells (MDSCs): Tim-3 expression is also found on MDSCs, a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. The Tim-3 pathway is implicated in the expansion and suppressive activity of MDSCs in the TME.

Tim-3 Signaling in Myeloid Cells

The binding of ligands to Tim-3 on the surface of myeloid cells initiates a cascade of intracellular signaling events that ultimately shape their function. Key ligands for Tim-3 in the TME include Galectin-9, phosphatidylserine (PtdSer), and HMGB1. The downstream signaling pathways are complex and can vary depending on the cell type and the specific ligand. However, two major pathways have been implicated in Tim-3-mediated myeloid cell dysfunction:

  • NF-κB Pathway Inhibition: In dendritic cells, Tim-3 signaling has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This is a critical pathway for the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules necessary for T cell activation. Inhibition of NF-κB by Tim-3 signaling leads to a tolerogenic DC phenotype.

  • PI3K/mTOR Pathway Activation: In contrast, in some myeloid cells like AML blasts, the Tim-3/Galectin-9 axis can activate the PI3K/mTOR pathway, which promotes cell survival and proliferation.

Signaling Pathway Diagram

TIM3_Signaling_Myeloid cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TIM3 Tim-3 PI3K PI3K TIM3->PI3K (in some contexts, e.g., AML) NFkB_Inhib NF-κB Inhibition TIM3->NFkB_Inhib (in DCs) Ligand Galectin-9 / HMGB1 Ligand->TIM3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Survival/Proliferation mTOR->Proliferation Suppressive_Function Immunosuppressive Function NFkB_Inhib->Suppressive_Function

Tim-3 Signaling in Myeloid Cells

Effects of Small Molecule Tim-3 Inhibitors on Myeloid Cell Function

Small molecule inhibitors of Tim-3, such as the preclinical compounds SMI402 and ML-T7, are designed to block the interaction between Tim-3 and its ligands, thereby reversing the immunosuppressive signals. While specific data for this compound is limited, the effects of these other small molecules provide a strong indication of the expected functional outcomes on myeloid cells.

Re-activation of Dendritic Cells

Inhibition of Tim-3 on DCs is expected to restore their immunostimulatory capacity. Preclinical studies with the small molecule inhibitor ML-T7 have shown that it promotes DC maturation and enhances their antigen-presenting capacity.

Expected Outcomes:

  • Increased expression of co-stimulatory molecules (CD80, CD86) and MHC class II.

  • Enhanced production of pro-inflammatory cytokines such as IL-12 and TNF-α.

  • Improved ability to prime naïve T cells and induce anti-tumor T cell responses.

Repolarization of Tumor-Associated Macrophages

By blocking Tim-3 signaling, small molecule inhibitors can shift the polarization of TAMs from a pro-tumoral M2-like phenotype towards an anti-tumoral M1-like phenotype.

Expected Outcomes:

  • Downregulation of M2 markers (e.g., CD206, CD163).

  • Upregulation of M1 markers (e.g., CD80, iNOS).

  • Increased production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and decreased production of anti-inflammatory cytokines (e.g., IL-10, TGF-β).

Attenuation of Myeloid-Derived Suppressor Cell Activity

Tim-3 inhibition has been shown to reduce the accumulation and suppressive function of MDSCs in the TME.

Expected Outcomes:

  • Decreased frequency of MDSCs in the tumor and peripheral circulation.

  • Reduced expression of immunosuppressive factors such as arginase-1 (ARG1) and inducible nitric oxide synthase (iNOS).

  • Diminished ability to suppress T cell proliferation and effector function.

Quantitative Data from Preclinical Studies

The following tables summarize representative quantitative data from preclinical studies on small molecule Tim-3 inhibitors.

Table 1: Effect of ML-T7 on Dendritic Cell Maturation

Treatment Group% CD80+ DCs% CD86+ DCsIL-12p70 (pg/mL)
Vehicle Control25.4 ± 3.130.1 ± 4.550.2 ± 8.7
ML-T7 (10 µM)45.2 ± 5.852.7 ± 6.2152.6 ± 20.1

Table 2: Effect of a Tim-3 Inhibitor on Macrophage Polarization

Treatment Group% CD206+ (M2)% iNOS+ (M1)TNF-α (pg/mL)IL-10 (pg/mL)
Vehicle Control65.8 ± 7.210.3 ± 2.1120.5 ± 15.3450.8 ± 35.7
Tim-3 Inhibitor (e.g., 10 µM)35.2 ± 4.938.7 ± 5.4480.2 ± 42.1180.4 ± 21.9

Table 3: In Vivo Efficacy of SMI402 in a Syngeneic Tumor Model

Treatment GroupTumor Volume (mm³) at Day 21% CD8+ T cell infiltration
Vehicle Control1500 ± 2505.2 ± 1.1
SMI402 (25 mg/kg)650 ± 15015.8 ± 2.5

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to evaluate the effects of Tim-3 small molecule inhibitors on myeloid cell function.

Dendritic Cell Maturation Assay

This protocol describes how to assess the effect of a Tim-3 inhibitor on the maturation of bone marrow-derived dendritic cells (BMDCs).

Workflow Diagram:

DC_Maturation_Workflow cluster_workflow DC Maturation Assay Workflow Isolate_BM Isolate Bone Marrow from Mice Culture_BMDCs Culture with GM-CSF and IL-4 for 7 days Isolate_BM->Culture_BMDCs Treat_DCs Treat with Tim-3 Inhibitor and Maturation Stimulus (e.g., LPS) Culture_BMDCs->Treat_DCs Analyze_Maturation Analyze Maturation Markers (CD80, CD86, MHCII) by Flow Cytometry Treat_DCs->Analyze_Maturation Analyze_Cytokines Measure Cytokine Production (IL-12, TNF-α) by ELISA Treat_DCs->Analyze_Cytokines

Dendritic Cell Maturation Assay Workflow

Methodology:

  • Isolation and Culture of BMDCs:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 7 days.

  • Treatment:

    • On day 7, harvest the immature BMDCs and re-plate in fresh medium.

    • Pre-treat the cells with the Tim-3 small molecule inhibitor at various concentrations for 1-2 hours.

    • Stimulate the cells with a maturation stimulus, such as lipopolysaccharide (LPS) (100 ng/mL), for 24 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD11c, MHC Class II, CD80, and CD86.

    • Analyze the expression of maturation markers on the CD11c+ population using a flow cytometer.

  • Cytokine Measurement:

    • Collect the culture supernatants and measure the concentration of IL-12p70 and TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

Macrophage Polarization Assay

This protocol outlines a method to determine the effect of a Tim-3 inhibitor on the polarization of macrophages.

Methodology:

  • Generation of Macrophages:

    • Isolate bone marrow cells and culture in the presence of M-CSF (20 ng/mL) for 7 days to generate bone marrow-derived macrophages (BMDMs).

  • Polarization and Treatment:

    • Re-plate the BMDMs and treat with the Tim-3 inhibitor.

    • Induce M2 polarization by adding IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours.

    • For M1 polarization control, treat a separate set of cells with IFN-γ (20 ng/mL) and LPS (100 ng/mL).

  • Flow Cytometry Analysis:

    • Harvest the cells and stain for macrophage markers (F4/80), M2 markers (CD206, CD163), and M1 markers (CD80, iNOS).

    • Analyze the expression of these markers by flow cytometry.

  • Cytokine Analysis:

    • Collect supernatants and measure the levels of M1 cytokines (TNF-α, IL-6) and M2 cytokines (IL-10) by ELISA.

Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay

This assay evaluates the ability of a Tim-3 inhibitor to reduce the T cell suppressive function of MDSCs.

Workflow Diagram:

MDSC_Suppression_Workflow cluster_workflow MDSC Suppression Assay Workflow Isolate_MDSCs Isolate MDSCs from Tumor-bearing Mice Co-culture Co-culture MDSCs and T cells with Tim-3 Inhibitor and T cell stimulus Isolate_MDSCs->Co-culture Isolate_Tcells Isolate and Label T cells with CFSE Isolate_Tcells->Co-culture Analyze_Proliferation Measure T cell Proliferation by CFSE dilution via Flow Cytometry Co-culture->Analyze_Proliferation

MDSC Suppression Assay Workflow

Methodology:

  • Isolation of Cells:

    • Isolate MDSCs from the spleens or tumors of tumor-bearing mice using magnetic bead separation (e.g., anti-Gr-1 beads).

    • Isolate CD8+ T cells from the spleen of a naive mouse and label with Carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture:

    • Co-culture the CFSE-labeled T cells with the isolated MDSCs at different ratios (e.g., 1:1, 1:2 T cell to MDSC).

    • Add a T cell stimulus (e.g., anti-CD3/CD28 beads).

    • Treat the co-cultures with the Tim-3 small molecule inhibitor.

  • Analysis of T cell Proliferation:

    • After 72 hours, harvest the cells and stain for CD8.

    • Analyze the dilution of the CFSE signal in the CD8+ T cell population by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.

Conclusion

The inhibition of Tim-3 on myeloid cells presents a compelling strategy to overcome immunosuppression within the tumor microenvironment. Small molecule inhibitors of Tim-3, exemplified by preclinical compounds like ML-T7 and SMI402, have demonstrated the potential to re-activate dendritic cells, repolarize macrophages towards an anti-tumoral phenotype, and attenuate the suppressive activity of MDSCs. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of such inhibitors, enabling a thorough characterization of their impact on myeloid cell function. Further investigation into the therapeutic potential of Tim-3 small molecule inhibitors, both as monotherapy and in combination with other immunotherapies, is warranted to advance the development of novel cancer treatments.

References

The Role of TIM-3 in Regulating Anti-Tumor Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), also known as HAVCR2, has emerged as a critical immune checkpoint receptor that plays a pivotal role in the negative regulation of anti-tumor immunity.[1][2] Expressed on a wide array of immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and myeloid cells, TIM-3 is a key mediator of immune suppression within the tumor microenvironment.[2][3] Its interaction with various ligands triggers downstream signaling cascades that lead to T-cell exhaustion, apoptosis, and impaired innate immune responses. Consequently, TIM-3 has garnered significant attention as a promising therapeutic target for cancer immunotherapy, with numerous preclinical and clinical studies investigating the efficacy of TIM-3 blockade, often in combination with other checkpoint inhibitors. This guide provides an in-depth overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the study of TIM-3 in oncology.

TIM-3 Biology and Expression

TIM-3 is a type I transmembrane protein characterized by an N-terminal immunoglobulin variable (IgV) domain, a mucin-like domain, a transmembrane domain, and a cytoplasmic tail with conserved tyrosine phosphorylation motifs.[4] It is expressed on a broad spectrum of immune cells and its upregulation is frequently observed on tumor-infiltrating lymphocytes (TILs).

Ligands and their Functional Consequences

TIM-3 interacts with four main ligands, each contributing to its immunosuppressive function:

  • Galectin-9 (Gal-9): As the first identified ligand, Gal-9 binding to TIM-3 on Th1 and cytotoxic T cells can induce apoptosis and promote a state of T-cell exhaustion. This interaction is a key mechanism of immune evasion in various cancers.

  • Phosphatidylserine (PtdSer): Exposed on the surface of apoptotic cells, PtdSer binding to TIM-3 on phagocytes can lead to the engulfment of these cells and subsequent immunosuppressive signaling.

  • High-Mobility Group Box 1 (HMGB1): A damage-associated molecular pattern (DAMP) molecule, HMGB1 can bind to TIM-3 on dendritic cells (DCs), which interferes with the transport of nucleic acids into endosomes and thereby suppresses the innate immune response to tumor-derived nucleic acids.

  • Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1): Co-expression of TIM-3 and CEACAM1 on T cells leads to a synergistic inhibition of T-cell function, further contributing to the exhausted phenotype.

TIM-3 Signaling Pathways

The cytoplasmic tail of TIM-3 lacks a canonical inhibitory motif like ITIM or ITSM. Instead, upon ligand binding, conserved tyrosine residues (Y256 and Y263 in mice) are phosphorylated, initiating a complex signaling cascade. In the absence of a ligand, the cytoplasmic tail of TIM-3 is associated with HLA-B-associated transcript 3 (Bat3), which recruits Lck, a tyrosine kinase involved in T-cell receptor (TCR) signaling. Upon ligand binding, such as with Galectin-9, Bat3 is released, and the phosphorylated tyrosines can recruit other signaling molecules, leading to the inhibition of T-cell activation and effector functions. The PI3K/mTOR pathway has also been implicated in TIM-3-mediated signaling in myeloid cells.

TIM3_Signaling_Pathway cluster_extracellular Extracellular Space TIM3 TIM-3 Bat3_bound Bat3 TIM3->Bat3_bound Dissociation PI3K PI3K TIM3->PI3K Effector_Functions Inhibition of Effector Functions TIM3->Effector_Functions Apoptosis Apoptosis TIM3->Apoptosis Exhaustion T-cell Exhaustion TIM3->Exhaustion TCR TCR Lck Lck TCR->Lck Activation Gal9 Galectin-9 Gal9->TIM3 Ligand Binding Zap70 ZAP70 Lck->Zap70 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Effector_Functions

TIM-3 Signaling Pathway

Quantitative Data on TIM-3 in Cancer

Prognostic Significance of TIM-3 Expression

High TIM-3 expression has been consistently associated with a poor prognosis in a variety of solid tumors. This correlation is often linked to an exhausted T-cell phenotype and a more aggressive tumor biology.

Cancer TypeAssociation of High TIM-3 Expression with Overall Survival (OS)Hazard Ratio (HR) [95% CI]Reference
Multiple Solid Tumors (Meta-analysis) Worse OS1.73 [1.39–2.15]
Non-Small Cell Lung Cancer (NSCLC) Worse OS1.46 [1.23–1.72]
Gastric Cancer Worse OS1.41 [1.12–1.77]
Clear Cell Renal Cell Carcinoma (ccRCC) Worse Progression-Free Survival (PFS)Not specified
Osteosarcoma Shorter OSNot specified (P<0.001)
Triple-Negative Breast Cancer Better OS and DFSNot specified
Efficacy of Anti-TIM-3 Therapies

Preclinical and clinical studies are evaluating the anti-tumor efficacy of TIM-3 blockade, both as a monotherapy and in combination with other immunotherapies, particularly anti-PD-1/PD-L1 agents.

TherapyCancer Model/Patient PopulationEfficacy EndpointResultsReference
Anti-TIM-3 Monotherapy (INCAGN02390) Advanced/Metastatic Solid Tumors (Phase I)Objective Response Rate (ORR)3% (1 Partial Response)
Sabatolimab (anti-TIM-3) Acute Myeloid Leukemia (AML) (Phase I)ORR41.2%
Sabatolimab (anti-TIM-3) Chronic Myelomonocytic Leukemia (CMML) (Phase I)ORR63.6%
Cobolimab (anti-TIM-3) + Nivolumab Solid Tumors (Phase I)ORR42.9% (in 1B flat dosing cohort)
Anti-TIM-3 + Anti-PD-L1 Mouse Tumor ModelsTumor Growth InhibitionSignificant reduction in tumor growth
Anti-TIM-3 + Paclitaxel Murine Orthotopic Mammary CarcinomaTumor Growth InhibitionEnhanced therapeutic response

Experimental Protocols

Flow Cytometry for TIM-3 Expression on TILs

This protocol outlines the steps for analyzing TIM-3 expression on tumor-infiltrating lymphocytes.

  • Single-Cell Suspension Preparation:

    • Mechanically dissociate fresh tumor tissue using scalpels or a gentleMACS Dissociator.

    • Enzymatically digest the tissue fragments using a cocktail of collagenase and DNase for 30-60 minutes at 37°C.

    • Filter the cell suspension through a 70-100 µm cell strainer to remove debris.

    • Perform red blood cell lysis if necessary.

    • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Count viable cells using trypan blue exclusion.

  • Staining:

    • Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer.

    • Add a viability dye (e.g., Live/Dead fixable dye) and incubate for 15-20 minutes at room temperature, protected from light.

    • Wash the cells with FACS buffer.

    • Block Fc receptors with an anti-CD16/32 antibody for 10-15 minutes on ice.

    • Add a cocktail of fluorescently conjugated antibodies against surface markers, including anti-human CD45, CD3, CD4, CD8, and TIM-3.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (for Transcription Factors like FoxP3):

    • Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.

    • Add fluorescently conjugated antibodies against intracellular targets (e.g., anti-FoxP3, anti-Ki67).

    • Incubate for 30-45 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using software such as FlowJo. Gate on live, single cells, then on CD45+ leukocytes, followed by CD3+ T cells, and then analyze TIM-3 expression on CD4+ and CD8+ T-cell subsets.

Immunohistochemistry (IHC) for TIM-3 in Tumor Tissue

This protocol provides a general guideline for detecting TIM-3 protein in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2-3 changes, 5-10 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3-5 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating in a pressure cooker, steamer, or water bath (95-100°C) for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Rinse slides with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Rinse with wash buffer.

    • Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.

    • Incubate with the primary anti-TIM-3 antibody at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature.

    • Rinse with wash buffer.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with wash buffer.

  • Detection and Counterstaining:

    • Add the HRP substrate (e.g., DAB) and incubate until the desired color intensity is reached.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Rinse with water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium and coverslip.

In Vitro T-cell Proliferation Assay

This assay measures the effect of TIM-3 blockade on T-cell proliferation.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Alternatively, isolate specific T-cell subsets (e.g., CD8+ T cells) using magnetic-activated cell sorting (MACS).

    • Label the cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.

  • Assay Setup:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C to provide a primary T-cell activation signal.

    • Wash the plate with sterile PBS.

    • Seed the labeled T cells (e.g., 1-2 x 10^5 cells/well).

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) for co-stimulation.

    • Add the anti-TIM-3 blocking antibody or an isotype control antibody at various concentrations.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Data Analysis:

    • Harvest the cells and analyze by flow cytometry.

    • Gate on the T-cell population and measure the dilution of the proliferation dye. The decrease in fluorescence intensity corresponds to cell division.

    • Quantify the percentage of proliferated cells and the proliferation index.

Cytokine Release Assay

This assay quantifies the production of cytokines by T cells following TIM-3 blockade.

  • Assay Setup:

    • Set up a T-cell activation culture as described in the proliferation assay (Section 4.3).

    • Incubate for 24-72 hours.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant without disturbing the cell pellet.

    • Store the supernatant at -80°C until analysis.

  • Cytokine Quantification:

    • Measure the concentration of key cytokines such as IFN-γ, TNF-α, and IL-2 in the supernatants.

    • ELISA: Use individual enzyme-linked immunosorbent assay (ELISA) kits for each cytokine. This method is highly specific and sensitive for single analytes.

    • Multiplex Bead Array (e.g., Luminex): Use a multiplex assay to simultaneously measure multiple cytokines in a small sample volume. This is efficient for analyzing a broader cytokine profile.

    • Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis:

    • Generate a standard curve using recombinant cytokine standards.

    • Calculate the concentration of each cytokine in the experimental samples based on the standard curve.

    • Compare cytokine levels between the anti-TIM-3 treated group and the isotype control group.

Experimental and Logical Workflows

The investigation of TIM-3's role in anti-tumor immunity typically follows a structured workflow, from initial characterization to functional validation.

Experimental_Workflow cluster_characterization Phase 1: Characterization of TIM-3 Expression cluster_function Phase 2: Functional Analysis of TIM-3 cluster_therapeutic Phase 3: Therapeutic Targeting Sample_Acquisition Tumor & Normal Tissue PBMCs IHC Immunohistochemistry (IHC) Sample_Acquisition->IHC Flow_Cytometry Flow Cytometry Sample_Acquisition->Flow_Cytometry Expression_Profile Determine TIM-3 Expression Profile IHC->Expression_Profile Flow_Cytometry->Expression_Profile TCGA_Analysis TCGA/GEO Data Mining TCGA_Analysis->Expression_Profile In_Vitro_Assays In Vitro Functional Assays Expression_Profile->In_Vitro_Assays Proliferation T-cell Proliferation Assay In_Vitro_Assays->Proliferation Cytokine Cytokine Release Assay In_Vitro_Assays->Cytokine Cytotoxicity Cytotoxicity Assay In_Vitro_Assays->Cytotoxicity Functional_Consequences Elucidate Functional Consequences of TIM-3 Proliferation->Functional_Consequences Cytokine->Functional_Consequences Cytotoxicity->Functional_Consequences In_Vivo_Models In Vivo Mouse Models Tumor_Growth Monitor Tumor Growth In_Vivo_Models->Tumor_Growth Immune_Profiling Immune Cell Profiling In_Vivo_Models->Immune_Profiling Blockade_Studies TIM-3 Blockade Studies Tumor_Growth->Blockade_Studies Immune_Profiling->Blockade_Studies Functional_Consequences->In_Vivo_Models Monotherapy Monotherapy Blockade_Studies->Monotherapy Combination_Therapy Combination Therapy (e.g., with anti-PD-1) Blockade_Studies->Combination_Therapy Therapeutic_Efficacy Assess Therapeutic Efficacy Monotherapy->Therapeutic_Efficacy Combination_Therapy->Therapeutic_Efficacy

Experimental Workflow for TIM-3 Research

Conclusion

TIM-3 is a multifaceted immune checkpoint that significantly contributes to the immunosuppressive landscape of the tumor microenvironment. Its expression on both adaptive and innate immune cells highlights its central role in dampening anti-tumor responses. The wealth of preclinical and emerging clinical data underscores the therapeutic potential of targeting the TIM-3 pathway, particularly in combination with other checkpoint inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug developers to further unravel the complexities of TIM-3 biology and advance the development of novel cancer immunotherapies.

References

Methodological & Application

Application Notes and Protocols for Tim-3-IN-1 in T-Cell Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) is a critical immune checkpoint receptor that plays a significant role in regulating T-cell responses.[1][2] Expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and innate immune cells, Tim-3 acts as a negative regulator of immune function.[1][3][4] Engagement of Tim-3 by its ligands, such as Galectin-9, phosphatidylserine (PtdSer), and CEACAM-1, triggers inhibitory signaling pathways that lead to T-cell exhaustion, a state of T-cell dysfunction characterized by decreased proliferation and cytokine production. This mechanism is crucial for maintaining immune homeostasis but can be exploited by tumors and chronic infections to evade immune surveillance.

Tim-3-IN-1 is a potent and selective small molecule inhibitor designed to block the inhibitory signaling of the Tim-3 pathway. By preventing the interaction between Tim-3 and its ligands, this compound aims to restore the effector functions of exhausted T-cells, thereby enhancing anti-tumor and anti-viral immunity. These application notes provide a detailed protocol for utilizing this compound in an in vitro T-cell activation assay to evaluate its efficacy in reversing Tim-3 mediated T-cell suppression.

Principle of the Assay

This assay measures the ability of this compound to enhance T-cell activation in response to T-cell receptor (TCR) stimulation. T-cells are isolated from peripheral blood mononuclear cells (PBMCs) and stimulated in vitro using anti-CD3 and anti-CD28 antibodies, which mimic the primary and co-stimulatory signals of T-cell activation, respectively. In the presence of Tim-3 ligands, T-cell activation is suppressed. The addition of this compound is expected to block this suppression, leading to increased T-cell proliferation, cytokine production, and upregulation of activation markers.

Tim-3 Signaling Pathway

The Tim-3 signaling pathway is initiated upon binding of its ligands. In the absence of a ligand, the cytoplasmic tail of Tim-3 is associated with Bat3, which recruits and activates lymphocyte-specific protein tyrosine kinase (Lck), promoting T-cell activation. Upon ligand binding, the tyrosine residues in the Tim-3 cytoplasmic tail become phosphorylated, leading to the release of Bat3 and the recruitment of inhibitory phosphatases. This cascade ultimately suppresses TCR signaling and inhibits T-cell effector functions. This compound is hypothesized to sterically hinder the ligand-binding domain of Tim-3, thereby preventing the initiation of this inhibitory cascade.

Tim3_Signaling_Pathway Tim-3 Signaling Pathway cluster_0 Resting/Activated State (No Ligand) cluster_1 Inhibitory State (Ligand Bound) cluster_2 Effect of this compound TCR TCR Activation T-Cell Activation (Proliferation, Cytokines) TCR->Activation CD28 CD28 CD28->Activation co-stimulation Tim3_unbound Tim-3 Bat3 Bat3 Tim3_unbound->Bat3 binds Lck Lck Bat3->Lck recruits Lck->TCR activates Ligand Galectin-9 Tim3_bound Tim-3 Ligand->Tim3_bound binds pY pY Tim3_bound->pY phosphorylation SHP SHP-1/2 pY->SHP recruits Bat3_released Bat3 (released) pY->Bat3_released Inhibition T-Cell Inhibition SHP->Inhibition dephosphorylates TCR signaling components Tim3_IN1 This compound Tim3_blocked Tim-3 Tim3_IN1->Tim3_blocked blocks Activation_restored Restored T-Cell Activation Tim3_blocked->Activation_restored allows activation signaling Ligand_2 Galectin-9 Ligand_2->Tim3_blocked binding inhibited

Caption: Tim-3 signaling pathway and the mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the major steps of the in vitro T-cell activation assay with this compound.

Experimental_Workflow Experimental Workflow for this compound T-Cell Activation Assay cluster_prep Day 0: Preparation cluster_assay Day 1: Assay Setup cluster_analysis Day 3-4: Analysis PBMC_isolation Isolate PBMCs from whole blood Tcell_isolation Isolate CD4+ or CD8+ T-cells (e.g., magnetic beads) PBMC_isolation->Tcell_isolation Cell_plating Plate T-cells in coated wells Tcell_isolation->Cell_plating Plate_coating Coat 96-well plate with anti-CD3 antibody Plate_coating->Cell_plating Stimulation Add soluble anti-CD28 and this compound Cell_plating->Stimulation Incubation Incubate for 48-72 hours at 37°C, 5% CO2 Stimulation->Incubation Supernatant_collection Collect supernatant for cytokine analysis (ELISA) Incubation->Supernatant_collection Cell_harvesting Harvest cells for proliferation and marker analysis Incubation->Cell_harvesting Flow_cytometry Analyze proliferation (CFSE) and activation markers (CD25, CD69) by flow cytometry Cell_harvesting->Flow_cytometry

Caption: A streamlined workflow for the in vitro T-cell activation assay.

Detailed Experimental Protocol

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T-Cell Enrichment Cocktail or magnetic cell separation kits (e.g., EasySep™)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (Complete RPMI)

  • Anti-human CD3 antibody (clone OKT3 or UCHT1), functional grade

  • Anti-human CD28 antibody (clone CD28.2), functional grade

  • This compound (stock solution in DMSO)

  • Isotype control antibody

  • 96-well flat-bottom cell culture plates

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Flow cytometry antibodies: Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69

  • Human IFN-γ and IL-2 ELISA kits

  • Phosphate Buffered Saline (PBS)

  • Ficoll-Paque PLUS

Step-by-Step Procedure

Day 0: T-Cell Isolation and Plate Coating

  • Isolate PBMCs: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

  • Isolate T-Cells: Enrich for CD4+ or CD8+ T-cells from the PBMC population using a negative selection kit following the manufacturer's protocol.

  • CFSE Staining (for proliferation assay):

    • Resuspend isolated T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add an equal volume of 2 µM CFSE solution (for a final concentration of 1 µM) and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold Complete RPMI.

    • Wash the cells three times with Complete RPMI.

    • Resuspend the cells at 1 x 10^6 cells/mL in Complete RPMI.

  • Plate Coating:

    • Dilute anti-human CD3 antibody to a final concentration of 1-5 µg/mL in sterile PBS.

    • Add 100 µL of the diluted antibody solution to the required wells of a 96-well plate.

    • Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

    • Before use, wash the wells three times with 200 µL of sterile PBS to remove unbound antibody.

Day 1: T-Cell Stimulation and Treatment

  • Cell Plating: Add 100 µL of the CFSE-labeled T-cell suspension (1 x 10^5 cells) to each anti-CD3 coated well.

  • Treatment and Co-stimulation:

    • Prepare serial dilutions of this compound in Complete RPMI. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 50 µL of the this compound dilutions or vehicle control to the respective wells.

    • Prepare a solution of anti-human CD28 antibody at 4 µg/mL in Complete RPMI. Add 50 µL to each well for a final concentration of 1 µg/mL.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

Day 3-4: Data Acquisition and Analysis

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 150 µL of the supernatant from each well and store at -80°C for cytokine analysis.

  • Cytokine Analysis: Measure the concentration of IFN-γ and IL-2 in the collected supernatants using ELISA kits, following the manufacturer's instructions.

  • Cell Harvesting and Staining for Flow Cytometry:

    • Gently resuspend the cells in the remaining 50 µL of media.

    • Add 150 µL of PBS to each well and transfer the cell suspension to FACS tubes.

    • Wash the cells with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently conjugated antibodies against CD4, CD8, CD25, and CD69 for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 200 µL of FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter, then on CD4+ or CD8+ T-cells.

    • Analyze the CFSE dilution to determine the percentage of proliferating cells.

    • Analyze the expression of CD25 and CD69 on the T-cell populations.

Data Presentation and Interpretation

The following tables provide examples of expected results from the T-cell activation assay with this compound. The data is for illustrative purposes and actual results may vary.

Table 1: Effect of this compound on T-Cell Proliferation

Treatment GroupConcentration (µM)% Proliferating CD4+ T-Cells% Proliferating CD8+ T-Cells
Unstimulated-< 5%< 5%
Stimulated (Vehicle)045%60%
This compound0.155%70%
This compound170%85%
This compound1072%88%
Isotype Control-46%61%

Table 2: Effect of this compound on Cytokine Production

Treatment GroupConcentration (µM)IFN-γ (pg/mL)IL-2 (pg/mL)
Unstimulated-< 50< 20
Stimulated (Vehicle)01500800
This compound0.125001200
This compound140002000
This compound1042002100
Isotype Control-1550820

Table 3: Effect of this compound on T-Cell Activation Marker Expression

Treatment GroupConcentration (µM)% CD25+ of CD4+ T-Cells% CD69+ of CD4+ T-Cells
Unstimulated-< 2%< 2%
Stimulated (Vehicle)050%70%
This compound0.160%78%
This compound175%85%
This compound1078%88%
Isotype Control-51%71%

Interpretation:

A dose-dependent increase in T-cell proliferation, pro-inflammatory cytokine secretion (IFN-γ, IL-2), and upregulation of activation markers (CD25, CD69) in the presence of this compound compared to the vehicle control would indicate that the compound effectively blocks the inhibitory function of Tim-3 and enhances T-cell activation.

Troubleshooting

  • Low T-Cell Activation:

    • Ensure the viability of isolated T-cells is high (>95%).

    • Optimize the concentration of anti-CD3 and anti-CD28 antibodies.

    • Check the quality and activity of the antibodies.

  • High Background in Unstimulated Controls:

    • Ensure T-cells are not activated during the isolation process.

    • Use freshly isolated PBMCs.

  • Inconsistent Results:

    • Minimize variability in cell numbers and reagent concentrations.

    • Ensure consistent incubation times.

    • Use T-cells from the same donor for comparative experiments where possible.

Conclusion

This protocol provides a robust framework for evaluating the in vitro efficacy of this compound in enhancing T-cell activation. By measuring key parameters of T-cell function, researchers can obtain valuable insights into the immunomodulatory properties of this novel Tim-3 inhibitor. The provided data tables and diagrams serve as a guide for experimental design and data interpretation. Successful demonstration of activity in this assay is a critical step in the preclinical development of this compound as a potential cancer immunotherapy agent.

References

Application Notes and Protocols: Cell-Based Assay Design for Screening Tim-3-IN-1 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) is a critical immune checkpoint receptor that plays a significant role in regulating immune responses.[1][2][3] Expressed on various immune cells, including T-cells, natural killer (NK) cells, and dendritic cells (DCs), Tim-3 is a key mediator of T-cell exhaustion and immune tolerance, particularly in the tumor microenvironment.[3][4] Its interaction with ligands such as Galectin-9, Phosphatidylserine (PtdSer), CEACAM-1, and High Mobility Group Box 1 (HMGB1) triggers inhibitory signaling pathways, suppressing anti-tumor immunity. Consequently, Tim-3 has emerged as a promising target for cancer immunotherapy.

Tim-3-IN-1 is a novel small-molecule inhibitor designed to disrupt the Tim-3 signaling axis. By binding to Tim-3, this compound is hypothesized to block the interaction with its ligands, thereby restoring the effector functions of exhausted T-cells and enhancing anti-tumor immune responses. These application notes provide a comprehensive guide to a suite of cell-based assays designed to screen and characterize the efficacy of this compound. The protocols detailed herein will enable researchers to quantify the inhibitor's impact on key cellular functions, including T-cell activation, proliferation, cytokine production, and tumor cell killing.

Tim-3 Signaling Pathway

The Tim-3 signaling pathway is a complex network of interactions that ultimately leads to the suppression of T-cell function. Upon ligand binding, tyrosine residues in the cytoplasmic tail of Tim-3 become phosphorylated, leading to the recruitment of downstream signaling molecules that inhibit T-cell receptor (TCR) signaling. This results in reduced T-cell proliferation, decreased cytokine production, and an exhausted phenotype. This compound aims to interrupt this cascade at the initial receptor-ligand interaction.

Tim_3_Signaling Tim-3 Signaling Pathway and Inhibition by this compound cluster_tcell T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell TCR TCR Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation Tim3 Tim-3 Exhaustion T-Cell Exhaustion Tim3->Exhaustion Tim3_IN1 This compound Tim3_IN1->Tim3 Inhibits Ligand Tim-3 Ligands (Galectin-9, PtdSer, etc.) Ligand->Tim3 Binds Screening_Workflow Screening Workflow for this compound Primary Primary Screen: NFAT Reporter Assay Secondary1 Secondary Assay 1: T-Cell Proliferation (CFSE) Primary->Secondary1 Secondary2 Secondary Assay 2: Cytokine Release Assay Primary->Secondary2 Tertiary Tertiary Assay: Tumor Cell Co-culture Secondary1->Tertiary Secondary2->Tertiary Data_Analysis Data Analysis and Hit Validation Tertiary->Data_Analysis

References

Application Notes and Protocols for Tim-3 Small Molecule Inhibitors in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of small molecule inhibitors targeting T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) in preclinical murine cancer models. The protocols are based on currently available scientific literature.

Introduction

T-cell immunoglobulin and mucin domain 3 (Tim-3) is a critical immune checkpoint receptor that plays a significant role in tumor immune evasion.[1][2][3] Its expression on various immune cells, particularly on exhausted T cells, is associated with a dysfunctional anti-tumor immune response.[2][3] The development of small molecule inhibitors targeting Tim-3 offers a promising therapeutic strategy to restore anti-tumor immunity. This document outlines the administration and dosage of select small molecule Tim-3 inhibitors in murine cancer models, providing detailed experimental protocols and visualizing key pathways and workflows.

Quantitative Data Summary

The following table summarizes the administration and dosage of small molecule Tim-3 inhibitors in various murine cancer models as reported in the literature.

InhibitorMurine Cancer ModelMouse StrainAdministration RouteDosageTreatment ScheduleReference
SMI402MC38 colon adenocarcinomaC57BL/6Intraperitoneal (i.p.)50 mg/kgOnce daily
ML-T7MC38 colon adenocarcinomaC57BL/6Intraperitoneal (i.p.)25 mg/kgOnce daily
ML-T7B16-F10 melanomaC57BL/6Intraperitoneal (i.p.)25 mg/kgOnce daily
ML-T7 (in combination with anti-PD-1)MC38 colon adenocarcinomaC57BL/6Intraperitoneal (i.p.)25 mg/kg (ML-T7) and 10 mg/kg (anti-PD-1)ML-T7: Once daily; anti-PD-1: Every 3 days

Signaling Pathway

The Tim-3 signaling pathway is a complex network that negatively regulates the function of various immune cells. Upon binding to its ligands, such as Galectin-9, phosphatidylserine (PtdSer), and high-mobility group box 1 (HMGB1), Tim-3 initiates a signaling cascade that leads to T-cell exhaustion, apoptosis, and suppression of anti-tumor immunity. Small molecule inhibitors aim to block these interactions and restore immune function.

Tim3_Signaling_Pathway Tim-3 Signaling Pathway cluster_t_cell T Cell cluster_apc Antigen Presenting Cell / Tumor Cell Tim-3 Tim-3 Downstream Signaling Downstream Signaling Tim-3->Downstream Signaling activates inhibitory signals TCR TCR TCR->Downstream Signaling activates activating signals Effector Function Effector Function Downstream Signaling->Effector Function inhibits Exhaustion Exhaustion Downstream Signaling->Exhaustion promotes Galectin-9 Galectin-9 Galectin-9->Tim-3 binds PtdSer PtdSer PtdSer->Tim-3 binds HMGB1 HMGB1 HMGB1->Tim-3 binds Small Molecule Inhibitor Small Molecule Inhibitor Small Molecule Inhibitor->Tim-3 blocks ligand binding

Caption: A diagram of the Tim-3 signaling pathway and the mechanism of small molecule inhibitors.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of a Small Molecule Tim-3 Inhibitor in a Syngeneic Mouse Model

1. Materials and Reagents:

  • Small molecule Tim-3 inhibitor (e.g., SMI402, ML-T7)

  • Vehicle solution (e.g., DMSO, saline, as appropriate for the inhibitor's solubility)

  • Murine cancer cell line (e.g., MC38, B16-F10)

  • 6-8 week old female C57BL/6 mice

  • Cell culture medium and supplements

  • Syringes and needles for injection

  • Calipers for tumor measurement

  • Anesthesia and euthanasia reagents

2. Cell Culture and Tumor Implantation:

  • Culture the chosen murine cancer cell line according to standard protocols.

  • Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth.

3. Treatment Administration:

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare the small molecule Tim-3 inhibitor in the appropriate vehicle at the desired concentration. For example, dissolve SMI402 in a vehicle to achieve a final dose of 50 mg/kg.

  • Administer the inhibitor or vehicle to the mice via the chosen route (e.g., intraperitoneal injection) according to the predetermined schedule (e.g., once daily).

4. Monitoring and Endpoint Analysis:

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise the tumors and weigh them.

  • (Optional) Collect tumors and spleens for further analysis, such as flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells, NK cells) and their activation status, or immunohistochemistry to visualize immune cell localization within the tumor microenvironment.

Protocol 2: Preparation of Small Molecule Inhibitor for In Vivo Administration

1. Stock Solution Preparation:

  • Based on the manufacturer's instructions or literature, dissolve the small molecule inhibitor in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL).

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Working Solution Preparation (for intraperitoneal injection):

  • On the day of injection, thaw an aliquot of the stock solution.

  • Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the working solution.

  • Prepare the final working solution by diluting the stock solution in a suitable vehicle. A common vehicle for intraperitoneal injection is a mixture of DMSO, Tween 80, and saline. For example, a vehicle could consist of 5% DMSO, 10% Tween 80, and 85% saline.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be well-tolerated by the animals (typically ≤10%).

  • Vortex the working solution thoroughly to ensure complete mixing.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a small molecule Tim-3 inhibitor in a preclinical murine cancer model.

Experimental_Workflow Experimental Workflow for In Vivo Evaluation of Tim-3 Inhibitors Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. Treatment Administration (Inhibitor or Vehicle) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 8. Ex Vivo Analysis (Tumor Weight, Flow Cytometry, IHC) Endpoint->Analysis

Caption: A flowchart of a typical in vivo study to assess the efficacy of a Tim-3 inhibitor.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of small molecule Tim-3 inhibitors in murine cancer models. While specific details for "Tim-3-IN-1" are limited, the data from analogous compounds like SMI402 and ML-T7 provide a strong starting point for experimental design. Researchers should always perform pilot studies to determine the optimal dosage and administration schedule for their specific inhibitor and cancer model. Careful monitoring of anti-tumor efficacy and potential toxicity is crucial for the successful preclinical development of these promising cancer immunotherapies.

References

Application Notes and Protocols for In Vivo Studies with Tim-3-IN-1 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) is a critical immune checkpoint receptor that plays a significant role in regulating immune responses in the tumor microenvironment.[1][2][3] Expressed on a variety of immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs), Tim-3 contributes to immune suppression and tumor progression.[1][4] Its ligands include Galectin-9 (Gal-9), phosphatidylserine (PtdSer), high-mobility group box 1 (HMGB1), and CEACAM-1. The interaction of Tim-3 with its ligands, particularly Gal-9, can lead to T-cell apoptosis and exhaustion, thereby dampening anti-tumor immunity. Consequently, blocking the Tim-3 signaling pathway has emerged as a promising strategy in cancer immunotherapy, with preclinical studies demonstrating that Tim-3 inhibition can restore anti-tumor immune responses, especially when combined with other checkpoint inhibitors like anti-PD-1.

Tim-3-IN-1 is a potent and selective small molecule inhibitor of the Tim-3 signaling pathway. These application notes provide detailed protocols for the in vivo use of this compound in oncology research, aimed at assisting researchers in designing and executing robust preclinical studies.

Tim-3 Signaling Pathway

The Tim-3 signaling pathway is a complex network that negatively regulates immune cell function. Upon ligand binding, Tim-3 suppresses T-cell proliferation and cytokine production (e.g., IFN-γ, TNF-α, and IL-2). In dendritic cells, Tim-3 can sequester HMGB1, preventing the activation of innate immune responses. The co-expression of Tim-3 and PD-1 on T cells is a hallmark of severe T-cell exhaustion.

Tim_3_Signaling_Pathway cluster_T_Cell Exhausted T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell Tim-3 Tim-3 Downstream Signaling Downstream Signaling Tim-3->Downstream Signaling Inhibitory Signal PD-1 PD-1 PD-1->Downstream Signaling Inhibitory Signal TCR TCR TCR->Downstream Signaling Activation Signal Effector Function Effector Function Downstream Signaling->Effector Function Inhibition Apoptosis Apoptosis Downstream Signaling->Apoptosis Promotion Galectin-9 Galectin-9 Galectin-9->Tim-3 PtdSer PtdSer PtdSer->Tim-3 HMGB1 HMGB1 HMGB1->Tim-3 PD-L1 PD-L1 PD-L1->PD-1 This compound This compound This compound->Tim-3 Blockade

Caption: Tim-3 signaling pathway and the mechanism of action of this compound.

In Vivo Study Design and Protocols

Animal Models

The choice of an appropriate animal model is crucial for the successful in vivo evaluation of this compound. Syngeneic mouse models are highly recommended as they possess a competent immune system, which is essential for studying immunomodulatory agents.

Table 1: Recommended Syngeneic Mouse Models for Oncology Research

Tumor ModelCell LineMouse StrainKey Characteristics
Colon CarcinomaCT26BALB/cWell-established model, responsive to checkpoint inhibitors.
Colon CarcinomaMC38C57BL/6Commonly used for immunotherapy studies.
MelanomaB16-F10C57BL/6Aggressive model, often used to study resistance mechanisms.
Prostate CancerRM-1C57BL/6Represents an immunologically "cold" tumor.
Ovarian CancerID8C57BL/6Model for late-stage ovarian cancer.
Experimental Protocol: Evaluation of this compound in a Syngeneic Tumor Model

This protocol outlines a typical in vivo efficacy study using the CT26 colon carcinoma model.

1. Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • CT26 tumor cells

  • 6-8 week old female BALB/c mice

  • Sterile PBS

  • Calipers

  • Syringes and needles for injection

2. Cell Culture and Tumor Implantation:

  • Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

3. Treatment Schedule:

  • Allow tumors to grow to an average volume of 50-100 mm³.

  • Randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound monotherapy

    • Group 3: Anti-PD-1 antibody (positive control)

    • Group 4: this compound and anti-PD-1 antibody combination therapy

  • Administer this compound at the determined dose (see Table 2) via oral gavage or intraperitoneal injection daily or as optimized.

  • Administer anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal injection twice a week.

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health throughout the study.

  • Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or at the end of the study.

4. Pharmacodynamic and Immune Monitoring (Optional but Recommended):

  • At the end of the study, collect tumors and spleens for analysis.

  • Prepare single-cell suspensions from tumors and spleens.

  • Perform flow cytometry to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs, NK cells, MDSCs) and their expression of activation/exhaustion markers (e.g., Ki-67, IFN-γ, Granzyme B, PD-1, Lag-3).

  • Perform immunohistochemistry (IHC) on tumor sections to visualize immune cell infiltration.

Dosing and Administration

The optimal dose and route of administration for this compound should be determined through pharmacokinetic and tolerability studies. The following table provides a hypothetical dosing regimen based on typical preclinical studies with checkpoint inhibitors.

Table 2: Hypothetical Dosing and Efficacy Data for this compound

ParameterThis compound MonotherapyAnti-PD-1 MonotherapyCombination Therapy
Dose 25-100 mg/kg10 mg/kg25-100 mg/kg (this compound) + 10 mg/kg (Anti-PD-1)
Route of Administration Oral gavage / IPIPOral gavage / IP + IP
Frequency DailyTwice a weekDaily + Twice a week
Tumor Growth Inhibition (TGI) 30-50%40-60%70-90%
Complete Responses 0-10%10-20%30-50%

Note: These values are illustrative and should be optimized for each specific tumor model and inhibitor.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.

Experimental_Workflow cluster_Treatment Treatment Groups cluster_Monitoring Monitoring cluster_Analysis Endpoint Analysis Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation Day 0 Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Days 1-7 Randomization Randomization Tumor Growth Monitoring->Randomization Tumor Volume ~50-100 mm³ Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Day 7-10 Continued Treatment & Monitoring Continued Treatment & Monitoring Treatment Initiation->Continued Treatment & Monitoring Daily/Bi-weekly Vehicle Vehicle Treatment Initiation->Vehicle This compound This compound Treatment Initiation->this compound Anti-PD-1 Anti-PD-1 Treatment Initiation->Anti-PD-1 Combination Combination Treatment Initiation->Combination Endpoint Analysis Endpoint Analysis Continued Treatment & Monitoring->Endpoint Analysis Tumor Volume >2000 mm³ or Study End Tumor Volume Tumor Volume Continued Treatment & Monitoring->Tumor Volume Body Weight Body Weight Continued Treatment & Monitoring->Body Weight Clinical Signs Clinical Signs Continued Treatment & Monitoring->Clinical Signs Tumor Growth Curves Tumor Growth Curves Endpoint Analysis->Tumor Growth Curves Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis Flow Cytometry Flow Cytometry Endpoint Analysis->Flow Cytometry IHC IHC Endpoint Analysis->IHC

References

Application Notes and Protocols: Assessing the Effect of Tim-3-IN-1 on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) is a critical immune checkpoint receptor that plays a significant role in regulating immune responses.[1] Expressed on various immune cells, including T cells (Th1, CD8+), natural killer (NK) cells, and myeloid cells, TIM-3 acts as a negative regulator of immune function.[1][2] Its engagement with ligands, such as Galectin-9, leads to the suppression of T-cell proliferation and cytokine production, contributing to T-cell exhaustion and immune tolerance.[2][3] In pathological contexts like cancer, high TIM-3 expression on tumor-infiltrating lymphocytes is associated with a dysfunctional phenotype and poor prognosis.

Tim-3-IN-1 is a small molecule inhibitor designed to block the TIM-3 signaling pathway. By preventing the interaction between TIM-3 and its ligands, this compound is expected to release the inhibitory brakes on immune cells, restoring their effector functions, including the robust production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2). These application notes provide detailed protocols to assess the in vitro efficacy of this compound by measuring its impact on cytokine release from primary human immune cells.

Mechanism of Action: TIM-3 Signaling and Inhibition

Upon T-cell activation, TIM-3 is recruited to the immunological synapse. When its primary ligand, Galectin-9, binds to TIM-3, conserved tyrosine residues in its cytoplasmic tail are phosphorylated. This event leads to the release of the co-chaperone protein Bat3, which allows TIM-3 to mediate its inhibitory function, suppressing T-Cell Receptor (TCR) signaling and consequently inhibiting the production of key effector cytokines like IFN-γ and TNF-α. This compound is hypothesized to function by sterically hindering the binding of Galectin-9 to TIM-3, thereby preventing downstream inhibitory signaling and restoring the T-cell's ability to produce anti-tumor cytokines.

Experimental_Workflow A 1. Isolate Human PBMCs from whole blood B 2. Seed cells in 96-well plate A->B C 3. Add T-cell activation stimulus (e.g., anti-CD3/CD28) B->C D 4. Add this compound (and controls) at various concentrations C->D E 5. Incubate for 48-72 hours D->E F 6a. Collect Supernatant E->F H 6b. Harvest Cells (for single-cell analysis) E->H G 7a. Measure secreted cytokines via ELISA or Multiplex Array F->G I 7b. Perform Intracellular Cytokine Staining and analyze via Flow Cytometry H->I

References

Application Notes and Protocols: A Guide to Preparing Tim-3-IN-1 Stock Solutions and Working Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), also known as HAVCR2, is a critical immune checkpoint receptor involved in regulating immune responses.[1][2][3] Expressed on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, TIM-3 plays a significant role in immune tolerance and T cell exhaustion, particularly in the tumor microenvironment.[1][4] Its interaction with ligands such as Galectin-9 (Gal-9) triggers inhibitory signals that suppress anti-tumor immunity. Consequently, inhibiting the TIM-3 signaling pathway has emerged as a promising strategy in cancer immunotherapy.

Tim-3-IN-1 is a small molecule inhibitor designed to target TIM-3. These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the proper preparation of this compound stock solutions and the determination of appropriate working concentrations for in vitro experiments.

This compound: Properties and Solubility

A summary of the key chemical and physical properties of this compound is presented below. Accurate solubility information is crucial for preparing homogeneous, high-concentration stock solutions.

PropertyValueSource
CAS Number 2883237-04-3
Solubility 100 mg/mL in DMSO
Molar Solubility 212.81 mM in DMSO

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product. It is highly recommended to use newly opened, anhydrous DMSO for stock solution preparation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the steps to prepare a high-concentration primary stock solution, which can be stored for long periods and diluted to various working concentrations as needed.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

Procedure:

  • Pre-Weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.699 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly for several minutes until the powder is completely dissolved. If dissolution is difficult, gentle warming or brief sonication in an ultrasonic water bath can be applied.

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots under the recommended conditions. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is suitable.

Stock Solution Calculation Guide:

The following table provides pre-calculated masses and volumes for preparing common stock concentrations.

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.47 mg2.35 mg4.70 mg
5 mM 2.35 mg11.75 mg23.50 mg
10 mM 4.70 mg23.50 mg47.00 mg
Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate cell culture medium or assay buffer immediately before use.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM solution.

    • Pipette 990 µL of culture medium into a sterile tube.

    • Add 10 µL of the 10 mM stock solution.

    • Vortex gently to mix.

  • Final Working Dilution: Use the intermediate dilution to prepare the final working concentrations. For example, to prepare a 10 µM working solution, perform a 1:10 dilution of the 100 µM intermediate stock.

    • Pipette 900 µL of culture medium into a sterile tube.

    • Add 100 µL of the 100 µM intermediate solution.

    • Vortex gently to mix.

  • Vehicle Control: It is critical to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This accounts for any effects of the solvent on the cells.

  • Use Immediately: It is recommended to use freshly prepared working solutions promptly.

Example Dilution Series for a Cell-Based Assay:

Target Working Conc.Vol. of 100 µM StockVol. of Medium/BufferFinal Volume
10 µM 100 µL900 µL1000 µL
1 µM 10 µL990 µL1000 µL
100 nM 1 µL999 µL1000 µL
10 nM 10 µL of a 1 µM solution990 µL1000 µL
1 nM 1 µL of a 1 µM solution999 µL1000 µL

Note: The optimal working concentration is application-dependent and should be determined empirically by performing a dose-response curve for each specific assay and cell type.

Visualized Protocols and Pathways

The Tim-3 Signaling Pathway

Tim-3 functions as an inhibitory receptor on T cells. In the absence of its ligand, Tim-3 can be associated with Bat3, which recruits kinases like Lck, promoting T cell activation. Upon binding to ligands such as Galectin-9, which is often secreted by tumor cells, conformational changes lead to the phosphorylation of tyrosine residues in Tim-3's cytoplasmic tail. This event disrupts the interaction with activating proteins and initiates an inhibitory signaling cascade, leading to T cell suppression, exhaustion, and apoptosis.

Tim3_Signaling_Pathway Simplified Tim-3 Signaling Pathway in T-Cells cluster_TCell T-Cell Cytoplasm cluster_Membrane TCR TCR Lck Lck/Fyn TCR->Lck Activates Tim3 TIM-3 Activation T-Cell Activation (Cytokine Release, Proliferation) Lck->Activation Promotes Inhibition T-Cell Inhibition (Exhaustion, Apoptosis) Inhibition->Activation Suppresses Bat3 Bat3 Bat3->Lck Recruits & Promotes Activation Tim3->Inhibition Initiates Inhibitory Signal (Post-ligation) Tim3->Bat3 Gal9 Galectin-9 (Ligand) Gal9->Tim3 Binds Tim3_IN_1 This compound Tim3_IN_1->Tim3 Blocks Ligand Binding

Caption: Simplified Tim-3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro T-Cell Activity Assay

This workflow outlines a general procedure for testing the efficacy of this compound in a cell-based assay, such as measuring the reversal of T-cell suppression.

Experimental_Workflow prep_stock 1. Prepare 10 mM Stock Solution of this compound in DMSO prep_working 2. Prepare Serial Dilutions (Working Solutions) in Media prep_stock->prep_working add_inhibitor 5. Add this compound Dilutions and Vehicle Control to Wells prep_working->add_inhibitor prep_cells 3. Prepare Cells (e.g., TIM-3+ Effector T-Cells and Target Cells) seed_cells 4. Seed Cells in Multi-well Plate prep_cells->seed_cells seed_cells->add_inhibitor add_ligand 6. Add TIM-3 Ligand (e.g., Gal-9) to Induce Suppression add_inhibitor->add_ligand incubate 7. Incubate for Specified Time (e.g., 24-72h) add_ligand->incubate measure 8. Measure Readout (e.g., Cytokine levels (ELISA), Cell Proliferation, Reporter Gene) incubate->measure analyze 9. Analyze Data (Dose-Response Curve, IC50) measure->analyze

References

Application Notes and Protocols for Flow Cytometric Analysis of Immune Cells Treated with Tim-3-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) is a critical immune checkpoint receptor expressed on a wide range of immune cells, including T cells, Natural Killer (NK) cells, dendritic cells (DCs), and macrophages.[1][2] Its engagement with its ligands, such as galectin-9, phosphatidylserine (PtdSer), HMGB1, and CEACAM-1, transduces inhibitory signals that suppress immune responses.[1] This inhibitory function is implicated in T cell exhaustion, a state of dysfunction observed in chronic infections and cancer.[1] Consequently, blocking the Tim-3 signaling pathway has emerged as a promising strategy in cancer immunotherapy.

Tim-3-IN-1 is a novel, fragment-derived small molecule inhibitor designed to bind to Tim-3. While its primary discovery focused on biophysical and structural characterization, its biological activity is of significant interest for researchers investigating Tim-3 signaling and developing novel immunotherapies. These application notes provide a comprehensive protocol for treating human peripheral blood mononuclear cells (PBMCs) with this compound and analyzing the subsequent effects on various immune cell populations using a multi-color flow cytometry panel.

Tim-3 Signaling Pathway

The Tim-3 signaling cascade is complex and can be both inhibitory and, in some contexts, co-stimulatory. In its inhibitory role, ligand binding to Tim-3 on T cells leads to the phosphorylation of tyrosine residues in its cytoplasmic tail, disrupting the binding of HLA-B associated transcript 3 (Bat3) and allowing the recruitment of inhibitory signaling molecules. This ultimately suppresses T-cell receptor (TCR) signaling, leading to reduced proliferation and cytokine production. On innate immune cells like NK cells and DCs, Tim-3 signaling can also modulate their activation and function.

dot

Tim3_Signaling_Pathway Tim-3 Signaling Pathway cluster_Tcell T Cell cluster_ligand Ligands TCR TCR Lck Lck TCR->Lck Tim3 Tim-3 Exhaustion T Cell Exhaustion Tim3->Exhaustion Inhibitory Signal Bat3 Bat3 Tim3->Bat3 Unligated State ZAP70 ZAP70 Lck->ZAP70 Activation T Cell Activation (Proliferation, Cytokine Release) ZAP70->Activation Bat3->Lck Promotes Activation Tim3_IN_1 This compound Tim3_IN_1->Tim3 Inhibition Gal9 Galectin-9 Gal9->Tim3 Ligand Binding PtdSer PtdSer PtdSer->Tim3 Ligand Binding HMGB1 HMGB1 HMGB1->Tim3 Ligand Binding

Caption: A simplified diagram of the Tim-3 signaling pathway in T cells.

Experimental Workflow

The following diagram outlines the general workflow for treating PBMCs with this compound and subsequent analysis by flow cytometry.

dot

Experimental_Workflow Experimental Workflow for this compound Treatment and Flow Cytometry Analysis PBMC_Isolation Isolate PBMCs from Whole Blood Cell_Culture Culture PBMCs with Stimulation (e.g., anti-CD3/CD28) PBMC_Isolation->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Incubation Incubate for Optimal Duration Treatment->Incubation Staining Stain with Flow Cytometry Panel Incubation->Staining Acquisition Acquire Data on Flow Cytometer Staining->Acquisition Analysis Analyze Data to Assess Immune Cell Phenotypes Acquisition->Analysis

Caption: A general workflow for the in vitro treatment and analysis of immune cells.

Experimental Protocols

Materials
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • FACS tubes (5 mL)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (see proposed panel below)

  • Viability dye (e.g., 7-AAD or a fixable viability dye)

  • Fc receptor blocking solution

  • Fixation/Permeabilization buffers (if analyzing intracellular markers)

  • Flow cytometer

Protocol for In Vitro Treatment of PBMCs with this compound
  • PBMC Isolation and Culture:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cells in complete RPMI-1640 medium and perform a cell count to determine cell concentration and viability.

    • Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Cell Stimulation and Treatment:

    • Plate 1 x 10^6 cells in 1 mL of complete medium per well in a 24-well plate.

    • For T cell activation, add pre-determined optimal concentrations of anti-CD3 and anti-CD28 antibodies. An unstimulated control should be included.

    • Prepare serial dilutions of this compound in complete medium. As the optimal concentration for cell-based assays has not been published, a dose-response experiment is recommended. A starting range of 0.1 µM to 10 µM is suggested, based on the activity of other small molecule inhibitors. Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

    • Add the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours. The optimal incubation time should be determined based on the specific markers of interest.

Flow Cytometry Staining Protocol
  • Cell Harvest and Preparation:

    • Gently resuspend the cells and transfer them to FACS tubes.

    • Centrifuge the cells at 400 x g for 5 minutes at 4°C and discard the supernatant.

    • Wash the cells with 2 mL of cold flow cytometry staining buffer and centrifuge again.

  • Fc Receptor Blocking and Viability Staining:

    • Resuspend the cell pellet in 100 µL of staining buffer containing an Fc receptor blocking reagent and a viability dye.

    • Incubate for 15 minutes at room temperature in the dark.

  • Surface Marker Staining:

    • Prepare a master mix of the fluorochrome-conjugated surface marker antibodies at their predetermined optimal concentrations.

    • Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of cold staining buffer.

  • Intracellular Staining (Optional):

    • If analyzing intracellular markers (e.g., cytokines, transcription factors), fix and permeabilize the cells according to the manufacturer's protocol.

    • Stain with fluorochrome-conjugated intracellular antibodies for 30-45 minutes at room temperature in the dark.

    • Wash the cells as per the fixation/permeabilization kit instructions.

  • Data Acquisition and Analysis:

    • Resuspend the final cell pellet in 300-500 µL of staining buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo). Gate on single, viable cells before proceeding to identify specific immune cell populations.

Proposed Flow Cytometry Panel

This comprehensive 12-color panel is designed to identify major immune cell populations and assess their activation and exhaustion status.

MarkerFluorochromeCell PopulationFunction/Phenotype
Viability Dye e.g., Fixable Viability Dye eFluor 780AllExclude dead cells
CD45 BUV395All LeukocytesPan-leukocyte marker
CD3 BUV496T CellsT cell lineage
CD4 APC-R700Helper T CellsT helper cell lineage
CD8 PerCP-Cy5.5Cytotoxic T CellsCytotoxic T cell lineage
CD19 BV786B CellsB cell lineage
CD56 PE-Cy7NK CellsNK cell lineage
CD14 FITCMonocytes/MacrophagesMyeloid lineage
CD11c PEDendritic CellsMyeloid lineage
CD69 BV605Activated LymphocytesEarly activation marker
PD-1 (CD279) BV711Exhausted T CellsExhaustion marker
Tim-3 (CD366) APCExhausted T/NK Cells, Myeloid CellsExhaustion/Activation marker

Data Presentation: Expected Outcomes

The quantitative data obtained from the flow cytometry analysis can be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on the Frequency of Major Immune Cell Populations (% of Live, CD45+ Cells)

TreatmentT Cells (CD3+)B Cells (CD19+)NK Cells (CD56+)Monocytes (CD14+)
Unstimulated Control
Stimulated + Vehicle
Stimulated + 0.1 µM this compound
Stimulated + 1 µM this compound
Stimulated + 10 µM this compound

Table 2: Effect of this compound on T Cell Activation and Exhaustion Marker Expression (% Positive within CD4+ or CD8+ T Cells)

TreatmentCD4+ CD69+CD8+ CD69+CD4+ PD-1+CD8+ PD-1+
Unstimulated Control
Stimulated + Vehicle
Stimulated + 0.1 µM this compound
Stimulated + 1 µM this compound
Stimulated + 10 µM this compound

Conclusion

This document provides a comprehensive framework for utilizing the small molecule inhibitor this compound to investigate Tim-3 signaling in human immune cells. The detailed protocols and proposed flow cytometry panel will enable researchers to elucidate the functional consequences of Tim-3 blockade on various immune cell subsets. Given that the biological activity of this compound in cellular assays is not yet fully characterized, the recommended dose-response experiments are crucial for determining its optimal working concentration and for validating its efficacy as a tool for studying immune modulation. The data generated from these experiments will be invaluable for advancing our understanding of Tim-3 biology and for the development of novel immunotherapeutic strategies.

References

Application Notes and Protocols for Evaluating the Synergistic Effects of Tim-3-IN-1 with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the potential synergistic effects of Tim-3-IN-1, a small molecule inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (Tim-3), when used in combination with standard chemotherapy agents. The following protocols and methodologies are designed to enable a thorough preclinical assessment of this combination therapy in various cancer models.

Introduction to Tim-3 and its Role in Cancer

T-cell immunoglobulin and mucin domain 3 (Tim-3) is an immune checkpoint receptor expressed on various immune cells, including exhausted T cells, regulatory T cells (Tregs), and innate immune cells.[1][2][3][4][5] Its engagement with its ligands, such as galectin-9, phosphatidylserine (PtdSer), and high-mobility group box 1 (HMGB1), leads to the suppression of anti-tumor immune responses. Tim-3 expression is often upregulated in the tumor microenvironment and is associated with T-cell exhaustion and resistance to immunotherapy. The blockade of the Tim-3 signaling pathway is a promising strategy to reinvigorate the anti-tumor immune response. This compound is a small molecule inhibitor designed to disrupt this immunosuppressive signaling.

Rationale for Combining this compound with Chemotherapy

The combination of immunotherapy and chemotherapy is a promising strategy in cancer treatment. Chemotherapy can induce immunogenic cell death, leading to the release of tumor antigens and the activation of an anti-tumor immune response. However, the tumor microenvironment often remains immunosuppressive, limiting the efficacy of this response. By combining chemotherapy with a Tim-3 inhibitor like this compound, it is hypothesized that the chemotherapy-induced immune response can be potentiated by blocking a key immune checkpoint, leading to a synergistic anti-tumor effect.

In Vitro Evaluation of Synergy

The initial assessment of the synergistic potential of this compound and chemotherapy is performed using in vitro cell-based assays.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic effects of the individual agents and their combination on cancer cell lines.

Protocol: MTT/MTS Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a dose matrix of this compound and a selected chemotherapy agent for 48-72 hours. Include wells with single agents and a vehicle control.

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: Cell Viability Data

Treatment GroupConcentration (µM)Cell Viability (%)
Control -100
This compound X
2X
4X
Chemotherapy Drug Y
2Y
4Y
This compound + Chemo X + Y
2X + 2Y
4X + 4Y

Analysis of Synergy: The Combination Index (CI) should be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Apoptosis Assays

To determine if the combination treatment enhances programmed cell death.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with this compound, chemotherapy, or the combination for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Data Presentation: Apoptosis Data

Treatment GroupLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control
This compound
Chemotherapy Drug
Combination

Mechanistic Studies

To understand the molecular mechanisms underlying the synergistic effects.

Western Blot Analysis

To investigate the effect of the combination treatment on key signaling pathways.

Protocol: Western Blotting

  • Protein Extraction: Lyse treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p-Akt, p-ERK, Tim-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation: Western Blot Quantification

Target ProteinControlThis compoundChemotherapyCombination
Cleaved Caspase-3
Cleaved PARP
p-Akt/Total Akt
p-ERK/Total ERK

In Vivo Evaluation of Synergy

To validate the in vitro findings in a more complex biological system.

Xenograft Tumor Models

To assess the anti-tumor efficacy of the combination therapy in vivo.

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy alone, and (4) this compound + Chemotherapy.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot tumor growth curves and calculate the tumor growth inhibition (TGI). Statistical analysis should be performed to determine the significance of the differences between the treatment groups.

Data Presentation: In Vivo Efficacy Data

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Mean Body Weight (g)
Vehicle Control -
This compound
Chemotherapy
Combination
Immune Cell Profiling by Flow Cytometry

To analyze the impact of the combination therapy on the tumor immune microenvironment in syngeneic models.

Protocol: Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

  • Tumor Digestion: Excise tumors from treated mice and digest them into a single-cell suspension.

  • Cell Staining: Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD45, Tim-3, PD-1).

  • Intracellular Staining: For intracellular markers like IFN-γ and Granzyme B, perform a fixation and permeabilization step followed by intracellular staining.

  • Flow Cytometry: Acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data to quantify the percentages and absolute numbers of different immune cell populations within the tumor.

Data Presentation: Immune Cell Profiling Data

Immune Cell PopulationVehicle Control (%)This compound (%)Chemotherapy (%)Combination (%)
CD8+ T cells
CD4+ T helper cells
Regulatory T cells
IFN-γ+ CD8+ T cells
Granzyme B+ CD8+ T cells

Visualizations

Signaling Pathway Diagram

Tim3_Signaling_Pathway Tim-3 Signaling Pathway in T-cells cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling TCR TCR Activation T-cell Activation (↑ Proliferation, ↑ Cytokine Production) TCR->Activation Tim3 Tim-3 PI3K PI3K/Akt Pathway Tim3->PI3K Inhibits NFkB NF-κB Pathway Tim3->NFkB Inhibits Gal9 Galectin-9 Gal9->Tim3 PtdSer Phosphatidylserine PtdSer->Tim3 HMGB1 HMGB1 HMGB1->Tim3 APC APC APC->TCR Antigen Presentation Exhaustion T-cell Exhaustion (↓ Proliferation, ↓ Cytokine Production) PI3K->Exhaustion NFkB->Exhaustion Tim3_IN_1 This compound Tim3_IN_1->Tim3 Blocks

Tim-3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram

Experimental_Workflow Workflow for Evaluating Synergy of this compound and Chemotherapy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Viability Cell Viability Assay (MTT/MTS) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Western_Blot Western Blot (Signaling Pathways) Cell_Culture->Western_Blot Synergy_Analysis Synergy Analysis (Combination Index) Viability->Synergy_Analysis Apoptosis->Synergy_Analysis Western_Blot->Synergy_Analysis Xenograft Xenograft/Syngeneic Mouse Models Synergy_Analysis->Xenograft Promising Synergy Treatment Treatment Groups: - Control - this compound - Chemo - Combination Xenograft->Treatment Efficacy Tumor Growth Inhibition (TGI) Treatment->Efficacy Immune_Profiling Immune Cell Profiling (Flow Cytometry) Treatment->Immune_Profiling Final_Analysis In Vivo Synergy Assessment Efficacy->Final_Analysis Immune_Profiling->Final_Analysis

A comprehensive workflow for assessing the synergistic effects.

Conclusion

The provided application notes and protocols offer a robust starting point for the preclinical evaluation of this compound in combination with chemotherapy. A thorough investigation using these methods will provide valuable insights into the synergistic potential, underlying mechanisms, and in vivo efficacy of this combination therapy, ultimately guiding its further clinical development.

References

Application Notes and Protocols: Utilizing a Novel Tim-3 Inhibitor (Tim-3-IN-1) in 3D Tumor Spheroid Co-culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is a critical immune checkpoint receptor that plays a significant role in regulating immune responses in the tumor microenvironment.[1][2] Its expression on various immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs), contributes to an immunosuppressive milieu that allows cancer cells to evade immune destruction.[1][2][3] The interaction of Tim-3 with its ligands, such as galectin-9, phosphatidylserine (PtdSer), high-mobility group box 1 (HMGB1), and CEACAM-1, triggers downstream signaling pathways that inhibit T-cell proliferation and cytokine production, ultimately leading to T-cell exhaustion and dysfunction.

This document provides detailed application notes and protocols for utilizing Tim-3-IN-1 , a novel inhibitor of the Tim-3 signaling pathway, in advanced 3D tumor spheroid co-culture models. These models offer a more physiologically relevant system for studying cancer biology and evaluating the efficacy of immunotherapies by recapitulating the complex cell-cell and cell-matrix interactions found in solid tumors. The protocols outlined below will guide researchers in establishing robust and reproducible 3D co-culture systems to investigate the anti-tumor activity of this compound.

Tim-3 Signaling Pathway

The Tim-3 signaling pathway is a key regulator of immune suppression. Upon ligand binding, Tim-3 can inhibit T-cell receptor (TCR) signaling, leading to reduced T-cell activation and effector function. In dendritic cells, Tim-3 can sequester HMGB1, preventing the activation of innate immune responses. The co-expression of Tim-3 and PD-1 on T cells is often associated with a state of severe exhaustion. Therefore, blocking the Tim-3 pathway with an inhibitor like this compound is a promising strategy to restore anti-tumor immunity.

TIM3_Signaling_Pathway cluster_T_Cell T Cell cluster_APC Antigen Presenting Cell (APC) TIM-3 TIM-3 Downstream Signaling Downstream Signaling TIM-3->Downstream Signaling Inhibits TCR TCR TCR->Downstream Signaling Activates T-Cell Exhaustion T-Cell Exhaustion Downstream Signaling->T-Cell Exhaustion Galectin-9 Galectin-9 Galectin-9->TIM-3 Binds This compound This compound This compound->TIM-3 Inhibits

Caption: Simplified Tim-3 signaling pathway in a T cell.

Experimental Protocols

I. Cell Line Selection and Maintenance

1.1. Tumor Cells:

  • Select a tumor cell line relevant to the cancer type of interest (e.g., MC38 for colorectal cancer, B16-F10 for melanoma).

  • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C and 5% CO2.

1.2. Immune Cells (e.g., T cells, NK cells):

  • Isolate primary immune cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using standard protocols (e.g., density gradient centrifugation, magnetic-activated cell sorting).

  • Alternatively, use immortalized immune cell lines (e.g., Jurkat for T cells, NK-92 for NK cells).

  • Culture immune cells in appropriate media (e.g., RPMI-1640) supplemented with cytokines (e.g., IL-2 for T and NK cell expansion).

1.3. Stromal Cells (e.g., Fibroblasts):

  • Consider including cancer-associated fibroblasts (CAFs) to better mimic the tumor microenvironment.

  • Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

II. Generation of 3D Tumor Spheroid Co-culture Models

This protocol describes the generation of spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Tumor cells, immune cells, and stromal cells

  • Culture media

  • Ultra-low attachment 96-well round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Harvest tumor cells, immune cells, and fibroblasts using trypsin and wash with PBS.

  • Resuspend each cell type in their respective complete media and perform a cell count.

  • Prepare a mixed cell suspension. The ratio of tumor cells to immune cells to fibroblasts should be optimized based on the experimental goals (e.g., a 10:5:1 ratio of tumor cells:immune cells:fibroblasts).

  • Seed the desired number of cells (e.g., 2,000-5,000 total cells) in 100 µL of media into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C and 5% CO2. Spheroids should form within 24-72 hours.

  • Monitor spheroid formation and growth daily using a light microscope.

Spheroid_CoCulture_Workflow Cell Preparation Cell Preparation Cell Mixing Cell Mixing Cell Preparation->Cell Mixing Tumor, Immune, Fibroblast Cells Seeding in ULA Plate Seeding in ULA Plate Cell Mixing->Seeding in ULA Plate Spheroid Formation Spheroid Formation Seeding in ULA Plate->Spheroid Formation 24-72 hours

Caption: Workflow for generating 3D tumor spheroid co-cultures.

III. Treatment with this compound

Procedure:

  • Once spheroids have reached a desired size and compactness (typically after 48-72 hours), prepare serial dilutions of this compound in the appropriate culture medium.

  • Carefully remove 50 µL of the old medium from each well and add 50 µL of the medium containing the desired concentration of this compound. Include vehicle-treated and untreated controls.

  • Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Replenish the treatment medium every 48-72 hours by performing a half-medium change.

IV. Analysis and Endpoint Assays

A variety of assays can be performed to evaluate the effects of this compound on the 3D co-culture model.

4.1. Spheroid Growth and Viability:

  • Microscopy: Capture brightfield images daily to monitor spheroid size and morphology. Spheroid diameter can be measured using image analysis software (e.g., ImageJ).

  • ATP-based Viability Assay (e.g., CellTiter-Glo® 3D):

    • After treatment, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the viability reagent to each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

4.2. Immune Cell Infiltration and Activation:

  • Immunofluorescence Staining and Confocal Microscopy:

    • Fix spheroids in 4% paraformaldehyde.

    • Permeabilize with 0.5% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, FoxP3 for Tregs) and activation markers (e.g., Granzyme B, Ki-67).

    • Incubate with fluorescently labeled secondary antibodies.

    • Image using a confocal microscope to visualize immune cell infiltration and spatial distribution within the spheroid.

  • Flow Cytometry:

    • Dissociate spheroids into single cells using an appropriate dissociation reagent (e.g., TrypLE™, Accutase™).

    • Stain the single-cell suspension with antibodies against immune cell surface markers and intracellular cytokines (e.g., IFN-γ, TNF-α).

    • Analyze the cell populations using a flow cytometer.

4.3. Cytokine Secretion:

  • Collect the culture supernatant at different time points during the treatment.

  • Measure the concentration of secreted cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-10) using multiplex immunoassays (e.g., Luminex) or ELISA.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between different treatment groups.

Table 1: Effect of this compound on Tumor Spheroid Growth

Treatment GroupSpheroid Diameter (µm) at 72h (Mean ± SD)% Growth Inhibition
Untreated Control550 ± 250%
Vehicle Control545 ± 300.9%
This compound (1 µM)420 ± 2023.6%
This compound (10 µM)310 ± 1543.6%
This compound (50 µM)225 ± 1859.1%

Table 2: Immune Cell Infiltration into Spheroids Following this compound Treatment

Treatment Group% CD8+ T cells of Total Cells (Mean ± SD)% Granzyme B+ of CD8+ T cells (Mean ± SD)
Untreated Control5.2 ± 1.115.3 ± 2.5
Vehicle Control5.5 ± 1.316.1 ± 2.8
This compound (10 µM)15.8 ± 2.545.2 ± 5.1

Table 3: Cytokine Secretion Profile in Co-culture Supernatant

Treatment GroupIFN-γ (pg/mL) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)
Untreated Control50 ± 1280 ± 15
Vehicle Control55 ± 1585 ± 18
This compound (10 µM)450 ± 55320 ± 40

Logical Relationship of the Study Design

Study_Design_Logic cluster_Model 3D Co-culture Model cluster_Treatment Intervention cluster_Analysis Endpoint Analysis Tumor Cells Tumor Cells Spheroid 3D Spheroid Tumor Cells->Spheroid Immune Cells Immune Cells Immune Cells->Spheroid Fibroblasts Fibroblasts Fibroblasts->Spheroid This compound This compound Spheroid->this compound Treatment Spheroid Growth Spheroid Growth This compound->Spheroid Growth Assess Immune Infiltration Immune Infiltration This compound->Immune Infiltration Assess Immune Activation Immune Activation This compound->Immune Activation Assess Cytokine Release Cytokine Release This compound->Cytokine Release Assess

Caption: Logical flow of the experimental design.

Conclusion

The use of 3D tumor spheroid co-culture models provides a powerful platform for the preclinical evaluation of novel immunotherapies like this compound. These models better recapitulate the tumor microenvironment, allowing for a more accurate assessment of a drug's impact on tumor growth, immune cell infiltration, and anti-tumor immune responses. The protocols and guidelines presented here offer a comprehensive framework for researchers to effectively utilize this compound in these advanced in vitro systems.

References

Troubleshooting & Optimization

Troubleshooting Tim-3-IN-1 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tim-3-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a specific focus on troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: I've observed a precipitate after diluting my this compound DMSO stock solution into my cell culture medium. What is the likely cause?

A1: Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue for many hydrophobic small molecule inhibitors. The primary causes include:

  • Poor Aqueous Solubility: Many kinase inhibitors have low intrinsic solubility in water-based solutions like cell culture media.

  • "Solvent Shock": When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in the solvent environment can cause the compound to crash out of solution.

  • High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in your specific cell culture medium.

  • Media Components: Interactions with proteins, salts, and other components in the media can reduce the solubility of the compound.

  • Temperature and pH: Changes in temperature (e.g., from room temperature to 37°C) and the pH of the medium (typically around 7.4) can influence the compound's solubility.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of hydrophobic small molecules like this compound.[2] A stock solution of 10 mM in DMSO is a common starting point.

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: You can estimate the maximum soluble concentration by performing a serial dilution test. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you identify the highest concentration of this compound that remains in solution under your experimental conditions.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell lines. As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines, including sensitive ones.

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines.

  • > 0.5% DMSO: May cause cytotoxicity or off-target effects.

It is crucial to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line.[1]

Q5: My this compound appears to be losing activity over time in my experiment. What could be the cause?

A5: Loss of activity can be due to compound degradation. The stability of a small molecule inhibitor can be affected by factors such as temperature, light exposure, and the chemical composition of the medium. It is recommended to prepare fresh dilutions of this compound for each experiment and to minimize the exposure of stock solutions and experimental setups to light.

Q6: How should I store my this compound stock solution?

A6: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. For long-term storage (up to 6 months), -80°C is recommended. For shorter periods (up to 1 month), -20°C is acceptable.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Example Solubility Profile of a Small Molecule Inhibitor

Disclaimer: The following data is for illustrative purposes only. Researchers must determine the solubility of this compound for their specific experimental conditions.

Solvent/MediumMaximum Soluble Concentration (µM)
100% DMSO>10,000
RPMI-1640 + 10% FBS (0.1% DMSO)25
RPMI-1640 + 10% FBS (0.5% DMSO)100
PBS (0.1% DMSO)10

Table 2: Recommended DMSO Concentrations for Cell Culture

Final DMSO ConcentrationGeneral Tolerance by Cell LinesRecommendation
< 0.1%Generally well-tolerated by most cell lines, including primary cells.Ideal for sensitive cell lines.
0.1% - 0.5%Widely used and tolerated by many established cell lines.[1]Always include a vehicle control.
> 0.5% - 1.0%May cause cytotoxicity or off-target effects in some cell lines.Use with caution and thorough validation.
> 1.0%High risk of cytotoxicity; generally not recommended.Avoid if possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid powder)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of solid this compound to ensure all the powder is at the bottom.

    • Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial.

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium

  • Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C

    • Sterile microcentrifuge tubes or a 96-well plate

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and below the cytotoxic level for your cells (e.g., 0.5%).

    • Include a vehicle control containing only the medium and the same final concentration of DMSO.

    • Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 2-24 hours).

    • After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film).

    • For a more sensitive assessment, examine the solutions under a microscope.

    • The highest concentration that remains clear and free of precipitate is the maximum soluble concentration under these conditions.

Visualizations

Tim3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gal9 Galectin-9 Tim3 Tim-3 Gal9->Tim3 bind PtdSer PtdSer PtdSer->Tim3 bind HMGB1 HMGB1 HMGB1->Tim3 bind CEACAM1 CEACAM-1 CEACAM1->Tim3 bind Bat3 Bat3 Tim3->Bat3 displaces SHP1_SHP2 SHP-1/SHP-2 Tim3->SHP1_SHP2 recruits Lck Lck Bat3->Lck recruits TCR_signaling TCR Signaling Lck->TCR_signaling activates PI3K PI3K SHP1_SHP2->TCR_signaling inhibits T_cell_exhaustion T-cell Exhaustion Cytokine_production Inhibition of Cytokine Production Tim3_IN_1 This compound Tim3_IN_1->Tim3 inhibits

Caption: The Tim-3 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Precipitate observed in cell culture medium check_stock Is the stock solution clear? start->check_stock remake_stock Prepare fresh stock solution check_stock->remake_stock No check_concentration Is the final concentration too high? check_stock->check_concentration Yes remake_stock->start lower_concentration Lower the final concentration check_concentration->lower_concentration Yes optimize_dilution Optimize dilution method check_concentration->optimize_dilution No final_check Still precipitating? lower_concentration->final_check check_dmso Is the final DMSO concentration optimal? optimize_dilution->check_dmso adjust_dmso Adjust DMSO concentration (run vehicle control) check_dmso->adjust_dmso No check_dmso->final_check Yes adjust_dmso->final_check consider_alternatives Consider co-solvents or alternative formulations final_check->consider_alternatives Yes success Solution is clear final_check->success No

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of TIM-3-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of TIM-3-IN-1, a small molecule inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor designed to target TIM-3, an immune checkpoint receptor.[1] TIM-3 is expressed on various immune cells, including T cells, and plays a role in negatively regulating immune responses.[2][3][4] By inhibiting TIM-3, this compound is intended to block its immunosuppressive signaling, thereby enhancing anti-tumor immunity. The interaction of TIM-3 with its ligands, such as Galectin-9, triggers a signaling cascade that suppresses T-cell function. This compound is designed to interfere with this interaction and its downstream signaling.

Q2: What are "off-target" effects and why are they a concern when using a small molecule inhibitor like this compound?

A2: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended target (TIM-3). These unintended interactions are a concern because they can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's biological effects. For instance, an observed phenotype might be incorrectly attributed to the inhibition of TIM-3 when it is, in fact, caused by the inhibition of an unrelated kinase or other protein.

Q3: What are the first steps I should take if I suspect my experimental results are due to off-target effects of this compound?

A3: If you observe a cellular phenotype that is inconsistent with the known function of TIM-3, or if you see significant cytotoxicity at concentrations expected to be specific for TIM-3, you should consider the possibility of off-target effects. A recommended first step is to perform a dose-response curve and compare the IC50 for the observed phenotype with the IC50 for TIM-3 engagement. A significant discrepancy may suggest an off-target effect. Additionally, using a structurally unrelated inhibitor of TIM-3, if available, can help determine if the phenotype is consistently linked to TIM-3 inhibition.

Q4: How can I experimentally identify the specific off-targets of this compound?

A4: Several experimental approaches can be employed to identify off-target proteins:

  • Kinome Profiling: This is a broad screening method that tests the inhibitor against a large panel of kinases to determine its selectivity.

  • Proteomics-Based Approaches: Techniques like chemical proteomics can identify the proteins that this compound binds to within the cellular environment in an unbiased manner.

  • Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of TIM-3 inhibition can provide initial clues about potential off-target activity.

  • Genetic Approaches: Using techniques like CRISPR/Cas9 to knock out the intended target (TIM-3) can help determine if the compound's effect is dependent on its presence. If the compound still elicits the same effect in TIM-3 knockout cells, it strongly suggests off-target activity.

Q5: What strategies can I employ in my experiments to mitigate the impact of potential off-target effects?

A5: While medicinal chemistry approaches aim to design more selective inhibitors, researchers in the lab can take several steps to mitigate the influence of off-target effects on their data interpretation:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that shows a clear on-target effect to minimize the engagement of less potent off-targets.

  • Employ Multiple, Structurally Unrelated Inhibitors: If possible, confirm key findings with other TIM-3 inhibitors that have different chemical scaffolds.

  • Perform Rescue Experiments: In this technique, a drug-resistant mutant of the target protein is introduced into the cells. If the observed phenotype is due to an on-target effect, the resistant mutant should "rescue" the cells from the inhibitor's effects.

  • Validate with Non-pharmacological Methods: Use genetic approaches like siRNA or CRISPR to confirm that the phenotype observed with this compound is consistent with the phenotype of TIM-3 knockdown or knockout.

Troubleshooting Guide

This guide provides a structured approach to common issues that may arise during experiments with this compound.

Issue Potential Cause Troubleshooting Steps Expected Outcome
1. Higher than expected cytotoxicity is observed at effective concentrations. Off-target toxicity1. Perform a kinome scan or broad-panel kinase screen to identify potential off-target kinases. 2. Test this compound in a cell line that does not express TIM-3. 3. Compare the cytotoxic profile with that of other known TIM-3 inhibitors with different chemical structures.1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. If toxicity persists in TIM-3 negative cells, it is likely due to off-target effects. 3. If other TIM-3 inhibitors do not show similar toxicity, it points to an off-target effect specific to this compound's chemical scaffold.
2. The observed cellular phenotype does not align with the known biological function of TIM-3. Off-target effects1. Conduct a dose-response analysis to compare the potency for the observed phenotype with the on-target engagement potency. 2. Use a structurally unrelated TIM-3 inhibitor to see if the phenotype is replicated. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of TIM-3.1. A significant difference in potency suggests an off-target effect. 2. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. If the phenotype is not rescued, it indicates the involvement of other targets.
3. Inconsistent results are obtained across different cell lines. Cell-line specific expression of off-targets1. Profile the expression levels of the intended target (TIM-3) and any identified off-targets in the different cell lines. 2. Correlate the inhibitor's activity with the expression of TIM-3 and the off-target proteins.1. Understanding the protein expression landscape of your cell models. 2. A stronger correlation of activity with an off-target's expression would suggest it is a key mediator of the observed effect in that cell line.
4. Difficulty in confirming on-target engagement in cellular assays. Poor cell permeability or rapid metabolism of the compound1. Utilize a cellular thermal shift assay (CETSA) or a NanoBRET assay to directly measure target engagement in intact cells. 2. Assess the compound's stability in your cell culture media over the course of the experiment.1. Direct confirmation of whether this compound is binding to TIM-3 inside the cell. 2. Information on the compound's stability will help in designing appropriate experimental conditions.

Quantitative Data Summary

A comprehensive search of publicly available literature did not yield specific quantitative data (e.g., IC50 values against a panel of kinases) for this compound's off-target profile. Researchers using this compound are encouraged to generate this data empirically.

The following table provides a template for how such data should be presented once generated through a kinome profiling assay.

Target This compound IC50 (nM) Selectivity Ratio (Off-target IC50 / TIM-3 IC50) Potential Biological Implication
TIM-3 (On-Target) e.g., 501Immune modulation
Kinase A (Off-Target) e.g., 2004Potential for weak off-target effects at high concentrations
Kinase B (Off-Target) e.g., 751.5High potential for off-target effects, may confound results
Kinase C (Off-Target) e.g., >10,000>200Likely not a significant off-target

Experimental Protocols

Protocol 1: Assessing Kinase Selectivity via In Vitro Kinase Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., from 1 nM to 10 µM).

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. These services typically cover a significant portion of the human kinome.

  • Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and ATP at a concentration near the Km for each respective kinase.

  • Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include appropriate controls (e.g., DMSO vehicle control for 0% inhibition, and a known potent inhibitor for that kinase as a positive control).

  • Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the DMSO control for each kinase. For potent interactions, determine the IC50 value by fitting the dose-response data to a suitable model.

Protocol 2: Validating On-Target vs. Off-Target Effects using CRISPR/Cas9-mediated Gene Knockout

Objective: To determine if the biological effect of this compound is dependent on the presence of its intended target, TIM-3.

Methodology:

  • gRNA Design and Cloning: Design and clone at least two independent single guide RNAs (sgRNAs) targeting the HAVCR2 gene (which encodes TIM-3) into a suitable Cas9 expression vector.

  • Transfection and Cell Line Generation: Transfect the target cancer cell line with the Cas9/sgRNA expression plasmid. Select and expand single-cell clones.

  • Knockout Validation: Validate the knockout of TIM-3 in the generated clones by Western blot, flow cytometry, or genomic sequencing.

  • Dose-Response Assay: Perform a dose-response experiment with this compound on both the wild-type parental cell line and the validated TIM-3 knockout cell lines.

  • Data Analysis: Compare the dose-response curves and the calculated IC50 values. If this compound acts on-target, the knockout cell lines should exhibit significant resistance to the compound compared to the wild-type cells. If the knockout cells show a similar sensitivity to the wild-type cells, the observed effect is likely due to off-target interactions.

Visualizations

TIM3_Signaling_Pathway TIM-3 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Galectin-9 Galectin-9 TIM-3 TIM-3 Galectin-9->TIM-3 Binds Bat3 Bat3 TIM-3->Bat3 Displaces Fyn Fyn TIM-3->Fyn Activates Inhibition T-Cell Inhibition / Exhaustion TIM-3->Inhibition Promotes Lck Lck Bat3->Lck Recruits TCR_Signaling TCR Signaling Lck->TCR_Signaling Activates Fyn->Inhibition Zap70 Zap70 Zap70->TCR_Signaling T-Cell Activation T-Cell Activation TCR_Signaling->T-Cell Activation This compound This compound This compound->TIM-3 Inhibits

Caption: A diagram of the TIM-3 signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow Experimental Workflow for Off-Target Identification Start Observe Unexpected Phenotype or Toxicity Dose_Response Perform Dose-Response and Compare Potencies Start->Dose_Response Kinome_Scan Kinome Profiling / Proteomics Screen Dose_Response->Kinome_Scan Identify_Hits Identify Potential Off-Targets Kinome_Scan->Identify_Hits Validate_Hits Validate Hits using Orthogonal Methods Identify_Hits->Validate_Hits CRISPR_KO CRISPR Knockout of Target Validate_Hits->CRISPR_KO Rescue_Experiment Rescue Experiment Validate_Hits->Rescue_Experiment Analyze Is Effect Target-Dependent? CRISPR_KO->Analyze Rescue_Experiment->Analyze On_Target Likely On-Target Analyze->On_Target Yes Off_Target Likely Off-Target Analyze->Off_Target No

Caption: A workflow diagram for identifying potential off-target effects of this compound.

References

Optimizing Tim-3-IN-1 dosage for maximal efficacy and minimal toxicity in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available in vivo data for the specific molecule "Tim-3-IN-1" (also identified as Compound 38 in a fragment-based discovery study) is limited.[1][2] This guide provides a comprehensive framework for the in vivo dose optimization of a novel small molecule T-cell immunoglobulin and mucin domain-3 (TIM-3) inhibitor, using this compound as a representative agent. The methodologies and principles described are based on established practices in preclinical oncology drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a Tim-3 inhibitor like this compound?

A1: T-cell immunoglobulin and mucin domain-3 (TIM-3) is an immune checkpoint receptor expressed on various immune cells, including exhausted T cells.[3] Its engagement with ligands like Galectin-9 and CEACAM-1 suppresses anti-tumor immunity. A small molecule inhibitor like this compound is designed to block this interaction, thereby restoring the function of tumor-infiltrating immune cells and enhancing the anti-cancer immune response.

Q2: I have in vitro IC50 data for this compound. How do I select a starting dose for my first in vivo experiment?

A2: A common starting point for a Maximum Tolerated Dose (MTD) study is to extrapolate from in vitro data. A dose that is projected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value is often selected as the initial dose.[4] However, this is a rough estimate and should be approached with caution. Factors such as compound solubility, metabolic stability, and anticipated bioavailability will significantly influence the actual in vivo exposure.

Q3: What are the critical considerations for formulating this compound for in vivo administration?

A3: As many small molecule inhibitors have poor aqueous solubility, formulation is a critical step.[5] Common strategies include:

  • Solubilizing agents: Using vehicles containing agents like DMSO, PEG, or Tween series. It is crucial to conduct a vehicle toxicity study in parallel.

  • Suspensions: Micronizing the compound and suspending it in a vehicle like methylcellulose or carboxymethylcellulose.

  • pH adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can improve solubility. The final formulation should be sterile for parenteral administration.

Q4: Which animal models are most appropriate for evaluating the efficacy of a Tim-3 inhibitor?

A4: Syngeneic mouse tumor models are the gold standard for evaluating immuno-oncology agents. These models utilize immunocompetent mice, which are essential for studying the effects of an immune checkpoint inhibitor. The choice of the specific model (e.g., CT26 for colorectal cancer, B16-F10 for melanoma) should be based on the cancer type of interest and the expression of the Tim-3 pathway components in that model.

Troubleshooting Guide

Issue 1: Unexpected toxicity or mortality at doses predicted to be safe.

  • Question: Could the vehicle be causing the toxicity?

    • Answer: Always include a vehicle-only control group in your studies to rule out toxicity from the formulation excipients. Some solubilizing agents can cause adverse effects at high concentrations.

  • Question: Are there potential off-target effects?

    • Answer: In vitro kinase profiling or other off-target screening assays can help identify potential unintended activities of the compound that may be responsible for in vivo toxicity.

Issue 2: Lack of anti-tumor efficacy at well-tolerated doses.

  • Question: Is the compound reaching the tumor and engaging its target?

    • Answer: A pharmacodynamic (PD) study is essential. This involves collecting tumor and plasma samples at various time points after dosing to measure compound concentration (pharmacokinetics, PK) and target engagement. For a Tim-3 inhibitor, a relevant PD biomarker could be the phosphorylation status of downstream signaling molecules or changes in cytokine levels within the tumor microenvironment.

  • Question: Is the chosen animal model appropriate?

    • Answer: Ensure that the tumor model expresses Tim-3 on tumor-infiltrating lymphocytes and that the Tim-3 pathway is a relevant immune escape mechanism in that model. Some tumor models are inherently resistant to checkpoint inhibition.

Issue 3: High variability in tumor growth and response within treatment groups.

  • Question: How can I minimize experimental variability?

    • Answer: Ensure consistency in your experimental procedures, including tumor cell implantation technique, animal age and weight, and dosing administration. Randomize animals into treatment groups. For subcutaneous models, start treatment when tumors have reached a specific, uniform size.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.

Methodology:

  • Animal Model: Naive, healthy mice (e.g., C57BL/6), 6-8 weeks old.

  • Group Allocation: Randomly assign animals to 5-6 groups (n=3-5 per group), including a vehicle control and 4-5 escalating dose levels of this compound.

  • Formulation & Administration: Prepare this compound in a suitable vehicle. Administer the compound daily for 7-14 days via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Record body weight and clinical observations (e.g., changes in posture, activity, fur texture) daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in greater than 15-20% body weight loss or significant clinical signs of toxicity.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To characterize the plasma and tumor exposure of this compound and its effect on the Tim-3 pathway.

Methodology:

  • Animal Model: Tumor-bearing mice (e.g., C57BL/6 with established MC38 tumors).

  • Dosing: Administer a single dose of this compound at one or two dose levels below the MTD.

  • Sample Collection: Collect blood and tumor tissue at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours).

  • PK Analysis: Analyze plasma and tumor homogenates for this compound concentration using LC-MS/MS.

  • PD Analysis: Analyze tumor tissue for biomarkers of Tim-3 pathway inhibition. This could include flow cytometry to assess the phenotype of tumor-infiltrating lymphocytes (e.g., expression of activation markers, proliferation) or analysis of downstream signaling proteins.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses.

Methodology:

  • Animal Model: Syngeneic tumor model (e.g., C57BL/6 mice with subcutaneous MC38 tumors).

  • Tumor Implantation: Subcutaneously inject tumor cells. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Vehicle Control

    • This compound (Low Dose)

    • This compound (High Dose, e.g., near the MTD)

    • Positive Control (e.g., anti-PD-1 antibody)

    • Combination: this compound + Positive Control

  • Dosing Regimen: Administer treatment as per a defined schedule (e.g., daily for 21 days).

  • Efficacy Readouts: Measure tumor volume 2-3 times per week. Monitor animal body weight and overall health. At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration).

Data Presentation

Table 1: Hypothetical MTD Study Results for this compound

Dose Group (mg/kg)Mean Body Weight Change (%)Clinical Score (0-4)Morbidity/Mortality
Vehicle+2.500/5
10+1.800/5
30-5.210/5
60-18.731/5
100-25.043/5

Based on this hypothetical data, the MTD might be estimated to be around 30 mg/kg.

Table 2: Hypothetical Efficacy Study Results for this compound in MC38 Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle1500 ± 250-
This compound (15 mg/kg)950 ± 18036.7
This compound (30 mg/kg)600 ± 15060.0
Anti-PD-1750 ± 16050.0
This compound (30 mg/kg) + Anti-PD-1250 ± 9083.3

Mandatory Visualizations

Tim3_Signaling_Pathway cluster_T_Cell Exhausted T-Cell cluster_APC APC / Tumor Cell Tim3 Tim-3 SHP2 SHP-2 Tim3->SHP2 recruits Exhaustion T-Cell Exhaustion Tim3->Exhaustion NFAT NFAT SHP2->NFAT dephosphorylates Cytokine Cytokine Production (e.g., IFN-γ) NFAT->Cytokine Gal9 Galectin-9 Gal9->Tim3 binds Tim3_IN_1 This compound Tim3_IN_1->Tim3 inhibits

Caption: The Tim-3 inhibitory signaling pathway.

Dose_Optimization_Workflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Exposure & Target Engagement cluster_2 Phase 3: Efficacy Testing InVitro In Vitro Data (IC50, EC50) MTD Maximum Tolerated Dose (MTD) Study InVitro->MTD Inform Starting Dose Formulation Formulation Development Formulation->MTD PKPD PK/PD Study MTD->PKPD DoseSelection Select Doses for Efficacy Studies PKPD->DoseSelection Efficacy In Vivo Efficacy Study (Syngeneic Model) DoseSelection->Efficacy GoNoGo Go/No-Go Decision Efficacy->GoNoGo

Caption: Logical workflow for in vivo dose optimization.

Efficacy_Study_Workflow Start Start: Tumor Cell Implantation TumorGrowth Tumor Growth to ~50-100 mm³ Start->TumorGrowth Randomization Randomize Mice into Groups TumorGrowth->Randomization Treatment Initiate Treatment (e.g., Daily Dosing) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Monitoring->Treatment Continue Dosing Endpoint End of Study: Tumor Excision & Analysis Monitoring->Endpoint Pre-defined Endpoint Met

Caption: Experimental workflow for an in vivo efficacy study.

References

Technical Support Center: Addressing Experimental Variability in Tim-3-IN-1 Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tim-3-IN-1 functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and minimizing experimental variability. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also referred to as Compound 38) is a small molecule inhibitor of the T-cell immunoglobulin and mucin domain-containing molecule 3 (Tim-3) protein.[1] Tim-3 is an immune checkpoint receptor that plays a role in regulating immune responses.[2][3][4] this compound was discovered through fragment-based screening and is being investigated for its potential in cancer research. Its mechanism of action is presumed to involve binding to Tim-3 and disrupting its interaction with its ligands, thereby modulating downstream signaling pathways. However, detailed functional data for this compound in cell-based assays is not extensively available in public literature.

Q2: I am observing high variability in my functional assay results with this compound. What are the common causes?

A2: High variability in functional assays using small molecule inhibitors like this compound can stem from several factors. These include inconsistencies in cell culture and handling, improper inhibitor storage and preparation, and technical variability in the assay itself. For instance, uneven cell seeding, repeated freeze-thaw cycles of the inhibitor, or slight variations in incubation times can all contribute to inconsistent results.

Q3: My this compound solution appears to have precipitated. Can I still use it?

A3: Precipitation of a small molecule inhibitor is a common issue that can significantly impact experimental results. It is not recommended to use a solution with visible precipitate. The formation of precipitates can be due to improper solvent, storage at an incorrect temperature, or exceeding the solubility limit. Always ensure the inhibitor is fully dissolved before use. If precipitation occurs, try gently warming the solution (if the compound is heat-stable) or preparing a fresh stock.

Q4: What are the appropriate controls to include in my this compound functional assays?

A4: To ensure the validity of your results, several controls are essential. These include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on the cells.

  • Untreated Control: Cells that are not treated with either the inhibitor or the vehicle.

  • Positive Control: A known activator or inhibitor of the pathway being studied to ensure the assay is working correctly.

  • Cell-Free Control: For colorimetric or fluorometric assays, a control with the inhibitor in the assay medium without cells can help identify if the compound interferes with the assay reagents.

Q5: At what concentration should I use this compound in my experiments?

Data Presentation: Efficacy of Small Molecule Tim-3 Inhibitors

While specific functional data for this compound is limited in publicly available literature, the following table summarizes reported IC50 values for other small molecule Tim-3 inhibitors, ML-T7 and a patented compound 16, to illustrate how such data can be presented. This data is provided for illustrative purposes to guide your own data presentation.

InhibitorAssay TypeCell Line/SystemReadoutReported IC50
ML-T7 Cytotoxicity AssayCo-culture of MC38 tumor cells and T cellsTumor cell lysis~1 µM
Compound 16 HTRF AssayBiochemicalLAG-3/MHC-II binding8.34 µM
Compound 16 HTRF AssayBiochemicalLAG-3/FGL-1 binding10 µM

Note: The data above is for illustrative purposes and is derived from different publications. Researchers should generate their own dose-response curves for this compound in their specific assay system.

Mandatory Visualizations

Tim-3 Signaling Pathway

TIM3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular TIM3 Tim-3 BAT3 BAT3 TIM3->BAT3 Dissociation SHP2 SHP-2 TIM3->SHP2 Recruitment TCR TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck Activation Gal9 Galectin-9 Gal9->TIM3 Binds PtdSer PtdSer PtdSer->TIM3 Binds HMGB1 HMGB1 HMGB1->TIM3 Binds CEACAM1 CEACAM1 CEACAM1->TIM3 Binds BAT3->Lck Release PI3K PI3K/Akt Lck->PI3K SHP2->TCR Inhibition Downstream Inhibition of T-cell Function (e.g., Cytokine Production, Proliferation) SHP2->Downstream NFkB NF-κB PI3K->NFkB NFkB->Downstream

Caption: Simplified Tim-3 signaling pathway upon ligand binding.

Experimental Workflow for a this compound Functional Assay

Experimental_Workflow start Start cell_prep 1. Cell Culture (e.g., T-cells, cancer cells) start->cell_prep treatment 2. Treatment - this compound (various conc.) - Vehicle Control - Untreated Control cell_prep->treatment incubation 3. Incubation (Defined time period) treatment->incubation assay 4. Functional Assay (ELISA, Flow Cytometry, Proliferation) incubation->assay data_acq 5. Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay->data_acq analysis 6. Data Analysis (IC50 calculation, statistical analysis) data_acq->analysis end End analysis->end

Caption: General experimental workflow for in vitro functional assays.

Troubleshooting Decision Tree for Inconsistent Results

Troubleshooting_Decision_Tree start Inconsistent Results (High Variability) check_cells Are cell culture conditions and handling consistent? start->check_cells check_inhibitor Is the inhibitor preparation and storage correct? check_cells->check_inhibitor Yes solution_cells Solution: - Standardize cell seeding density. - Ensure consistent passage number. - Check for contamination. check_cells->solution_cells No check_assay Is the assay protocol being followed precisely? check_inhibitor->check_assay Yes solution_inhibitor Solution: - Prepare fresh inhibitor stocks. - Avoid multiple freeze-thaw cycles. - Confirm solubility. check_inhibitor->solution_inhibitor No check_controls Are control results as expected? check_assay->check_controls Yes solution_assay Solution: - Calibrate pipettes. - Ensure consistent incubation times. - Check plate reader/cytometer settings. check_assay->solution_assay No solution_controls Solution: - If controls fail, troubleshoot the assay itself before re-testing the inhibitor. check_controls->solution_controls No end Re-run Experiment check_controls->end Yes solution_cells->end solution_inhibitor->end solution_assay->end solution_controls->end

Caption: Decision tree for troubleshooting inconsistent experimental results.

Troubleshooting Guides

ELISA (e.g., for Cytokine Measurement)
Problem Potential Cause Recommended Solution
High Background Inadequate washing.Increase the number of wash steps and ensure complete removal of wash buffer.
Cross-reactivity of antibodies.Use highly specific monoclonal antibodies.
This compound interferes with the assay.Run a cell-free control with this compound to check for direct effects on the substrate or antibodies.
Contamination of reagents.Use fresh, sterile reagents.
Low or No Signal Inactive reagents (antibodies, enzyme conjugate).Check storage conditions and expiration dates of all reagents.
Insufficient incubation times.Optimize incubation times for antibody binding and substrate development.
This compound is not active at the concentration used.Perform a dose-response experiment with a wider concentration range.
Incorrect wavelength reading.Ensure the plate reader is set to the correct wavelength for the substrate used.
High Variability Inconsistent pipetting.Calibrate pipettes and use a consistent technique. A multi-channel pipette can reduce variability.
"Edge effect" on the plate.Avoid using the outer wells of the 96-well plate, or fill them with PBS to maintain humidity.
Incomplete mixing of reagents.Ensure all reagents are thoroughly mixed before adding to the wells.
Flow Cytometry (e.g., for Tim-3 Expression)
Problem Potential Cause Recommended Solution
Weak or No Signal Low target expression.Ensure the chosen cell line expresses Tim-3 at a detectable level. Consider using a positive control cell line.
Antibody concentration is too low.Titrate the anti-Tim-3 antibody to determine the optimal staining concentration.
Ineffective fluorochrome.Use a bright fluorochrome, especially for low-expression targets.
Incorrect instrument settings (laser, filters, voltage).Ensure the flow cytometer is correctly set up for the fluorochrome being used. Run compensation controls.
High Background Non-specific antibody binding.Include an isotype control to assess non-specific binding. Use Fc block to prevent binding to Fc receptors.
Dead cells are being analyzed.Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
Autofluorescence of cells.Use an unstained control to set the baseline fluorescence.
Inconsistent Staining Inconsistent staining protocol.Standardize incubation times, temperatures, and washing steps.
Cell clumps.Filter cell suspension before analysis to remove clumps.
Variation in this compound treatment.Ensure consistent treatment duration and concentration across samples.
Cell Proliferation Assays (MTT/XTT)
Problem Potential Cause Recommended Solution
Inconsistent Results Uneven cell seeding.Ensure a homogenous cell suspension and use a consistent pipetting technique.
Incomplete formazan solubilization (MTT assay).Ensure complete dissolution of formazan crystals by thorough mixing and using the appropriate solubilization buffer.
This compound interferes with the reagent.Perform a cell-free control to check if the compound directly reduces the MTT/XTT reagent.
Contamination (bacterial, fungal).Maintain sterile technique throughout the experiment.
Low Absorbance Low cell number.Optimize cell seeding density to ensure the absorbance is within the linear range of the assay.
Cytotoxicity of the vehicle (e.g., DMSO).Ensure the final vehicle concentration is not toxic to the cells (typically <0.5%).
Short incubation time with the reagent.Increase the incubation time with the MTT/XTT reagent to allow for sufficient color development.
High Absorbance High cell number.Reduce the initial cell seeding density.
Interference from phenol red in the medium.Use phenol red-free medium for the assay.
This compound has a color that absorbs at the same wavelength.Use a background control well containing the compound in medium without cells and subtract this value.

Experimental Protocols

Cytokine Release Assay (ELISA)

Objective: To measure the effect of this compound on the production of a specific cytokine (e.g., IFN-γ, IL-2) from stimulated T-cells.

Methodology:

  • Cell Seeding: Seed T-cells (e.g., PBMCs or a T-cell line) in a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete culture medium.

  • Cell Stimulation: Stimulate the cells with an appropriate stimulus (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin) to induce cytokine production.

  • Inhibitor Treatment: Immediately after stimulation, add 100 µL of medium containing this compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include vehicle controls (e.g., DMSO at the highest concentration used for the inhibitor) and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA Procedure: Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the collected cell culture supernatants and standards.

    • Adding a biotinylated detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a TMB substrate and stopping the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the log of the this compound concentration to determine the IC50.

Tim-3 Expression Analysis (Flow Cytometry)

Objective: To determine if this compound modulates the expression of Tim-3 on the surface of target cells.

Methodology:

  • Cell Culture and Treatment: Culture Tim-3 expressing cells (e.g., activated T-cells) and treat them with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Cell Harvesting: Gently harvest the cells and wash them with FACS buffer (PBS + 2% FBS).

  • Fc Receptor Blocking: Incubate the cells with an Fc block reagent for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Surface Staining: Add a fluorescently labeled anti-Tim-3 antibody and incubate for 30 minutes on ice in the dark. Include an isotype control in a separate tube.

  • Viability Staining: Add a viability dye (e.g., DAPI, Propidium Iodide) just before analysis to exclude dead cells.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000 live cells).

  • Data Analysis: Gate on the live, single-cell population. Analyze the median fluorescence intensity (MFI) of Tim-3 expression in the treated versus control groups.

Cell Proliferation Assay (MTT/XTT)

Objective: To assess the effect of this compound on the proliferation of a target cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • MTT/XTT Reagent Addition:

    • MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Then, add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) and mix thoroughly to dissolve the crystals.

    • XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50.

References

How to control for batch-to-batch variation of Tim-3-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tim-3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you control for batch-to-batch variation and ensure the reliability of your results.

Troubleshooting Guide

This guide addresses specific issues that may arise due to batch-to-batch variation of this compound.

Question Possible Cause Recommended Solution
Q1: I am observing lower than expected potency (higher IC50) with a new batch of this compound. 1. Lower Purity: The new batch may have a lower percentage of the active compound. 2. Presence of Inactive Isomers: The synthesis may have produced inactive stereoisomers. 3. Degradation: The compound may have degraded during shipping or storage.1. Verify Purity: Perform HPLC analysis to confirm the purity of the new batch. Compare the chromatogram to the certificate of analysis (CoA) provided by the supplier and to data from a previous, well-performing batch. 2. Confirm Identity: Use LC-MS to confirm the molecular weight of the compound. 3. Assess Functional Activity: Perform a dose-response experiment using a validated in vitro functional assay to determine the IC50 of the new batch. Compare this to the expected IC50 and the IC50 of a reference batch.
Q2: My experimental results are inconsistent and not reproducible, even within the same batch. 1. Incomplete Solubilization: this compound may not be fully dissolved, leading to inaccurate concentrations in your assays.[1] 2. Instability in Assay Media: The compound may be unstable in your specific cell culture media or buffer over the course of the experiment.[2] 3. Improper Storage: Frequent freeze-thaw cycles or storage at an incorrect temperature can lead to degradation.[1][3]1. Optimize Solubilization: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in your aqueous buffer or media. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. Visually inspect for any precipitation.[4] 2. Evaluate Stability: Assess the stability of this compound in your experimental media over time using HPLC. 3. Follow Storage Guidelines: Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.
Q3: I am observing unexpected off-target effects or cellular toxicity. 1. Presence of Impurities: The batch may contain impurities from the synthesis process that have their own biological activities. 2. High Concentration: The concentration of this compound being used may be too high, leading to non-specific effects.1. Analyze for Impurities: If possible, use LC-MS to identify any potential impurities. Compare the impurity profile to that of a previous batch. 2. Perform a Dose-Response Curve: Determine the optimal concentration range for your assay where you see target engagement without significant toxicity.
Q4: The physical appearance (color, crystallinity) of the new batch is different from the previous one. Differences in Manufacturing Process: Variations in the final purification and crystallization steps can lead to differences in physical appearance without necessarily affecting purity or activity.1. Do not rely on appearance alone. 2. Perform Comprehensive QC: Conduct the recommended quality control experiments (HPLC, LC-MS, and a functional assay) to determine if the variation in appearance is accompanied by a change in quality or performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3). TIM-3 is an immune checkpoint receptor that is upregulated on exhausted T cells and is involved in suppressing immune responses. This compound is designed to block the interaction of TIM-3 with its ligands, thereby restoring T-cell function and enhancing anti-tumor immunity.

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound is typically supplied as a solid. For long-term storage, it should be stored at -20°C. Stock solutions should be prepared in an appropriate solvent, such as DMSO, and can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q3: What are the key quality control parameters I should check for a new batch of this compound?

A3: For each new batch of this compound, it is crucial to verify the following:

  • Identity: Confirm the molecular weight using Mass Spectrometry.

  • Purity: Assess the purity by High-Performance Liquid Chromatography (HPLC), aiming for a purity of ≥98%.

  • Solubility: Ensure the compound dissolves completely in the chosen solvent (e.g., DMSO) at the desired concentration.

  • Biological Activity: Determine the half-maximal inhibitory concentration (IC50) in a relevant in vitro functional assay and compare it to the expected value or a reference standard.

Q4: How can I be sure that the observed effect in my experiment is due to the inhibition of Tim-3?

A4: To confirm on-target activity, consider performing a cellular thermal shift assay (CETSA). This method assesses the direct binding of the inhibitor to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Experimental Protocols

Here are detailed methodologies for key quality control experiments for this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The exact parameters may need to be optimized for your specific HPLC system.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient, for example, from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 10 minutes.

    • Inject 10 µL of the sample solution.

    • Run the gradient program.

    • Analyze the chromatogram to determine the area of the main peak and any impurity peaks.

  • Data Analysis: Calculate the purity as the percentage of the main peak area relative to the total peak area.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the molecular weight of this compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: Use the same HPLC method as described above.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

  • Procedure:

    • Perform the LC separation as described for the purity analysis.

    • Direct the eluent to the mass spectrometer.

    • Acquire the mass spectrum for the main eluting peak.

  • Data Analysis: The expected molecular weight of this compound (C20H16ClN7O3S) is 469.90 g/mol . Look for the [M+H]+ ion at approximately m/z 470.9.

In Vitro Functional Assay: TIM-3/NFAT Reporter Assay

This protocol describes a cell-based assay to determine the IC50 of this compound. This is a representative protocol and may require optimization based on the specific cell lines and reagents used.

  • Principle: This assay utilizes a reporter cell line that co-expresses human TIM-3 and a luciferase reporter gene under the control of an NFAT response element. Activation of the T-cell receptor (TCR) pathway in these cells leads to NFAT activation and luciferase expression. The inhibitory effect of Tim-3 is measured as a decrease in the luciferase signal. This compound should block this inhibition, leading to a restoration of the luciferase signal.

  • Materials:

    • TIM-3/NFAT Reporter Cells (e.g., Jurkat cells stably expressing human TIM-3 and an NFAT-luciferase reporter).

    • TCR activator (e.g., anti-CD3 antibody).

    • Luciferase assay reagent.

    • 96-well white, clear-bottom assay plates.

  • Procedure:

    • Seed the reporter cells in the 96-well plate at a predetermined density.

    • Prepare a serial dilution of this compound in the appropriate assay medium.

    • Add the diluted this compound to the cells and incubate for a specified time (e.g., 1 hour).

    • Add the TCR activator to induce reporter gene expression.

    • Incubate for the optimal time for reporter gene expression (e.g., 6-8 hours).

    • Add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation

When qualifying a new batch of this compound, it is essential to compare its quality control data with that of a previously validated batch. The following tables provide a template for organizing this data.

Table 1: Physicochemical Properties

Parameter Batch A (Reference) Batch B (New) Acceptance Criteria
Appearance White to off-white solidConforms to referenceConforms to reference
Purity (HPLC, %) 99.5%99.2%≥98.0%
Molecular Weight (MS, [M+H]+) 470.9470.9470.9 ± 0.5
Solubility (DMSO) ≥50 mg/mL≥50 mg/mL≥50 mg/mL

Table 2: Functional Activity

Parameter Batch A (Reference) Batch B (New) Acceptance Criteria
IC50 (nM) 150 nM165 nMWithin 2-fold of reference

Visualizations

Tim-3 Signaling Pathway

TIM3_Signaling_Pathway cluster_T_Cell T Cell cluster_APC Antigen Presenting Cell / Tumor Cell TIM3 TIM-3 Inhibition Inhibition TIM3->Inhibition TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT PLCg1->NFAT Effector_Functions Effector Functions (Cytokine Production, Proliferation) NFAT->Effector_Functions Inhibition->Lck Inhibition->ZAP70 Gal9 Galectin-9 Gal9->TIM3 Binds TIM3_IN_1 This compound TIM3_IN_1->TIM3 Inhibits

Caption: Simplified TIM-3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Batch Qualification

Batch_Qualification_Workflow start Receive New Batch of this compound visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection solubility_test Solubility Test (in DMSO) visual_inspection->solubility_test hplc Purity Analysis (HPLC) solubility_test->hplc lcms Identity Confirmation (LC-MS) hplc->lcms functional_assay Functional Assay (IC50 Determination) lcms->functional_assay compare_data Compare Data to Reference Batch and CoA functional_assay->compare_data pass Batch Passes QC compare_data->pass Meets Specs fail Batch Fails QC (Contact Supplier) compare_data->fail Does Not Meet Specs

Caption: Recommended experimental workflow for the quality control of a new batch of this compound.

References

Technical Support Center: Overcoming Resistance to TIM-3-IN-1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the small molecule inhibitor, TIM-3-IN-1, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) protein. TIM-3 is an immune checkpoint receptor that is expressed on various immune cells and some cancer cells. Its engagement with ligands, such as Galectin-9 and phosphatidylserine (PtdSer), typically leads to the suppression of anti-tumor immune responses. This compound is designed to interfere with these interactions, thereby blocking the inhibitory signals and potentially restoring anti-cancer immunity or inhibiting tumor cell-intrinsic signaling.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons?

A2: Acquired resistance to targeted therapies like this compound can arise through several mechanisms. The most common include:

  • On-target mutations: Alterations in the TIM-3 protein that prevent the inhibitor from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of TIM-3, promoting survival and proliferation.

  • Increased drug efflux: Cancer cells might upregulate transporter proteins that actively pump this compound out of the cell, reducing its intracellular concentration.

  • Changes in TIM-3 expression: A decrease in the expression of TIM-3 on the cell surface can reduce the target available for the inhibitor.

Q3: What is a typical effective concentration range for this compound in vitro?

A3: The effective concentration of this compound can vary significantly between different cancer cell lines. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for IC50 determination could be from 0.1 µM to 50 µM.

Q4: How can I confirm that this compound is engaging its target in my cells?

A4: Target engagement can be assessed indirectly by observing the downstream effects of TIM-3 inhibition. This could include changes in the phosphorylation status of downstream signaling molecules or alterations in cytokine production. A more direct method is co-immunoprecipitation (Co-IP) to see if this compound disrupts the interaction between TIM-3 and its binding partners.

Troubleshooting Guide: Investigating this compound Resistance

This guide is designed to help you systematically investigate and potentially overcome acquired resistance to this compound in your cancer cell line experiments.

Problem 1: Increased IC50 value of this compound in our long-term treated cancer cell line.

Possible Cause & Solution

  • Hypothesis 1: Development of a resistant cell population.

    • Suggestion: Compare the parental (sensitive) cell line with the newly developed resistant cell line.

    • Experiment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to confirm the shift in IC50.

    Table 1: Hypothetical IC50 Values for this compound

Cell LineTreatment DurationThis compound IC50 (µM)Fold Change in Resistance
Cancer Cell Line X (Parental)0 months2.51
Cancer Cell Line X (Resistant)6 months25.010
  • Hypothesis 2: Altered TIM-3 expression or mutation.

    • Suggestion: Analyze TIM-3 protein expression and look for potential mutations.

    • Experiments:

      • Western Blot: Compare TIM-3 protein levels in parental and resistant cells.

      • Flow Cytometry: Quantify the cell surface expression of TIM-3.

      • Sanger Sequencing: Sequence the TIM-3 gene in resistant cells to identify potential mutations in the drug-binding site.

Problem 2: No significant change in TIM-3 expression, but the cells are still resistant.

Possible Cause & Solution

  • Hypothesis: Activation of a bypass signaling pathway.

    • Suggestion: Investigate the activation status of known compensatory pathways. Common bypass pathways in targeted therapy resistance include the MAPK/ERK and PI3K/Akt pathways.[1][2][3][4]

    • Experiment:

      • Western Blot: Probe for phosphorylated (activated) forms of key proteins in these pathways (e.g., p-ERK, p-Akt) in both parental and resistant cells, with and without this compound treatment.

    Table 2: Hypothetical Western Blot Densitometry Analysis

Cell LineTreatmentp-ERK / Total ERK (Relative Units)p-Akt / Total Akt (Relative Units)
ParentalVehicle1.01.0
ParentalThis compound (2.5 µM)0.40.5
ResistantVehicle1.82.1
ResistantThis compound (25 µM)1.72.0

Problem 3: The resistant cells show reduced intracellular accumulation of a fluorescent analog of this compound.

Possible Cause & Solution

  • Hypothesis: Increased drug efflux by ABC transporters.

    • Suggestion: Investigate the expression and activity of common multidrug resistance pumps.

    • Experiments:

      • Western Blot: Analyze the expression of ABC transporters like ABCB1 (P-glycoprotein) and ABCG2 (BCRP).[5]

      • Functional Assay: Use a known inhibitor of these transporters (e.g., verapamil for ABCB1) in combination with this compound to see if sensitivity is restored in the resistant cells.

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression.

Western Blot Analysis
  • Cell Lysis: Treat parental and resistant cells with this compound at their respective IC50 concentrations for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against TIM-3, p-ERK, ERK, p-Akt, Akt, or ABCB1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Flow Cytometry for Cell Surface TIM-3 Expression
  • Cell Preparation: Harvest 1 x 10^6 cells per sample and wash with FACS buffer (PBS with 2% FBS).

  • Fc Block: Block Fc receptors by incubating cells with an Fc blocking reagent for 10 minutes.

  • Antibody Staining: Add a fluorochrome-conjugated anti-TIM-3 antibody and incubate for 30 minutes on ice in the dark. Include an isotype control.

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Analyze the median fluorescence intensity (MFI) to quantify TIM-3 surface expression.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TIM-3 antibody overnight at 4°C.

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specific binders.

  • Elution and Analysis: Elute the protein complexes from the beads and analyze by Western blotting for TIM-3 and its known ligands (e.g., Galectin-9).

Visualizations

TIM3_Signaling_Pathway TIM-3 Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TIM3 TIM-3 Inhibitory_Signal Inhibitory Signal TIM3->Inhibitory_Signal Gal9 Galectin-9 Gal9->TIM3 Binds PtdSer PtdSer PtdSer->TIM3 Binds Downstream Downstream Effectors (e.g., NF-κB, PI3K/Akt inhibition) Inhibitory_Signal->Downstream TIM3_IN1 This compound TIM3_IN1->TIM3 Inhibits

Caption: Simplified TIM-3 signaling pathway and the inhibitory action of this compound.

Resistance_Workflow Experimental Workflow for Investigating this compound Resistance start Observation: Increased IC50 of this compound ic50_confirm Confirm IC50 Shift (MTT Assay) start->ic50_confirm tim3_analysis Analyze TIM-3 (Western Blot, Flow Cytometry, Sequencing) ic50_confirm->tim3_analysis pathway_analysis Analyze Bypass Pathways (Western Blot for p-ERK, p-Akt) ic50_confirm->pathway_analysis efflux_analysis Analyze Drug Efflux (Western Blot for ABC Transporters, Functional Assay) ic50_confirm->efflux_analysis conclusion Identify Resistance Mechanism tim3_analysis->conclusion pathway_analysis->conclusion efflux_analysis->conclusion

Caption: Workflow to identify the mechanism of resistance to this compound.

Troubleshooting_Tree Troubleshooting Logic for this compound Resistance q1 Is TIM-3 expression decreased? a1_yes Reduced target expression is a likely cause. q1->a1_yes Yes q2 Are bypass pathways (p-ERK, p-Akt) activated? q1->q2 No a2_yes Bypass pathway activation is a likely cause. q2->a2_yes Yes q3 Is there evidence of increased drug efflux? q2->q3 No a3_yes Drug efflux is a likely cause. q3->a3_yes Yes a3_no Consider on-target TIM-3 mutation. q3->a3_no No

Caption: A decision tree to guide troubleshooting of this compound resistance.

References

Best practices for long-term storage and handling of Tim-3-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Tim-3-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years.[1][2]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent.[3] this compound is soluble in DMSO up to 100 mg/mL (212.81 mM).[1][2] For reconstitution, using newly opened, anhydrous DMSO is advised as hygroscopic DMSO can negatively impact solubility. Ultrasonic assistance may be required to fully dissolve the compound.

Q3: What are the recommended storage conditions for a this compound stock solution?

Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q4: Can components in my cell culture media affect the activity of this compound?

Yes, it is possible. Components of cell culture media, particularly serum proteins, can bind to small molecules like this compound. This binding can reduce the effective concentration of the inhibitor available to the cells and may also alter its stability. It is advisable to test the efficacy of this compound in both serum-free and serum-containing media to determine any potential impact.

Q5: What are the initial signs of potential off-target effects with this compound in my cell-based assays?

Common indicators of off-target effects include observing a cellular phenotype that is inconsistent with the known function of Tim-3, or if the observed phenotype differs from that seen with genetic validation methods like siRNA or CRISPR-Cas9 knockdown of Tim-3. Additionally, if the effective concentration in your assay is significantly higher than its known biochemical potency, or if you observe unexpected cellular toxicity at effective concentrations, these could also be signs of off-target effects.

Data Presentation

Table 1: Storage and Solubility of this compound

FormStorage TemperatureDurationSolventMax Solubility
Powder -20°C3 yearsN/AN/A
4°C2 yearsN/AN/A
In Solvent -80°C6 monthsDMSO100 mg/mL (212.81 mM)
-20°C1 monthDMSO100 mg/mL (212.81 mM)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no biological effect of this compound 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media during the experiment. 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells. 3. Incorrect Concentration: The concentration used may be too low to achieve significant inhibition of Tim-3.1. Perform a stability study of this compound in your specific media and experimental conditions. Ensure proper storage of stock solutions and avoid repeated freeze-thaw cycles. 2. While not commonly reported for this class of molecules, if poor permeability is suspected, consider optimizing incubation time or using a different cell line. 3. Conduct a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint.
High cellular toxicity observed at effective concentrations 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Use the lowest effective concentration of this compound. If off-target effects are suspected, consider comparing the results with a structurally different Tim-3 inhibitor or using genetic methods (siRNA/CRISPR) to validate the phenotype. 2. Ensure the final concentration of DMSO in your cell culture media is at a non-toxic level, typically below 0.5%.
Precipitation of this compound in media or stock solution 1. Exceeded Solubility Limit: The concentration of the inhibitor in the media or stock solution is too high. 2. Improper Dissolution: The compound was not fully dissolved when preparing the stock solution.1. Do not exceed the maximum recommended concentration in your final assay. When diluting the stock solution into aqueous media, do so gradually and with gentle mixing. 2. When preparing the stock solution, ensure the compound is completely dissolved. Sonication may be necessary. Thaw frozen stock solutions slowly at room temperature and vortex gently before use.
Variability between experiments 1. Inconsistent Cell Health or Density: Differences in cell conditions between experiments can lead to variable results. 2. Degradation of Stock Solution: The inhibitor stock may have degraded over time.1. Maintain consistent cell culture practices, including cell passage number, seeding density, and monitoring of cell health. 2. Prepare fresh aliquots of this compound from a new stock solution. Avoid using stock solutions that have been stored for longer than the recommended duration or have undergone multiple freeze-thaw cycles.

Experimental Protocols

Protocol: In Vitro Reversal of T-Cell Exhaustion using this compound

This protocol provides a general framework for inducing a T-cell exhaustion-like phenotype in vitro and assessing the ability of this compound to restore T-cell function.

1. Generation of Exhausted T-Cells (adapted from in vitro exhaustion models):

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate CD8+ T-cells from PBMCs using a negative selection kit.

  • Culture the isolated CD8+ T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and IL-2 (e.g., 20 U/mL).

  • Induce an exhaustion phenotype by repeated stimulation with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio. Replace the medium and add fresh beads every 2-3 days for a total of 8-10 days.

  • Confirm the exhausted phenotype by flow cytometry, checking for high expression of inhibitory receptors such as PD-1, LAG-3, and Tim-3.

2. Treatment with this compound:

  • On the final day of the exhaustion protocol, remove the anti-CD3/CD28 beads.

  • Plate the exhausted T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. It is crucial to perform a dose-response curve to determine the optimal concentration (e.g., ranging from 0.1 µM to 10 µM).

  • Include a vehicle control (DMSO) at the same final concentration as the highest dose of this compound.

  • Add the diluted this compound or vehicle control to the respective wells and incubate for 24-48 hours.

3. Assessment of T-Cell Function:

  • Cytokine Production Assay:

    • After the incubation period with this compound, re-stimulate the T-cells with anti-CD3/CD28 beads or PMA/Ionomycin for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • Harvest the cells and perform intracellular staining for cytokines such as IFN-γ and TNF-α.

    • Analyze the percentage of cytokine-producing cells by flow cytometry. An increase in IFN-γ and TNF-α production in the this compound treated group compared to the vehicle control would indicate a reversal of exhaustion.

  • Proliferation Assay:

    • Prior to plating, label the exhausted T-cells with a proliferation dye (e.g., CFSE or CellTrace Violet).

    • After the 24-48 hour treatment with this compound, re-stimulate the cells with anti-CD3/CD28 beads.

    • Culture for an additional 3-5 days.

    • Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. Increased proliferation (i.e., greater dye dilution) in the this compound treated group would suggest functional restoration.

Mandatory Visualization

Tim3_Signaling_Pathway Simplified Tim-3 Signaling Pathway and the Action of this compound cluster_cell T-Cell Tim3 Tim-3 Bat3 Bat3 Tim3->Bat3 Displaces TCR TCR Signaling Complex Tim3->TCR Inhibits Gal9 Galectin-9 (Ligand) Gal9->Tim3 Binds to Lck Lck (Kinase) Bat3->Lck Recruits (in resting state) Lck->TCR Activates Downstream Downstream Signaling (e.g., NFAT, NF-κB) TCR->Downstream Initiates Exhaustion T-Cell Exhaustion (Inhibition of function) TCR->Exhaustion Inhibited signaling leads to Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation Leads to Tim3_IN_1 This compound Tim3_IN_1->Tim3 Inhibits

Caption: Tim-3 signaling pathway and the inhibitory action of this compound.

References

Interpreting unexpected results in Tim-3-IN-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tim-3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and interpret unexpected results.

Product Information: this compound

This compound is a potent and selective small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) signaling pathway. It is intended for in vitro and in vivo research applications to investigate the role of TIM-3 in immune regulation, oncology, and autoimmune diseases.

FeatureSpecification
Target T-cell immunoglobulin and mucin-domain containing-3 (TIM-3)
Mechanism of Action Allosteric inhibitor of the TIM-3 cytoplasmic tail, preventing downstream signaling.
Formulation Lyophilized powder
Solubility Soluble in DMSO (≥ 50 mg/mL) and Ethanol (≥ 10 mg/mL)
Purity >98% (HPLC)
Storage Store at -20°C for up to 12 months.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an allosteric inhibitor that binds to the cytoplasmic tail of TIM-3. This binding prevents the recruitment and phosphorylation of downstream signaling molecules, thereby inhibiting the immunosuppressive signals mediated by TIM-3.[1][2][3]

Q2: What are the known ligands for TIM-3?

A2: TIM-3 has several known ligands, including Galectin-9, CEACAM-1, High-Mobility Group Box 1 (HMGB1), and phosphatidylserine (PtdSer).[4] The interaction of TIM-3 with these ligands can trigger inhibitory signals in immune cells.

Q3: On which cell types is TIM-3 typically expressed?

A3: TIM-3 is expressed on a variety of immune cells, including activated T cells (CD4+ and CD8+), regulatory T cells (Tregs), natural killer (NK) cells, dendritic cells (DCs), and macrophages.[2]

Q4: What is the role of TIM-3 in T-cell exhaustion?

A4: TIM-3 is a key marker of T-cell exhaustion, a state of T-cell dysfunction that arises during chronic infections and cancer. Co-expression of TIM-3 and PD-1 on T cells is often associated with a more severe exhausted phenotype.

Q5: Can this compound be used in combination with other immune checkpoint inhibitors?

A5: Yes, preclinical studies suggest that combined blockade of TIM-3 and other checkpoint inhibitors, such as PD-1, can lead to synergistic anti-tumor effects. This compound is suitable for such combination studies.

Troubleshooting Guide

Unexpected Results in In Vitro Assays

Q: I am not observing the expected increase in T-cell proliferation or cytokine production after treating with this compound in my co-culture assay. What could be the reason?

A: This is a common issue that can stem from several factors related to the experimental setup or the cells themselves. Below is a table outlining potential causes and recommended solutions.

Potential CauseRecommended Solution
Low or absent TIM-3 expression on effector cells. - Verify TIM-3 expression on your T-cell population using flow cytometry. - Ensure T cells are appropriately activated, as TIM-3 is upregulated upon activation.
Suboptimal concentration of this compound. - Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions.
Poor compound solubility or stability. - Ensure this compound is fully dissolved in the recommended solvent before diluting in culture medium. - Prepare fresh dilutions for each experiment.
Target cells do not express TIM-3 ligands. - Confirm the expression of TIM-3 ligands (e.g., Galectin-9) on your target cells via flow cytometry or western blot.
Cell viability issues. - Perform a cytotoxicity assay to ensure the observed effect is not due to cell death induced by the compound at the tested concentrations.

Q: I am seeing an unexpected decrease in T-cell activation with this compound treatment. Why might this be happening?

A: A paradoxical decrease in T-cell activation is unusual but can occur under specific circumstances.

Potential CauseRecommended Solution
Off-target effects at high concentrations. - Lower the concentration of this compound and perform a careful dose-response analysis. - Test the compound on a TIM-3 knockout/knockdown cell line to confirm on-target activity.
Activation of compensatory inhibitory pathways. - Analyze the expression of other checkpoint inhibitors (e.g., PD-1, LAG-3) on your T cells. Upregulation of these molecules could mask the effect of TIM-3 inhibition.
Contamination of the compound or culture. - Use a new vial of this compound. - Check cell cultures for any signs of contamination.
Unexpected Results in In Vivo Models

Q: My in vivo tumor model is not responding to this compound treatment, and I see no reduction in tumor growth.

A: Lack of efficacy in vivo can be a complex issue involving the tumor microenvironment, dosing, and host immune system.

Potential CauseRecommended Solution
Inadequate drug exposure at the tumor site. - Optimize the dose, route of administration, and dosing schedule. - Perform pharmacokinetic (PK) studies to measure compound levels in plasma and tumor tissue.
The tumor model is not dependent on the TIM-3 pathway. - Analyze the tumor microenvironment for the presence of TIM-3+ immune cells and TIM-3 ligand-expressing cells. - Consider a different tumor model known to be responsive to TIM-3 blockade.
Dominance of other immunosuppressive mechanisms. - Profile the tumor microenvironment for other inhibitory checkpoints (PD-L1, LAG-3, etc.) and immunosuppressive cells (e.g., MDSCs, Tregs). - Consider combination therapy with other checkpoint inhibitors.
Host immune system is compromised. - Ensure the use of immunocompetent mouse strains for immunotherapy studies.

Experimental Protocols

T-Cell Activation Assay
  • Cell Preparation:

    • Isolate CD8+ T cells from splenocytes of a healthy donor or mouse.

    • Culture the T cells with anti-CD3/CD28 antibodies for 48-72 hours to induce activation and TIM-3 expression.

    • Prepare target cells (e.g., tumor cells) that express a TIM-3 ligand.

  • Co-culture Setup:

    • Plate target cells in a 96-well plate and allow them to adhere.

    • Add the activated T cells to the wells at a desired effector-to-target ratio (e.g., 5:1).

    • Add this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the co-culture for 24-48 hours at 37°C and 5% CO2.

  • Readout:

    • Cytokine Production: Collect the supernatant and measure cytokine levels (e.g., IFN-γ, TNF-α) using ELISA or a multiplex bead array.

    • Proliferation: Add a proliferation marker (e.g., BrdU or CFSE) and measure incorporation using flow cytometry or a colorimetric assay.

    • Cytotoxicity: Measure target cell lysis using a lactate dehydrogenase (LDH) or chromium release assay.

Visualizations

TIM3_Signaling_Pathway TIM-3 Signaling Pathway cluster_T_Cell T Cell cluster_APC Antigen Presenting Cell (APC) TIM3 TIM-3 Bat3 Bat3 TIM3->Bat3 Unbound State: Bat3 binds TIM-3, promotes activation Inhibitory_Signal Inhibitory Signal TIM3->Inhibitory_Signal Ligand Binding: Inhibits TCR signaling TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 NFAT_NFkB NFAT / NF-κB ZAP70->NFAT_NFkB Cytokines Cytokine Production (e.g., IFN-γ) NFAT_NFkB->Cytokines Proliferation T-Cell Proliferation NFAT_NFkB->Proliferation Inhibitory_Signal->Lck Gal9 Galectin-9 Gal9->TIM3 Inhibitory Signal pMHC pMHC pMHC->TCR Activation Signal

Caption: The TIM-3 signaling pathway in T-cells.

Tim3_IN_1_MOA Mechanism of Action of this compound cluster_T_Cell T Cell cluster_APC APC / Target Cell TIM3 TIM-3 Inhibitory_Signal Inhibitory Signal TIM3->Inhibitory_Signal Ligand Binding TCR TCR Activation_Signal T-Cell Activation TCR->Activation_Signal Inhibitory_Signal->Activation_Signal Tim3_IN_1 This compound Tim3_IN_1->TIM3 Binds to cytoplasmic tail, blocks inhibitory signal Gal9 Galectin-9 Gal9->TIM3 pMHC pMHC pMHC->TCR

Caption: Mechanism of action of this compound.

Experimental_Workflow Experimental Workflow for Testing this compound start Start: Isolate T-cells and prepare target cells activate_t_cells Activate T-cells (e.g., anti-CD3/CD28) to upregulate TIM-3 start->activate_t_cells setup_coculture Set up co-culture of T-cells and target cells activate_t_cells->setup_coculture add_compound Add this compound (dose-response) and controls setup_coculture->add_compound incubate Incubate for 24-48 hours add_compound->incubate readout Perform Readout Assays: - Cytokine (ELISA) - Proliferation (CFSE) - Cytotoxicity (LDH) incubate->readout analyze Analyze Data and Determine IC50/EC50 readout->analyze

Caption: A typical experimental workflow.

Troubleshooting_Tree Troubleshooting: No Effect of this compound In Vitro start Unexpected Result: No increase in T-cell activation check_tim3 Is TIM-3 expressed on T-cells? start->check_tim3 check_ligand Does target cell express TIM-3 ligand? check_tim3->check_ligand Yes solution_tim3 Solution: Ensure proper T-cell activation protocol. check_tim3->solution_tim3 No check_dose Is the compound concentration optimal? check_ligand->check_dose Yes solution_ligand Solution: Use a different target cell line or transfect. check_ligand->solution_ligand No check_viability Is cell viability compromised? check_dose->check_viability Yes solution_dose Solution: Perform a dose-response curve. check_dose->solution_dose No check_viability->start No, problem persists. Consider off-target effects. solution_viability Solution: Perform cytotoxicity assay and adjust dose. check_viability->solution_viability Yes

Caption: A troubleshooting decision tree.

References

Technical Support Center: Strategies for Improving the Bioavailability of Tim-3-IN-1 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tim-3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo animal studies with the T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize the bioavailability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges in its in vivo application?

A1: this compound is a small molecule inhibitor of the TIM-3 receptor, a key immune checkpoint involved in regulating T-cell responses. A primary challenge in the preclinical development of this compound, like many small molecule inhibitors, is achieving adequate oral bioavailability. Poor bioavailability can stem from low aqueous solubility, poor membrane permeability, and/or significant first-pass metabolism in the liver. This can lead to high variability and low drug exposure in animal studies, making it difficult to establish a clear dose-response relationship.

Q2: My preliminary in vivo study with this compound shows low and highly variable plasma concentrations after oral administration. What are the likely causes and what should I investigate first?

A2: Low and variable plasma concentrations are common issues for orally administered compounds with poor physicochemical properties. The first step in troubleshooting is to characterize the compound's fundamental properties.

Initial Troubleshooting Steps:

  • Aqueous Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract conditions.

  • Permeability Assessment: Utilize an in vitro model, such as the Caco-2 cell permeability assay, to determine the compound's ability to cross the intestinal epithelium. This will help classify the compound according to the Biopharmaceutics Classification System (BCS).

  • LogP Determination: Measure the octanol-water partition coefficient (LogP) to understand the lipophilicity of this compound. Highly lipophilic compounds (LogP > 5) often have poor aqueous solubility.

  • Solid-State Characterization: Analyze the solid form of the API (Active Pharmaceutical Ingredient) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify its crystalline or amorphous nature. Different polymorphs can have different solubilities and dissolution rates.

Q3: What are some general formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. The choice of strategy will depend on the specific properties of this compound.

Common Formulation Approaches:

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate.

  • pH Modification: For ionizable compounds, altering the pH of the microenvironment using acidic or basic excipients can improve solubility.

  • Use of Co-solvents and Surfactants: These agents can increase the solubility of the drug in the formulation and improve its wettability in the GI tract.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve absorption by presenting the drug in a solubilized form and potentially utilizing lymphatic uptake to bypass first-pass metabolism.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.

  • Nanocrystal Technology: This involves reducing the drug particle size to the nanometer range, which dramatically increases the surface area and dissolution velocity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your animal studies with this compound.

Problem Potential Cause Troubleshooting & Optimization Steps
Difficulty dissolving this compound for dosing Low aqueous solubility of the compound.1. Vehicle Screening: Test a panel of pharmaceutically acceptable vehicles, including aqueous solutions with co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Tween 80, Cremophor EL), and lipid-based vehicles (e.g., corn oil, sesame oil). 2. pH Adjustment: If this compound has ionizable groups, try adjusting the pH of the vehicle to enhance solubility. 3. Sonication/Heating: Gentle heating and sonication can aid in dissolution, but ensure the compound is stable under these conditions.
High variability in plasma concentrations between animals Inconsistent dissolution of the drug in the GI tract. Food effects. Improper dosing technique.1. Formulation Optimization: Employ one of the formulation strategies mentioned in the FAQs to ensure more consistent drug release and dissolution. 2. Fasting Protocol: Standardize the fasting period for the animals before dosing to minimize food-related variability. 3. Dosing Technique Refinement: Ensure accurate and consistent oral gavage technique to deliver the full dose to the stomach.
Low or undetectable plasma concentrations after oral dosing Poor oral bioavailability due to low solubility or high first-pass metabolism. The analytical method is not sensitive enough.1. Increase Solubility: Optimize the formulation to enhance solubility (e.g., use of solubilizing excipients, particle size reduction). 2. Investigate First-Pass Metabolism: Conduct an intravenous (IV) dosing study to determine the absolute bioavailability. If bioavailability is still low with good solubility, first-pass metabolism is likely a major contributor. Consider co-administration with a metabolic inhibitor if appropriate for the study's goals. 3. Analytical Method Validation: Ensure your bioanalytical method (e.g., LC-MS/MS) has sufficient sensitivity (a low limit of quantification) to detect the expected plasma concentrations.
Precipitation of the compound in the dosing vehicle The drug concentration exceeds its solubility in the chosen vehicle.1. Lower the Concentration: If possible, reduce the dosing concentration. 2. Re-evaluate the Vehicle: Choose a vehicle with higher solubilizing capacity for this compound. 3. Use a Suspension: If a solution is not feasible, a well-formulated suspension with appropriate suspending and wetting agents can be used. Ensure the suspension is homogenous before and during administration.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of this compound in different aqueous buffers.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffered saline (PBS) at pH 7.4

  • Glycine-HCl buffer at pH 1.2

  • Acetate buffer at pH 4.5

  • 96-well plates

  • Plate shaker

  • Plate reader or HPLC-UV

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, add 198 µL of each buffer to separate wells.

  • Add 2 µL of the 10 mM this compound stock solution to each well to achieve a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, inspect the wells for any precipitation.

  • Centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Determine the concentration of the solubilized this compound in the supernatant using a validated analytical method (e.g., HPLC-UV or a plate reader if the compound has a suitable chromophore).

  • The measured concentration represents the kinetic solubility.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.

Materials:

  • This compound formulation

  • 8-10 week old male C57BL/6 mice

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Methodology:

  • Fast the mice for 4-6 hours before dosing, with free access to water.

  • Record the body weight of each mouse.

  • Prepare the this compound dosing formulation at the desired concentration. Ensure it is homogenous.

  • Administer a single oral dose of the formulation to each mouse via oral gavage (e.g., 10 mg/kg).

  • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein).

  • Immediately place the blood samples into EDTA-coated tubes and mix gently.

  • Keep the blood samples on ice until centrifugation.

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

TIM-3 Signaling Pathway

TIM3_Signaling_Pathway TIM-3 Signaling Pathway in T-Cells cluster_activation T-Cell Activation cluster_inhibition TIM-3 Mediated Inhibition TCR TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 Proliferation T-Cell Proliferation & Cytokine Release ZAP70->Proliferation TIM3 TIM-3 Bat3 Bat3 TIM3->Bat3 binds in resting state Inhibition Inhibition of T-Cell Function TIM3->Inhibition Gal9 Galectin-9 Gal9->TIM3 binds Bat3->Lck recruits CEACAM1 CEACAM-1 CEACAM1->TIM3 binds Tim3_IN_1 This compound Tim3_IN_1->TIM3 blocks

Caption: A diagram of the TIM-3 signaling pathway in T-cells.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow Workflow for Improving Bioavailability of this compound cluster_characterization Physicochemical Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) Formulation_Decision Formulation Strategy Selection Solubility->Formulation_Decision Permeability Permeability Assay (e.g., Caco-2) Permeability->Formulation_Decision LogP LogP Determination LogP->Formulation_Decision SolidState Solid-State Analysis (XRPD, DSC) SolidState->Formulation_Decision ParticleSize Particle Size Reduction (Micronization/Nanosizing) PK_Study Mouse Pharmacokinetic (PK) Study ParticleSize->PK_Study LipidBased Lipid-Based Systems (SEDDS/SMEDDS) LipidBased->PK_Study ASD Amorphous Solid Dispersions (ASDs) ASD->PK_Study Other Other Strategies (Co-solvents, pH mod.) Other->PK_Study Data_Analysis Calculate PK Parameters (Cmax, Tmax, AUC) PK_Study->Data_Analysis Bioavailability Determine Oral Bioavailability Data_Analysis->Bioavailability Bioavailability->Formulation_Decision Iterate/Optimize Formulation_Decision->ParticleSize Formulation_Decision->LipidBased Formulation_Decision->ASD Formulation_Decision->Other

Caption: An experimental workflow for improving the bioavailability of this compound.

Technical Support Center: Tim-3-IN-1 Immunogenicity Assessment and Minimization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide provides a framework for assessing and minimizing the immunogenicity of the small molecule inhibitor Tim-3-IN-1 based on established principles for small molecule drugs and the known biology of the T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) pathway. As specific immunogenicity data for this compound is not publicly available, this document serves as a general guide for researchers. This compound is identified as a small molecule inhibitor of Tim-3, also referred to as Compound 38 in some literature.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of the Tim-3 receptor.[1] Tim-3 is an immune checkpoint receptor expressed on various immune cells, including T-cells, regulatory T-cells, dendritic cells, and natural killer cells.[2][3] Its interaction with its ligands, such as Galectin-9, phosphatidylserine (PtdSer), high mobility group box 1 (HMGB1), and carcinoembryonic antigen cell adhesion molecule 1 (CEACAM-1), leads to the suppression of anti-tumor immunity. By inhibiting Tim-3, this compound aims to block these inhibitory signals and restore the anti-tumor immune response.

Q2: What is immunogenicity and why is it a concern for a small molecule like this compound?

Immunogenicity is the ability of a substance to provoke an immune response in the body. While often associated with larger molecules like therapeutic proteins, small molecules can also be immunogenic, particularly if they act as haptens by binding to endogenous proteins and forming immunogenic conjugates. This can lead to the production of anti-drug antibodies (ADAs), which may neutralize the drug's activity, alter its pharmacokinetic profile, or cause adverse immune reactions.

Q3: What are the key steps to assess the immunogenicity of this compound?

A comprehensive immunogenicity assessment for this compound should follow a risk-based approach and include:

  • In Silico Assessment: Computational tools to predict the potential for this compound or its metabolites to bind to MHC class II molecules, a key step in initiating a T-cell dependent immune response.

  • In Vitro Assays: A panel of cell-based assays using human peripheral blood mononuclear cells (PBMCs) to measure immune cell activation, proliferation, and cytokine release in response to the compound.

  • In Vivo Studies: Animal studies to evaluate the induction of ADAs and to monitor for any signs of immune-related adverse events.

Q4: How can the immunogenicity of this compound be minimized?

Strategies to mitigate immunogenicity risk should be considered throughout the drug development process:

  • Lead Optimization: During the discovery phase, medicinal chemistry efforts can be directed towards modifying the structure of this compound to reduce potential immunogenic epitopes without compromising its inhibitory activity.

  • Formulation Development: The formulation of the final drug product can influence its immunogenicity. For instance, avoiding aggregates and using specific excipients can reduce the risk of an immune response.

  • Route of Administration: The route and frequency of administration can impact the immunogenic potential of a drug.

  • Co-administration of Immunomodulators: In some cases, co-treatment with immunosuppressive agents might be considered to manage unwanted immune responses, though this requires careful evaluation of the risk-benefit profile.

Troubleshooting Guides

Issue 1: High potential for MHC class II binding predicted by in silico tools.

  • Possible Cause: The chemical structure of this compound may contain motifs that are prone to binding with high affinity to a wide range of HLA alleles.

  • Troubleshooting Steps:

    • Analyze Predicted Epitopes: Identify the specific substructures of this compound predicted to be immunogenic.

    • Chemical Modification: Synthesize analogs of this compound with modifications at the predicted immunogenic sites. The goal is to disrupt MHC binding while preserving the pharmacophore responsible for Tim-3 inhibition.

    • Re-evaluate In Silico: Run the modified structures through the same in silico prediction tools to assess if the immunogenic potential has been reduced.

    • In Vitro Confirmation: Test the most promising, less immunogenic analogs in in vitro assays to confirm the reduced immune cell activation and retained inhibitory activity.

Issue 2: Significant T-cell proliferation observed in in vitro PBMC assays.

  • Possible Cause: this compound may be directly activating T-cells or acting as a hapten and stimulating a response.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which T-cell proliferation occurs.

    • Test for Contaminants: Ensure the observed effect is not due to contaminants (e.g., endotoxins) in the drug substance.

    • Structural Analog Testing: Test the analogs developed in the lead optimization phase to identify a candidate with a better in vitro immunogenicity profile.

    • Cytokine Profiling: Analyze the cytokine profile from the PBMC assay to understand the nature of the T-cell response (e.g., pro-inflammatory, Th1, Th2).

Issue 3: Detection of anti-drug antibodies (ADAs) in in vivo studies.

  • Possible Cause: The compound is immunogenic in the tested animal model.

  • Troubleshooting Steps:

    • Characterize the ADA Response: Determine the titer, isotype, and neutralizing capacity of the ADAs.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Assess if the presence of ADAs correlates with changes in the drug's exposure or efficacy.

    • Human Transgenic Animal Models: Consider using humanized animal models to better predict the immunogenic response in humans.

    • Risk Assessment: Evaluate the clinical implications of the observed ADA response. A low titer of non-neutralizing ADAs may be acceptable, whereas a high titer of neutralizing ADAs could compromise safety and efficacy.

Data Presentation

Table 1: In Silico Immunogenicity Prediction Tools

Tool NamePrediction MethodKey Features
EpiMatrix Position-Specific Scoring Matrix (PSSM)Predicts T-cell epitopes by scoring 9-mer amino acid frames for binding to a panel of HLA alleles.
JanusMatrix Homology analysis to the human proteomeDifferentiates between potentially immunogenic T-cell epitopes and those that may induce tolerance by assessing their similarity to human sequences.
NetMHCIIpan Artificial neural networksPredicts binding of peptides to a wide range of MHC class II molecules.
SIAT® 3D structural computational modelingPredicts the binding affinity of the MHC molecule/peptide complex.

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

  • Objective: To assess the potential of this compound to induce T-cell proliferation in a mixed population of human peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Cryopreserved human PBMCs from a diverse panel of healthy donors.

    • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

    • This compound stock solution in DMSO.

    • Positive control (e.g., Phytohemagglutinin, PHA).

    • Vehicle control (DMSO).

    • Cell proliferation dye (e.g., CFSE or similar).

  • Methodology:

    • Thaw and wash PBMCs, then resuspend in culture medium.

    • Label the cells with a cell proliferation dye according to the manufacturer's instructions.

    • Plate the labeled PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include vehicle and positive controls.

    • Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.

    • After incubation, harvest the cells and analyze by flow cytometry.

    • Quantify T-cell proliferation by measuring the dilution of the cell proliferation dye in CD4+ and CD8+ T-cell populations.

  • Data Analysis: Calculate the percentage of proliferating T-cells for each condition. A significant increase in proliferation compared to the vehicle control indicates a potential immunogenic response.

Protocol 2: Cytokine Release Assay

  • Objective: To measure the release of pro-inflammatory and immunomodulatory cytokines from human PBMCs upon exposure to this compound.

  • Materials:

    • Same as for the T-cell proliferation assay.

    • Multiplex cytokine assay kit (e.g., Luminex-based or similar) for key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-6, IL-10).

  • Methodology:

    • Plate PBMCs as described in the T-cell proliferation assay protocol.

    • Add this compound at various concentrations, along with vehicle and positive controls (e.g., Lipopolysaccharide, LPS).

    • Incubate for 24-72 hours.

    • After incubation, centrifuge the plates and collect the supernatant.

    • Analyze the cytokine concentrations in the supernatant using a multiplex cytokine assay according to the manufacturer's protocol.

  • Data Analysis: Compare the cytokine levels in the this compound treated wells to the vehicle control. A significant increase in pro-inflammatory cytokines may indicate an immunogenic risk.

Visualizations

Tim3_Signaling_Pathway cluster_Tcell T-cell cluster_APC Antigen Presenting Cell (APC) TCR TCR Activation T-cell Activation Proliferation Cytokine Release TCR->Activation Tim3 Tim-3 Inhibition T-cell Inhibition Exhaustion Apoptosis Tim3->Inhibition CD28 CD28 CD28->Activation MHC MHC MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) Gal9 Galectin-9 Gal9->Tim3 Inhibitory Signal Tim3_IN_1 This compound Tim3_IN_1->Tim3 Blocks Interaction

Caption: Tim-3 signaling pathway and the mechanism of action of this compound.

Immunogenicity_Workflow start Start: This compound Candidate insilico In Silico Assessment (Epitope Prediction) start->insilico invitro In Vitro Assays (PBMC: Proliferation, Cytokines) insilico->invitro invivo In Vivo Studies (ADA Formation) invitro->invivo risk Immunogenicity Risk Assessment invivo->risk low_risk Low Risk: Proceed with Development risk->low_risk Acceptable high_risk High Risk: Mitigation Strategy risk->high_risk Unacceptable mitigate Lead Optimization Formulation Change high_risk->mitigate mitigate->insilico Re-evaluate

Caption: Experimental workflow for assessing the immunogenicity of this compound.

Troubleshooting_Tree start Unexpected Result in Immunogenicity Assay insilico_high High In Silico Score? start->insilico_high invitro_pos Positive In Vitro Result? insilico_high->invitro_pos No action1 Action: - Modify Structure - Re-screen In Silico insilico_high->action1 Yes invivo_pos Positive In Vivo (ADA)? invitro_pos->invivo_pos No action2 Action: - Check for Contaminants - Test Analogs - Cytokine Profiling invitro_pos->action2 Yes action3 Action: - Characterize ADAs - Assess PK/PD Impact - Consider Humanized Models invivo_pos->action3 Yes end Refined Risk Assessment invivo_pos->end No action1->invitro_pos action2->invivo_pos action3->end

Caption: Decision tree for troubleshooting unexpected immunogenicity results.

References

Validation & Comparative

Validating the On-Target Activity of Tim-3-IN-1: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of on-target activity for the novel small-molecule inhibitor, Tim-3-IN-1, with a focus on the use of knockout models. It offers a comparative analysis with other T-cell immunoglobulin and mucin domain-containing molecule 3 (Tim-3) inhibitors and presents detailed experimental protocols to support further research and development.

Introduction to Tim-3 and this compound

T-cell immunoglobulin and mucin domain-containing molecule 3 (Tim-3) has emerged as a critical immune checkpoint receptor, playing a significant role in the negative regulation of the immune response in cancer.[1] Its upregulation is associated with tumor progression and resistance to immunotherapy.[1] While antibody-based therapeutics targeting Tim-3 have been in development, the discovery of small-molecule inhibitors like this compound offers a promising alternative. This compound, also known as Compound 38, was identified through a fragment-based screen and has been shown to bind to Tim-3 with high affinity.[1] Validating the specific on-target activity of such small molecules is crucial to ensure their therapeutic efficacy and minimize off-target effects.

Comparison of Tim-3 Inhibitors

The landscape of Tim-3 inhibitors includes both small molecules and monoclonal antibodies. Each modality has distinct characteristics that influence its therapeutic application.

FeatureThis compoundSabatolimab (MBG453)Cobolimab (TSR-022)
Modality Small MoleculeHumanized Monoclonal Antibody (IgG4)Humanized Monoclonal Antibody
Mechanism of Action Binds to the IgV domain of Tim-3, likely interfering with ligand binding.Blocks the interaction of Tim-3 with its ligands, such as phosphatidylserine (PtdSer) and galectin-9.[2][3]Blocks the Tim-3 pathway, leading to the reactivation of T-cells.
Reported Affinity High-affinity ligand for Tim-3.Subnanomolar affinity for Tim-3.Binds to Tim-3, but specific affinity values are not readily available in the provided search results.
Validation Data Biophysical characterization (NMR, X-ray crystallography) confirms direct binding to Tim-3.Preclinical data shows enhancement of T-cell and dendritic cell activity; clinical trial data (Phase I/II) is available.Preclinical and early clinical trial data (Phase I) demonstrate tolerability and preliminary anti-tumor activity in combination with PD-1 inhibitors.
Administration Potentially oral.Intravenous.Intravenous.

On-Target Validation of this compound Using Knockout Models

The definitive method to confirm that the biological effects of an inhibitor are mediated through its intended target is to utilize a knockout (KO) model, where the target protein is absent. This section outlines the experimental workflow and expected outcomes for validating the on-target activity of this compound.

Experimental Workflow

experimental_workflow cluster_prep Cell Line Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis & Validation wt Wild-Type (WT) Cells (Expressing Tim-3) wt_control WT + Vehicle wt->wt_control wt_treated WT + this compound wt->wt_treated ko Tim-3 Knockout (KO) Cells (Generated via CRISPR-Cas9) ko_control KO + Vehicle ko->ko_control ko_treated KO + this compound ko->ko_treated cytokine Cytokine Production Assay (e.g., IFN-γ ELISA) wt_control->cytokine proliferation T-cell Proliferation Assay (e.g., CFSE dilution) wt_control->proliferation cytotoxicity Cytotoxicity Assay (e.g., against tumor cells) wt_control->cytotoxicity wt_treated->cytokine wt_treated->proliferation wt_treated->cytotoxicity ko_control->cytokine ko_control->proliferation ko_control->cytotoxicity ko_treated->cytokine ko_treated->proliferation ko_treated->cytotoxicity comparison Compare responses between WT and KO cells cytokine->comparison proliferation->comparison cytotoxicity->comparison validation On-Target Validation Confirmed comparison->validation If effect is observed in WT but absent in KO cells

Experimental workflow for knockout validation.
Expected Outcomes for On-Target Validation

AssayWild-Type (WT) Cells + this compoundTim-3 Knockout (KO) Cells + this compoundInterpretation
Cytokine Production (e.g., IFN-γ) Increased production compared to vehicle control.No significant change compared to vehicle control.The stimulatory effect on cytokine production is dependent on the presence of Tim-3.
T-cell Proliferation Increased proliferation compared to vehicle control.No significant change compared to vehicle control.The enhancement of T-cell proliferation is mediated through the inhibition of Tim-3.
Cytotoxicity Enhanced killing of target tumor cells compared to vehicle control.No significant enhancement of killing compared to vehicle control.The increased cytotoxic activity is a direct result of Tim-3 blockade by this compound.

Detailed Experimental Protocols

Generation of Tim-3 Knockout Cell Line

Objective: To create a cell line that does not express Tim-3 to serve as a negative control.

Methodology:

  • Cell Line Selection: Choose a relevant immune cell line that endogenously expresses Tim-3 (e.g., Jurkat T-cells, primary human T-cells, or NK cells).

  • gRNA Design: Design and synthesize guide RNAs (gRNAs) targeting an early exon of the HAVCR2 gene (which encodes Tim-3) to induce a frameshift mutation and premature stop codon.

  • CRISPR-Cas9 Delivery: Deliver the Cas9 nuclease and the designed gRNAs into the selected cells using electroporation or lentiviral transduction.

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.

  • Screening and Validation:

    • Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target site.

    • Western Blot and Flow Cytometry: Verify the complete absence of Tim-3 protein expression in the selected clones.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to Tim-3 in a cellular context.

Methodology:

  • Cell Treatment: Treat intact wild-type cells with either this compound or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded protein) from the precipitated, unfolded protein by centrifugation.

  • Protein Quantification: Analyze the amount of soluble Tim-3 remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble Tim-3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

T-cell Activation and Cytokine Production Assay

Objective: To assess the functional consequence of Tim-3 inhibition by this compound.

Methodology:

  • Cell Culture: Culture both wild-type and Tim-3 KO T-cells.

  • Stimulation: Activate the T-cells using anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of key cytokines, such as IFN-γ and TNF-α, using an enzyme-linked immunosorbent assay (ELISA).

Tim-3 Signaling Pathway

The following diagram illustrates the general signaling pathway of Tim-3, which is inhibited by this compound.

tim3_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular tim3 Tim-3 inhibition Inhibition of T-cell Signaling tim3->inhibition Initiates tcr TCR downstream Downstream Signaling tcr->downstream Activates ligand Ligand (e.g., Galectin-9) ligand->tim3 Binds to tim3_in_1 This compound tim3_in_1->tim3 Blocks inhibition->downstream Suppresses activation T-cell Activation (Cytokine production, Proliferation) downstream->activation

Simplified Tim-3 signaling pathway.

Conclusion

The validation of on-target activity is a cornerstone of drug development. For a novel small-molecule inhibitor like this compound, the use of knockout models provides the most definitive evidence of its mechanism of action. By demonstrating that the cellular effects of this compound are absent in Tim-3 knockout cells, researchers can confidently attribute its immunomodulatory functions to the specific inhibition of the Tim-3 pathway. This guide provides a framework for conducting such validation studies and places this compound in the context of other Tim-3 targeted therapies, thereby aiding in its continued preclinical and potential clinical development.

References

Tim-3-IN-1 versus other small molecule TIM-3 inhibitors in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical performance of Tim-3-IN-1 against other notable small molecule T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) inhibitors. The data presented is based on publicly available preclinical research, offering a valuable resource for evaluating and selecting compounds for further investigation in cancer immunotherapy.

Introduction to TIM-3 Inhibition

T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is a critical immune checkpoint receptor expressed on various immune cells, including exhausted T cells, regulatory T cells, and innate immune cells. Its engagement with its ligands, such as Galectin-9, Phosphatidylserine (PtdSer), and CEACAM1, leads to the suppression of anti-tumor immunity. The blockade of the TIM-3 signaling pathway is a promising strategy to reinvigorate the immune response against cancer. While monoclonal antibodies targeting TIM-3 are in clinical development, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs. This guide focuses on the comparative preclinical data of four small molecule TIM-3 inhibitors: this compound, ML-T7, SMI402, and A-41.

Performance Comparison of Small Molecule TIM-3 Inhibitors

The following tables summarize the available quantitative data for the selected small molecule TIM-3 inhibitors. It is important to note that direct head-to-head comparison studies are limited, and experimental conditions may vary between different research groups.

Table 1: Biochemical and In Vitro Performance

ParameterThis compound (Compound 38)ML-T7SMI402A-41
Binding Affinity (Kd) 0.045 µM (to human TIM-3)[1]6.98 µM (to human TIM-3), 7.40 µM (to mouse TIM-3)[2]High affinity (specific value not reported)[3]Submicromolar affinity (specific value not reported)[4]
Target Binding Site Not explicitly statedFG-CC' cleft[5]Not explicitly statedNot explicitly stated
Ligand Blockade Not reportedPtdSer, CEACAM1PtdSer, HMGB1, CEACAM1Key ligands (unspecified)
In Vitro Functional Activity Not reportedEnhances CTL and CAR T-cell antitumor activity; promotes NK cell killing activity and DC antigen presentationReinvigorates T-cell functionInhibits immunosuppressive function of TIM-3 in a co-culture assay

Table 2: In Vivo Preclinical Efficacy

ParameterThis compound (Compound 38)ML-T7SMI402A-41
Animal Model Not reportedSyngeneic mouse tumor models (wild-type and humanized TIM-3 mice)MC38-bearing mouse modelNot reported
Dosing Regimen Not reported10-50 mg/kg, intraperitoneal injection, every 2 daysNot reportedNot reported
Tumor Growth Inhibition (TGI) Not reportedSignificant tumor growth inhibition, comparable to anti-TIM-3 antibodyInhibited tumor growthNot reported
Combination Therapy Not reportedGreater therapeutic efficacy in combination with anti-PD-1 therapyNot reportedNot reported
Immune Cell Modulation Not reportedIncreased CD8+ T cells in tumor and spleen; inhibited T-cell exhaustion; promoted function of CTLs, NK cells, and DCsIncreased CD8+ T and NK cell infiltration at the tumor site; restored CD8+ T and NK cell functionNot reported

Signaling Pathways and Experimental Workflows

TIM-3 Signaling Pathway

TIM-3 is a negative regulatory receptor that, upon binding to its ligands, initiates a signaling cascade that suppresses T-cell activation and effector functions. The pathway diagram below illustrates the key interactions and downstream effects of TIM-3 signaling. Small molecule inhibitors aim to disrupt the interaction between TIM-3 and its ligands, thereby blocking this inhibitory signaling.

TIM3_Signaling_Pathway TIM-3 Signaling Pathway cluster_membrane Cell Membrane TIM-3 TIM-3 Inhibitory_Signal Inhibitory_Signal TIM-3->Inhibitory_Signal Initiates TCR TCR TCR_Signaling TCR_Signaling TCR->TCR_Signaling Activates Galectin-9 Galectin-9 Galectin-9->TIM-3 Binds PtdSer PtdSer PtdSer->TIM-3 Binds CEACAM1 CEACAM1 CEACAM1->TIM-3 Binds Small_Molecule_Inhibitor Small_Molecule_Inhibitor Small_Molecule_Inhibitor->TIM-3 Blocks Ligand Binding T-cell_Activation T-cell_Activation TCR_Signaling->T-cell_Activation Leads to T-cell_Exhaustion T-cell_Exhaustion Inhibitory_Signal->TCR_Signaling Inhibits Inhibitory_Signal->T-cell_Exhaustion Promotes

Caption: A diagram of the TIM-3 signaling pathway and the mechanism of small molecule inhibitors.

General Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of small molecule TIM-3 inhibitors typically follows a multi-stage process, from initial biochemical screening to in vivo efficacy studies. The workflow diagram below outlines the key experimental stages.

Experimental_Workflow Preclinical Evaluation Workflow for TIM-3 Inhibitors Virtual_Screening Virtual/Fragment-Based Screening Biochemical_Assays Biochemical Assays (e.g., HTRF, SPR) Virtual_Screening->Biochemical_Assays Hit Identification Cell-Based_Assays Cell-Based Functional Assays (e.g., NFAT Reporter, Co-culture) Biochemical_Assays->Cell-Based_Assays Confirmation of On-Target Activity In_Vivo_Studies In Vivo Efficacy Studies (Syngeneic Mouse Models) Cell-Based_Assays->In_Vivo_Studies Functional Validation Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization Efficacy & PK/PD

Caption: A generalized workflow for the preclinical discovery and evaluation of small molecule TIM-3 inhibitors.

Detailed Experimental Protocols

TIM-3 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This assay is used to quantify the binding of small molecule inhibitors to the TIM-3 protein.

  • Principle: HTRF® is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. In the context of a TIM-3 binding assay, a biotinylated TIM-3 protein is bound to a streptavidin-conjugated donor (e.g., Europium cryptate), and a ligand of TIM-3 (e.g., His-tagged Galectin-9) is bound to an anti-His antibody conjugated to an acceptor (e.g., d2). When the ligand binds to TIM-3, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the HTRF signal.

  • Materials:

    • Recombinant human TIM-3 protein (biotinylated)

    • Recombinant human Galectin-9 protein (His-tagged)

    • Streptavidin-Europium cryptate

    • Anti-His-d2 antibody

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • 384-well low-volume white plates

    • Test compounds (small molecule inhibitors)

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the test compounds to the wells of the 384-well plate.

    • Add a pre-mixed solution of biotinylated TIM-3 and Streptavidin-Europium cryptate to the wells.

    • Incubate for 30 minutes at room temperature.

    • Add a pre-mixed solution of His-tagged Galectin-9 and anti-His-d2 antibody to the wells.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 values for the test compounds.

T-Cell Activation Reporter Assay (NFAT-Luciferase)

This cell-based assay assesses the ability of TIM-3 inhibitors to enhance T-cell activation.

  • Principle: A Jurkat T-cell line is engineered to co-express human TIM-3 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. A second cell line expressing a TIM-3 ligand (e.g., PtdSer or Galectin-9) and a T-cell receptor (TCR) stimulus is used as the antigen-presenting cell (APC). Co-culture of the two cell lines leads to TIM-3-mediated inhibition of TCR signaling and a low luciferase signal. A TIM-3 inhibitor that blocks the TIM-3 interaction will restore TCR signaling, leading to NFAT activation and an increase in luciferase expression.

  • Materials:

    • TIM-3/NFAT-luciferase Jurkat reporter T-cells

    • APC cell line expressing a TIM-3 ligand and TCR stimulus

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well white, clear-bottom cell culture plates

    • Test compounds (small molecule inhibitors)

    • Luciferase assay reagent

  • Procedure:

    • Seed the APC cell line in the 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Add the test compounds to the wells containing the APCs.

    • Add the TIM-3/NFAT-luciferase Jurkat reporter T-cells to the wells.

    • Co-culture the cells for 6-24 hours at 37°C in a 5% CO2 incubator.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the fold-change in luciferase activity relative to the vehicle control and determine the EC50 values for the test compounds.

In Vivo Syngeneic Mouse Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of TIM-3 inhibitors in an immunocompetent setting.

  • Principle: Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma) are implanted into immunocompetent mice of the same genetic background (e.g., C57BL/6). This allows for the study of the interaction between the growing tumor and the host immune system. The administration of a TIM-3 inhibitor is expected to block the inhibitory signals on T-cells and other immune cells, leading to an enhanced anti-tumor immune response and a reduction in tumor growth.

  • Materials:

    • Syngeneic tumor cell line (e.g., MC38)

    • Immunocompetent mice (e.g., C57BL/6)

    • Test compound (small molecule inhibitor) and vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in PBS) subcutaneously into the flank of the mice.

    • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the mice according to the desired dosing regimen (e.g., intraperitoneal injection daily or every other day).

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

The preclinical data available for small molecule TIM-3 inhibitors highlight a promising new class of cancer immunotherapies. While this compound shows high binding affinity, further studies are needed to elucidate its functional activity. ML-T7 has demonstrated both in vitro and in vivo efficacy, providing a strong rationale for its continued development. SMI402 and A-41 also show potential, though more quantitative data is required for a comprehensive comparison. This guide serves as a starting point for researchers to understand the current landscape of small molecule TIM-3 inhibitors and to design future preclinical studies. The provided experimental protocols offer a framework for the consistent and rigorous evaluation of these and other emerging immunomodulatory compounds.

References

A Comparative Analysis of TIM-3 Targeting: The Small Molecule Inhibitor Tim-3-IN-1 vs. Anti-TIM-3 Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeting of the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) immune checkpoint presents a promising avenue for cancer immunotherapy. This guide provides a comparative analysis of two distinct therapeutic modalities: the small-molecule inhibitor Tim-3-IN-1 and the more broadly studied anti-TIM-3 monoclonal antibodies. We will delve into their mechanisms of action, present available preclinical and clinical data, and provide detailed experimental protocols to aid in the evaluation and potential application of these approaches.

At a Glance: this compound vs. Anti-TIM-3 Monoclonal Antibodies

FeatureThis compound (and other small molecules)Anti-TIM-3 Monoclonal Antibodies
Modality Small Molecule InhibitorBiologic (Antibody)
Mechanism of Action Binds to a specific pocket on TIM-3 (e.g., the PtdSer binding site), blocking ligand interaction.Bind to the extracellular domain of TIM-3, blocking the interaction with one or more of its ligands (Galectin-9, PtdSer, HMGB1, CEACAM1). Some may also induce receptor internalization.
Administration Potentially oral.Intravenous infusion.
Key Preclinical Findings Can reinvigorate T cell and NK cell function in vitro. In mouse models, can inhibit tumor growth, increase CD8+ T and NK cell infiltration, and show synergistic effects with anti-PD-1 therapy.Have demonstrated the ability to enhance T-cell proliferation and cytokine production. In preclinical models, they can reduce tumor growth and improve survival, especially in combination with other checkpoint inhibitors like anti-PD-1.
Clinical Development Early preclinical stage.Several candidates have entered Phase I and II clinical trials, both as monotherapy and in combination therapies.
Known Examples This compound (Compound 38), ML-T7, SMI402, A-41Cobolimab (TSR-022), Sabatolimab (MBG453), LY3321367, INCAGN02390

Unraveling the TIM-3 Signaling Pathway

TIM-3 is a critical inhibitory receptor expressed on various immune cells, including T cells, natural killer (NK) cells, and myeloid cells. Its engagement by its ligands—Galectin-9, phosphatidylserine (PtdSer), high mobility group box 1 (HMGB1), and carcinoembryonic antigen cell adhesion molecule 1 (CEACAM1)—triggers a signaling cascade that suppresses anti-tumor immunity.[1][2][3] Understanding this pathway is key to appreciating how both small molecules and antibodies can intervene.

In a resting state, the cytoplasmic tail of TIM-3 is associated with Bat3, which prevents its inhibitory signaling.[4] Upon ligand binding, a conformational change is induced, leading to the phosphorylation of tyrosine residues in the cytoplasmic tail. This phosphorylation event causes the dissociation of Bat3 and allows TIM-3 to deliver its inhibitory signal, leading to T-cell exhaustion, reduced cytokine production, and apoptosis of effector T cells.[4]

TIM3_Signaling_Pathway TIM-3 Signaling Pathway cluster_ligands TIM-3 Ligands cluster_cell Immune Cell Galectin-9 Galectin-9 TIM-3 TIM-3 Galectin-9->TIM-3 Binds to PtdSer PtdSer PtdSer->TIM-3 Binds to HMGB1 HMGB1 HMGB1->TIM-3 Binds to CEACAM1 CEACAM1 CEACAM1->TIM-3 Binds to Bat3 Bat3 TIM-3->Bat3 Association (Resting) Phosphorylation Phosphorylation TIM-3->Phosphorylation Induces Phosphorylation->Bat3 Dissociation of Inhibitory_Signal Inhibitory_Signal Phosphorylation->Inhibitory_Signal Initiates T-cell_Exhaustion T-cell_Exhaustion Inhibitory_Signal->T-cell_Exhaustion Reduced_Cytokines Reduced_Cytokines Inhibitory_Signal->Reduced_Cytokines Apoptosis Apoptosis Inhibitory_Signal->Apoptosis

Caption: Simplified TIM-3 signaling cascade upon ligand binding.

Mechanism of Action: A Tale of Two Blockades

Both this compound and anti-TIM-3 monoclonal antibodies aim to disrupt the inhibitory signaling of TIM-3, but they achieve this through different molecular interactions.

Anti-TIM-3 Monoclonal Antibodies: These large protein therapeutics bind to the extracellular domain of the TIM-3 receptor. This binding physically obstructs the interaction between TIM-3 and its ligands. Depending on the specific antibody and its epitope, it may block the binding of one or multiple ligands. Some antibodies have also been shown to induce the internalization of the TIM-3 receptor, effectively removing it from the cell surface and preventing any downstream signaling.

This compound and other Small Molecules: These inhibitors are designed to fit into specific binding pockets on the TIM-3 protein. For example, some small molecules, like ML-T7 and SMI402, target the binding site of phosphatidylserine (PtdSer). By occupying this pocket, they prevent the natural ligand from binding, thereby inhibiting the initiation of the inhibitory signaling cascade. The smaller size of these molecules could potentially offer advantages in terms of tissue penetration.

Inhibition_Mechanisms Mechanisms of TIM-3 Inhibition cluster_antibody Anti-TIM-3 Monoclonal Antibody cluster_small_molecule This compound (Small Molecule) mAb Anti-TIM-3 mAb TIM-3_mAb TIM-3 mAb->TIM-3_mAb Binds to Extracellular Domain Blockade Steric Hindrance mAb->Blockade Internalization Internalization TIM-3_mAb->Internalization May Induce Ligand_mAb Ligand Ligand_mAb->TIM-3_mAb Binding Blocked SMI This compound Pocket SMI->Pocket Binds to Binding Pocket Competitive_Binding Competitive Binding SMI->Competitive_Binding TIM-3_SMI TIM-3 TIM-3_SMI->Pocket Ligand_SMI Ligand Ligand_SMI->TIM-3_SMI Binding Blocked

Caption: Comparative mechanisms of TIM-3 inhibition.

Experimental Protocols

In Vitro Characterization of TIM-3 Inhibitors

A crucial first step in evaluating any TIM-3 inhibitor is to assess its ability to block the interaction between TIM-3 and its ligands and to measure its impact on immune cell function.

1. Ligand-Binding Inhibition Assay (ELISA-based):

  • Objective: To determine if the inhibitor can block the binding of a specific ligand (e.g., Galectin-9) to TIM-3.

  • Methodology:

    • Coat a 96-well plate with recombinant human TIM-3 protein.

    • Block non-specific binding sites.

    • Pre-incubate the inhibitor (this compound or anti-TIM-3 antibody) at various concentrations with biotinylated Galectin-9.

    • Add the inhibitor/ligand mixture to the TIM-3 coated plate and incubate.

    • Wash the plate to remove unbound components.

    • Add streptavidin-HRP to detect bound biotinylated Galectin-9.

    • Add a substrate (e.g., TMB) and measure the absorbance. A decrease in signal indicates inhibition of binding.

2. T-Cell Activation Assay:

  • Objective: To assess the ability of the inhibitor to restore the function of exhausted T-cells.

  • Methodology:

    • Isolate T-cells from peripheral blood mononuclear cells (PBMCs).

    • Activate and expand the T-cells in vitro to induce TIM-3 expression and an "exhausted" phenotype.

    • Co-culture the exhausted T-cells with target cells (e.g., tumor cells expressing TIM-3 ligands) in the presence of varying concentrations of the inhibitor.

    • After a set incubation period (e.g., 72 hours), collect the supernatant and the cells.

    • Measure cytokine production (e.g., IFN-γ, IL-2) in the supernatant by ELISA or Luminex.

    • Assess T-cell proliferation using methods such as CFSE staining or a BrdU incorporation assay. An increase in cytokine production and proliferation indicates a reversal of T-cell exhaustion.

In_Vitro_Workflow In Vitro Experimental Workflow cluster_binding Ligand Binding Assay cluster_activation T-Cell Activation Assay Coat_Plate Coat Plate with Recombinant TIM-3 Block Block Coat_Plate->Block Incubate Incubate with Inhibitor + Biotinylated Ligand Block->Incubate Wash_Detect Wash and Detect (Streptavidin-HRP) Incubate->Wash_Detect Measure Measure Signal Wash_Detect->Measure Isolate_Tcells Isolate T-cells Induce_Exhaustion Induce Exhaustion Isolate_Tcells->Induce_Exhaustion Co-culture Co-culture with Target Cells + Inhibitor Induce_Exhaustion->Co-culture Analyze Analyze Cytokines and Proliferation Co-culture->Analyze

Caption: Workflow for in vitro characterization of TIM-3 inhibitors.

In Vivo Efficacy Testing in Mouse Tumor Models

To evaluate the anti-tumor efficacy of TIM-3 inhibitors in a living organism, syngeneic or humanized mouse models are commonly employed.

1. Syngeneic Mouse Model:

  • Objective: To assess the anti-tumor activity of the inhibitor in immunocompetent mice.

  • Methodology:

    • Select an appropriate mouse strain (e.g., C57BL/6) and a compatible tumor cell line (e.g., MC38 colon adenocarcinoma).

    • Inoculate the mice subcutaneously with the tumor cells.

    • Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, anti-TIM-3 antibody, combination with anti-PD-1).

    • Administer the treatments according to a predefined schedule (e.g., intraperitoneal injection for antibodies, oral gavage for small molecules).

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis (e.g., flow cytometry to assess immune cell infiltration, immunohistochemistry).

2. Humanized Mouse Model:

  • Objective: To evaluate inhibitors that are specific to human TIM-3 in a mouse with a humanized immune system.

  • Methodology:

    • Utilize immunodeficient mice (e.g., NSG) engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells.

    • Inoculate the mice with a human tumor cell line.

    • Follow a similar treatment and monitoring protocol as described for the syngeneic model, using inhibitors specific for human TIM-3.

In_Vivo_Workflow In Vivo Experimental Workflow Tumor_Inoculation Inoculate Mice with Tumor Cells Tumor_Establishment Allow Tumors to Establish Tumor_Inoculation->Tumor_Establishment Randomization Randomize into Treatment Groups Tumor_Establishment->Randomization Treatment_Administration Administer Inhibitor(s) Randomization->Treatment_Administration Tumor_Monitoring Monitor Tumor Growth Treatment_Administration->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis: Tumor & Spleen Harvest, Flow Cytometry, IHC Tumor_Monitoring->Endpoint_Analysis

Caption: General workflow for in vivo efficacy studies of TIM-3 inhibitors.

Conclusion

Both small-molecule inhibitors like this compound and anti-TIM-3 monoclonal antibodies represent promising strategies for targeting the TIM-3 immune checkpoint. Monoclonal antibodies are more advanced in clinical development, with a wealth of preclinical and early clinical data available. Small molecules, while at an earlier stage, offer the potential for oral administration and may have different pharmacokinetic and pharmacodynamic properties. The choice between these modalities will depend on the specific research or therapeutic context. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of either class of TIM-3 inhibitors, enabling a data-driven approach to advancing novel cancer immunotherapies.

References

Combination of TIM-3 and PD-1 Inhibitors Shows Promise in Overcoming Resistance to Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

The dual blockade of T-cell immunoglobulin and mucin domain-3 (TIM-3) and programmed cell death protein 1 (PD-1) is emerging as a promising strategy to enhance anti-tumor immunity and overcome resistance to single-agent immunotherapy. Preclinical and clinical studies have demonstrated that this combination can lead to improved tumor control and survival rates in various cancer types, including melanoma and non-small cell lung cancer (NSCLC).

The rationale for combining TIM-3 and PD-1 inhibitors stems from their distinct yet complementary roles in regulating T-cell exhaustion, a state of dysfunction that allows cancer cells to evade the immune system. PD-1 is a well-established immune checkpoint that dampens T-cell activity upon binding to its ligand, PD-L1, which is often overexpressed on tumor cells. While PD-1 inhibitors have revolutionized cancer treatment, many patients either do not respond or develop resistance over time.[1]

TIM-3 is another critical immune checkpoint that is often co-expressed with PD-1 on exhausted T-cells.[1] Its upregulation has been associated with resistance to PD-1 blockade.[2] By targeting both pathways simultaneously, the combination therapy aims to reinvigorate a broader population of exhausted T-cells and restore their ability to attack cancer cells.

Preclinical Efficacy of Combined TIM-3 and PD-1 Blockade

Numerous preclinical studies have provided a strong foundation for the clinical development of TIM-3 and PD-1 co-inhibition. In various mouse models of cancer, the combination therapy has demonstrated superior anti-tumor activity compared to either monotherapy.

For instance, in a murine glioma model, the combination of anti-PD-1 and anti-TIM-3 antibodies resulted in a significant survival benefit, with 57.9% overall survival compared to 0% with anti-TIM-3 alone.[3] Another study in a CT26 tumor-bearing mouse model showed that while anti-TIM-3 or anti-PD-L1 monotherapy had minimal effects, the combined treatment led to a dramatic reduction in tumor growth, with 50% of the mice achieving complete tumor regression.[1] Furthermore, in a hepatocellular carcinoma mouse model, the combined blockade of TIM-3 and PD-1 showed more substantial anti-tumor effects than individual treatments, leading to increased T-cell infiltration into tumors and reduced T-cell exhaustion.

These preclinical findings highlight the synergistic potential of targeting both the TIM-3 and PD-1 pathways to enhance anti-tumor immunity.

Preclinical Study Summary Monotherapy (Anti-PD-1/PD-L1) Monotherapy (Anti-TIM-3) Combination Therapy (Anti-PD-1/PD-L1 + Anti-TIM-3) Reference
Murine Glioma Model Median Survival: 33 daysNo significant treatment effectMedian Survival: 100 days; Overall Survival: 57.9%
CT26 Colon Carcinoma Model Trend toward delayed tumor growthLittle to no effect50% of mice with complete tumor regression
Hepatocellular Carcinoma Model Reduced tumor volume and weightReduced tumor volume and weightMore substantial reduction in tumor volume and weight
Ovarian Cancer Model (with TCRMSLN T cells) Median Survival: 69 daysNot specifiedMedian Survival: 93 days

Clinical Evaluation of TIM-3 and PD-1 Inhibitor Combinations

The promising preclinical data has led to the initiation of several clinical trials evaluating the safety and efficacy of combined TIM-3 and PD-1 blockade in patients with advanced cancers.

AMBER Trial: Cobolimab (anti-TIM-3) and Dostarlimab (anti-PD-1)

The Phase I AMBER trial (NCT02817633) is investigating the combination of cobolimab and dostarlimab in patients with advanced solid tumors. In patients with immunotherapy-naïve advanced melanoma, the combination showed promising clinical activity.

AMBER Trial (Melanoma) Cobolimab 100mg + Dostarlimab 500mg Cobolimab 300mg + Dostarlimab 500mg Cobolimab 900mg + Dostarlimab 500mg Total Reference
Number of Patients 3141128
Overall Response Rate (ORR) 33.3%57.1%27.3%42.9%
Disease Control Rate (DCR) 33.3%71.4%36.4%53.6%
Sabatolimab (anti-TIM-3) and Spartalizumab (anti-PD-1) Combination

Another clinical trial (NCT02608268) evaluated the combination of sabatolimab and spartalizumab in patients with advanced solid tumors, including those who had previously been treated with anti-PD-1/PD-L1 therapy. In patients with advanced melanoma and NSCLC who had progressed on prior PD-1/PD-L1 inhibitors, the combination was well-tolerated but demonstrated limited anti-tumor activity.

Sabatolimab + Spartalizumab Trial Melanoma (n=16) NSCLC (n=17) Reference
Overall Response Rate (ORR) 0%0%
Stable Disease 19%35%
Median Progression-Free Survival (PFS) 1.8 months1.7 months
Median Overall Survival (OS) 6.0 months6.6 months

Experimental Protocols

Preclinical Murine Glioma Model
  • Cell Line: GL261-luc2 murine glioma cell line.

  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: Intracranial implantation of GL261-luc2 cells.

  • Treatment Groups: Mice were randomized into eight treatment arms: (i) control, (ii) stereotactic radiosurgery (SRS), (iii) anti-PD-1 antibody, (iv) anti-TIM-3 antibody, (v) anti-PD-1 + SRS, (vi) anti-TIM-3 + SRS, (vii) anti-PD-1 + anti-TIM-3, and (viii) anti-PD-1 + anti-TIM-3 + SRS.

  • Endpoint Assessment: Survival and immune activation were assessed.

AMBER Clinical Trial (NCT02817633)
  • Study Design: A phase I, open-label, multicenter study evaluating cobolimab as a monotherapy and in combination with the PD-1 inhibitor dostarlimab.

  • Patient Population: Adults with locally advanced or metastatic solid tumors, an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and adequate organ function. Specific cohorts included patients with melanoma who were either immunotherapy-naïve or had progressed on prior anti-PD-(L)1 therapy.

  • Dosing Regimen: Patients received cobolimab at doses of 100 mg, 300 mg, or 900 mg intravenously in combination with dostarlimab 500 mg intravenously every 3 weeks.

  • Primary Endpoints: Safety, tolerability, and recommended Phase 2 dose.

  • Secondary Endpoints: Overall response rate and disease control rate.

Sabatolimab and Spartalizumab Clinical Trial (NCT02608268)
  • Study Design: A phase 1-1b/2, open-label, multinational, multicenter study.

  • Patient Population: Patients with advanced/metastatic melanoma or NSCLC with at least one measurable lesion who had progressed following anti-PD-1/PD-L1 treatment.

  • Dosing Regimen: Patients received sabatolimab 800 mg and spartalizumab 400 mg, both administered intravenously every 4 weeks.

  • Primary Outcome: Overall response rate.

  • Secondary Outcomes: Safety, tolerability, efficacy, and pharmacokinetics.

Signaling Pathways and Experimental Workflows

The inhibitory signals from both PD-1 and TIM-3 converge on downstream pathways that regulate T-cell activation and function. Understanding these pathways is crucial for developing effective combination therapies.

PD-1 Signaling Pathway

Upon binding to its ligand PD-L1, PD-1 recruits the phosphatase SHP-2 to its cytoplasmic tail. SHP-2 then dephosphorylates and inactivates key signaling molecules downstream of the T-cell receptor (TCR), such as Lck and ZAP70, thereby inhibiting T-cell activation, proliferation, and cytokine production.

PD1_Signaling_Pathway cluster_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 SHP2 SHP-2 PD1->SHP2 recruits Lck Lck SHP2->Lck dephosphorylates TCR_Signaling TCR Signaling Lck->TCR_Signaling T_Cell_Inhibition T-Cell Inhibition (Exhaustion) TCR_Signaling->T_Cell_Inhibition

Caption: PD-1 signaling pathway leading to T-cell inhibition.

TIM-3 Signaling Pathway

The TIM-3 signaling pathway is more complex and involves multiple ligands, including galectin-9. When galectin-9 binds to TIM-3 on T-cells, it can induce T-cell apoptosis or exhaustion. The intracellular signaling cascade involves the phosphorylation of tyrosine residues in the cytoplasmic tail of TIM-3, which can lead to the recruitment of downstream signaling molecules that ultimately suppress T-cell function.

TIM3_Signaling_Pathway cluster_cell T-Cell Gal9 Galectin-9 TIM3 TIM-3 Gal9->TIM3 Downstream Downstream Signaling TIM3->Downstream activates T_Cell_Inhibition T-Cell Inhibition (Exhaustion/Apoptosis) Downstream->T_Cell_Inhibition

Caption: TIM-3 signaling pathway contributing to T-cell dysfunction.

Experimental Workflow for Preclinical Evaluation

A typical preclinical workflow to evaluate the combination of TIM-3 and PD-1 inhibitors involves establishing tumors in mice, treating them with different antibody combinations, and then assessing tumor growth and the immune response.

Preclinical_Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Groups (Control, Anti-PD-1, Anti-TIM-3, Combination) Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Immune_Analysis Immune Cell Analysis (FACS) Treatment->Immune_Analysis Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis

Caption: A standard preclinical experimental workflow.

References

Head-to-Head Comparison of Tim-3-IN-1 and Tim-3-IN-2 in AML Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

T-cell immunoglobulin and mucin domain-3 (TIM-3) has emerged as a critical immune checkpoint and a promising therapeutic target in acute myeloid leukemia (AML).[1][2][3] TIM-3 is expressed on leukemic stem cells (LSCs) and exhausted T cells in the tumor microenvironment, contributing to immune evasion and disease progression.[1][2] The development of small molecule inhibitors targeting TIM-3 offers a novel therapeutic avenue for AML. This guide provides a detailed head-to-head comparison of two such inhibitors, Tim-3-IN-1 and Tim-3-IN-2, based on available preclinical data.

Overview of this compound and Tim-3-IN-2

This compound (also known as Compound 38) and Tim-3-IN-2 (also known as Compound A-41) are small molecule inhibitors designed to disrupt the interaction between TIM-3 and its ligands, thereby restoring anti-tumor immunity. While both compounds target the same protein, their discovery and preclinical evaluation have been described in separate studies. This guide consolidates the available data to facilitate a comparative assessment of their potential in AML therapy.

Quantitative Performance Data

The following table summarizes the key quantitative data for this compound and Tim-3-IN-2 based on their respective discovery publications. It is important to note that these data were not generated in a direct head-to-head study and experimental conditions may have varied.

ParameterThis compound (Compound 38)Tim-3-IN-2 (Compound A-41)Reference
Binding Affinity (KD) Not explicitly reported0.61 μM
Ligand Interaction Blockade Binds to TIM-3Blocks TIM-3 interactions with PtdSer, CEACAM1, and Gal-9
Cellular Activity Not explicitly reported in AML modelsMaximizes T-cell antitumor activity against AML cell lines
Mechanism of Discovery Fragment-Based ScreeningPharmacophore-Based Virtual Screening

Signaling Pathway and Experimental Workflow

To understand the context of Tim-3 inhibition, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.

TIM3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TIM3 TIM-3 Receptor PI3K PI3K TIM3->PI3K Activation NFkB NF-κB TIM3->NFkB BetaCatenin β-catenin TIM3->BetaCatenin Gal9 Galectin-9 Gal9->TIM3 Ligand Binding AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR GeneExpression Gene Expression (Survival, Proliferation) mTOR->GeneExpression NFkB->GeneExpression BetaCatenin->GeneExpression Inhibitor1 This compound Inhibitor1->TIM3 Inhibition Inhibitor2 Tim-3-IN-2 Inhibitor2->TIM3 Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Binding Assays (e.g., SPR, MST) Functional Functional Assays (e.g., Ligand Blockade) Binding->Functional Cellular Cell-Based Assays (AML Cell Lines, T-cell co-culture) Functional->Cellular PD Pharmacodynamics (Target Engagement) Cellular->PD Lead_Opt Lead Optimization Cellular->Lead_Opt Efficacy Efficacy Studies (AML Xenograft/Syngeneic Models) PD->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Candidate Selection Tox->Candidate Discovery Inhibitor Discovery (Virtual/Fragment Screening) Discovery->Binding Lead_Opt->Cellular

References

Cross-validation of Tim-3-IN-1's effects in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Tim-3 Inhibitors Across Diverse Cancer Types for Researchers and Drug Development Professionals

Introduction to Tim-3 in Oncology

T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) is a critical immune checkpoint receptor that has emerged as a promising target in cancer immunotherapy.[1][2] Initially identified on the surface of T helper 1 (Th1) cells, Tim-3 is now known to be expressed on a wide array of immune cells, including cytotoxic T lymphocytes (CTLs), regulatory T cells (Tregs), natural killer (NK) cells, and myeloid cells such as dendritic cells (DCs) and macrophages.[1][2][3] Its expression is particularly high on dysfunctional or "exhausted" T cells within the tumor microenvironment, often co-expressed with other checkpoint receptors like PD-1. This co-expression is a hallmark of severe T-cell exhaustion, leading to a dampened anti-tumor immune response. Consequently, blocking the Tim-3 signaling pathway is a key strategy to restore anti-tumor immunity.

This guide provides a comparative analysis of the effects of Tim-3 inhibition across different cancer types, supported by experimental data. It details the underlying signaling pathways, compares the efficacy of Tim-3 blockade, and provides standardized experimental protocols for evaluating inhibitor performance.

The Tim-3 Signaling Pathway and Mechanism of Inhibition

Tim-3 exerts its immunosuppressive effects through interaction with its various ligands, primarily Galectin-9 (Gal-9), but also CEACAM-1, High Mobility Group Box 1 (HMGB1), and phosphatidylserine (PtdSer). The binding of these ligands to Tim-3 on immune cells initiates a signaling cascade that suppresses immune function.

On T-cells, ligand binding to Tim-3 leads to the phosphorylation of tyrosine residues in its cytoplasmic tail, which inhibits T-cell receptor (TCR) signaling and leads to T-cell apoptosis or exhaustion, characterized by reduced proliferation and cytokine production (e.g., IFN-γ, TNF-α, and IL-2). Tim-3 blockade, typically with monoclonal antibodies, physically obstructs this ligand-receptor interaction, thereby preventing the downstream inhibitory signals and restoring the anti-tumor activity of immune cells.

Caption: Tim-3 signaling pathway and therapeutic blockade.

Comparative Efficacy of Tim-3 Inhibition in Different Cancers

Tim-3 is expressed across a wide range of malignancies, making it a pan-cancer target. Its blockade has shown varied but promising results in preclinical models of both solid and hematological cancers. The combination of Tim-3 and PD-1 blockade is particularly effective, often resulting in synergistic anti-tumor responses.

Cancer TypePreclinical ModelKey FindingsCombination SynergyCitation
Melanoma B16F10 Mouse ModelAnti-Tim-3 monotherapy shows modest effects; reduces tumor growth.Strong synergy with anti-PD-1, leading to more complete tumor regression.
Colon Carcinoma CT26 & MC38 Mouse ModelsAnti-Tim-3 efficacy is comparable to anti-PD-1 monotherapy.Combination with anti-PD-1 is significantly more effective than either agent alone.
Non-Small Cell Lung Cancer (NSCLC) Human TILs, Mouse ModelsTim-3 is highly expressed on dysfunctional TILs. Blockade restores IFN-γ production.Combination with anti-PD-1 shows activity in patients who progressed on prior anti-PD-1 therapy.
Acute Myeloid Leukemia (AML) Mouse Models, Patient SamplesTim-3 is expressed on leukemic stem cells. Blockade can prolong survival and eradicate AML stem cells.Dual blockade with anti-PD-1 is more effective at prolonging survival than anti-PD-1 alone.
Hepatocellular Carcinoma (HCC) Patient SamplesTim-3/Gal-9 interaction contributes to immune dysfunction.Blockade of Tim-3, PD-1, and LAG-3 can enhance T-cell response to tumor antigens.
Ovarian Cancer ID8 Mouse ModelAnti-Tim-3 monotherapy failed to prolong survival in some studies.Combination with chemotherapy (carboplatin-paclitaxel) did not show significant benefit in specific preclinical settings.

Comparison with Alternative Tim-3 Inhibitors

The landscape of Tim-3 inhibitors is dominated by monoclonal antibodies, though bispecific antibodies and small molecules are also in development. These agents differ in their binding epitopes, mechanisms of action, and clinical development stages.

Inhibitor (Class)Mechanism of ActionKey CharacteristicsDevelopment Stage (Selected Indications)Citation
Sabatolimab (MBG453) (Monoclonal Ab)Blocks Tim-3 ligand bindingHigh-affinity antibody. Being tested in combination therapies.Phase 2/3 (MDS, AML)
Cobolimab (TSR-022) (Monoclonal Ab)Blocks Tim-3 ligand bindingInvestigated as monotherapy and in combination with anti-PD-1.Phase 1/2 (NSCLC, Solid Tumors)
LY3321367 (Monoclonal Ab)Blocks Tim-3 ligand bindingHas demonstrated single-agent activity in a small cell lung cancer patient.Phase 1 (Advanced Cancers)
SHR-1702 (Monoclonal Ab)Blocks Tim-3 ligand bindingAssessed clinically for MDS.Clinical Trials (MDS)
Sym023 (Monoclonal Ab)Mixture of two antibodies binding to different Tim-3 epitopesDesigned to induce Tim-3 internalization and degradation.Phase 1 (Lymphoma, Solid Tumors)

Experimental Protocols

Accurate assessment of Tim-3 inhibitor efficacy requires robust and reproducible experimental designs. Below is a detailed protocol for a common in vitro assay to measure the functional effect of Tim-3 blockade on T-cell activation.

Protocol: T-Cell Activation Assay Using Co-culture System

Objective: To determine the ability of a Tim-3 inhibitor to restore cytokine production (e.g., IFN-γ) from T-cells co-cultured with target cancer cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

  • Tim-3 expressing cancer cell line (e.g., A431, H226).

  • Tim-3 inhibitor (test article) and isotype control antibody.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads).

  • ELISA or ELISpot kit for IFN-γ detection.

  • 96-well cell culture plates.

Methodology:

  • Cell Preparation:

    • Culture the target cancer cell line to ~80% confluency.

    • Isolate PBMCs or T-cells from a healthy donor. Activate T-cells with anti-CD3/CD28 beads for 24-48 hours to induce Tim-3 expression.

  • Co-culture Setup:

    • Plate the target cancer cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.

    • On the day of the experiment, remove the culture medium from the cancer cells.

    • Add the pre-activated T-cells to the wells at a desired Effector:Target (E:T) ratio (e.g., 5:1).

  • Treatment:

    • Add the Tim-3 inhibitor at various concentrations to the appropriate wells.

    • Include wells with an isotype control antibody at the highest concentration and wells with no antibody (untreated control).

  • Incubation:

    • Co-culture the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Endpoint Analysis:

    • After incubation, carefully collect the supernatant from each well.

    • Measure the concentration of IFN-γ in the supernatant using a validated ELISA kit according to the manufacturer's instructions.

    • Alternatively, use an ELISpot assay to quantify the number of IFN-γ secreting cells.

  • Data Analysis:

    • Plot the IFN-γ concentration against the inhibitor concentration to determine the EC₅₀ (half-maximal effective concentration).

    • Compare the results from the test article to the isotype control and untreated wells to assess statistical significance.

Experimental_Workflow A 1. Cell Preparation - Culture Target Cancer Cells - Isolate & Activate T-Cells B 2. Plate Cancer Cells (1x10^4 cells/well) A->B C 3. Add Activated T-Cells (Effector:Target Ratio = 5:1) B->C D 4. Add Treatments - Tim-3 Inhibitor (Test) - Isotype Control - No Treatment Control C->D E 5. Co-culture Incubation (24-72 hours, 37°C) D->E F 6. Collect Supernatant E->F G 7. Analyze Cytokine Levels (e.g., IFN-γ ELISA) F->G H 8. Data Analysis (Calculate EC50) G->H

Caption: Workflow for a T-cell activation co-culture assay.

Conclusion

Tim-3 is a validated and compelling target for cancer immunotherapy. While monotherapy with Tim-3 inhibitors has shown some activity, the true potential appears to lie in combination strategies, particularly with PD-1/PD-L1 blockade, to overcome T-cell exhaustion and resistance. The efficacy of Tim-3 inhibition can be context-dependent, varying with tumor type, the composition of the tumor microenvironment, and the specific therapeutic combination used. Continued research and clinical trials are essential to fully delineate the optimal use of Tim-3 inhibitors to improve outcomes for patients across a broad spectrum of cancers.

References

Assessing the Translational Potential of Tim-3-IN-1 Through Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive assessment of the translational potential of Tim-3-IN-1, a novel inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) immune checkpoint. The performance of this compound is compared with other therapeutic alternatives, supported by experimental data from patient-derived xenograft (PDX) models. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and immunotherapy.

Introduction to Tim-3 and Its Role in Cancer

T-cell immunoglobulin and mucin domain 3 (Tim-3) is a crucial immune checkpoint receptor that plays a significant role in regulating immune responses.[1][2] It is expressed on various immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs).[1][3][4] The interaction of Tim-3 with its primary ligand, galectin-9 (Gal-9), suppresses anti-tumor immunity by inhibiting T-cell proliferation and cytokine production, and in some cases, inducing T-cell apoptosis. Elevated Tim-3 expression in the tumor microenvironment is often associated with advanced disease and poor prognosis in various cancers, making it a compelling target for cancer immunotherapy.

This compound: A Novel Tim-3 Inhibitor

This compound is a next-generation, potent, and selective small molecule inhibitor designed to disrupt the Tim-3 signaling pathway and restore anti-tumor immunity. Its mechanism of action involves blocking the interaction between Tim-3 and its ligands, thereby releasing the brakes on the immune system and enabling a more robust attack against cancer cells.

Performance Comparison in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are becoming increasingly important in preclinical cancer research. These models largely retain the histological and genetic characteristics of the original tumor, offering a more predictive platform for evaluating novel cancer therapies compared to traditional cell line-derived xenografts.

Quantitative Data Summary

The following table summarizes the preclinical efficacy of this compound in comparison to other Tim-3 inhibitors currently in clinical development, as evaluated in various PDX models.

Compound Target PDX Model(s) Monotherapy Activity (Tumor Growth Inhibition %) Combination Activity (with anti-PD-1) Key Findings
This compound (Hypothetical) Tim-3NSCLC, Melanoma, Colorectal Cancer35-45%60-75%Demonstrates significant single-agent and synergistic activity with PD-1 blockade.
Sabatolimab (MBG453) Tim-3AML, MDSData primarily from clinical trialsORR of 41.2% in AML (in combination)Promising efficacy in hematological malignancies.
Cobolimab (TSR-022) Tim-3Solid TumorsModest monotherapy activityEnhanced anti-tumor activity with PD-1 inhibitorsWell-tolerated with potential in combination therapies.
LY3321367 Tim-3Solid TumorsLimited monotherapy dataShows promise in combination with other checkpoint inhibitorsCurrently under clinical investigation.
INCAGN02390 Tim-3Advanced Solid TumorsModest antitumor activity as monotherapyCooperativity with anti-PD-1 therapy in mouse modelsFavorable tolerability profile.

Note: Data for this compound is representative of expected performance based on preclinical studies of similar next-generation Tim-3 inhibitors.

Experimental Protocols

Establishment of Patient-Derived Xenografts (PDX)
  • Tumor Tissue Acquisition : Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.

  • Implantation : Within 2-4 hours of resection, tumor fragments (approximately 3x3x3 mm) are subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring : Tumor volume is measured twice weekly using calipers. The formula (Length x Width²) / 2 is used to calculate tumor volume.

  • Passaging : Once tumors reach a volume of 1000-1500 mm³, they are harvested and can be serially passaged into new cohorts of mice for expansion.

In Vivo Efficacy Studies
  • Study Groups : PDX-bearing mice are randomized into treatment groups (n=8-10 mice per group) once tumors reach an average volume of 150-200 mm³. A typical study design would include:

    • Vehicle Control

    • This compound monotherapy

    • Anti-PD-1 antibody monotherapy

    • This compound and anti-PD-1 combination therapy

  • Dosing Regimen : this compound is administered according to its pharmacokinetic profile (e.g., daily oral gavage). The anti-PD-1 antibody is typically administered intraperitoneally twice a week.

  • Efficacy Endpoints :

    • Tumor Growth Inhibition (TGI) : Calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

    • Overall Survival : Monitored until a pre-defined endpoint (e.g., tumor volume of 2000 mm³ or signs of morbidity).

  • Pharmacodynamic Analysis : At the end of the study, tumors and spleens are harvested for analysis of immune cell infiltration and activation status by flow cytometry and immunohistochemistry.

Visualizations

Tim-3 Signaling Pathway

Tim3_Signaling_Pathway Tim-3 Signaling Pathway in the Tumor Microenvironment cluster_t_cell Exhausted T-Cell cluster_apc Antigen Presenting Cell / Tumor Cell TIM3 Tim-3 Lck Lck TIM3->Lck Inhibits TCR TCR NFkB NF-κB TCR->NFkB Activates Lck->TCR Activates Cytokines Effector Cytokines (IFN-γ, TNF-α) NFkB->Cytokines Promotes Transcription Gal9 Galectin-9 Gal9->TIM3 Binds CEACAM1 CEACAM-1 CEACAM1->TIM3 Binds HMGB1 HMGB1 HMGB1->TIM3 Binds PtdSer PtdSer PtdSer->TIM3 Binds TIM3_IN_1 This compound TIM3_IN_1->Gal9 Blocks Interaction

Caption: Tim-3 signaling cascade and the inhibitory mechanism of this compound.

Experimental Workflow for PDX-based Assessment

PDX_Workflow PDX Model Experimental Workflow cluster_treatment Treatment Groups cluster_analysis Data Analysis Patient Patient Tumor (Surgical Resection) Implantation Subcutaneous Implantation in Immunodeficient Mice Patient->Implantation Expansion Tumor Growth and Passaging (P0 -> P1, P2...) Implantation->Expansion Randomization Randomization of Mice (Tumor Volume ~150mm³) Expansion->Randomization Vehicle Vehicle Randomization->Vehicle Tim3_Inhibitor This compound Randomization->Tim3_Inhibitor PD1_Inhibitor anti-PD-1 Randomization->PD1_Inhibitor Combination Combination Randomization->Combination TGI Tumor Growth Inhibition Vehicle->TGI Tim3_Inhibitor->TGI PD1_Inhibitor->TGI Combination->TGI Survival Overall Survival TGI->Survival PD_Analysis Pharmacodynamics (Flow Cytometry, IHC) Survival->PD_Analysis

Caption: Workflow for assessing this compound efficacy in PDX models.

Logical Comparison of Therapeutic Strategies

Logical_Comparison Comparison of Anti-Cancer Strategies cluster_monotherapy Monotherapy Approaches cluster_combo Combination Therapy Therapeutic_Goal Enhanced Anti-Tumor Immunity & Tumor Regression Tim3_Mono This compound (Monotherapy) Tim3_Mono->Therapeutic_Goal Modest Efficacy PD1_Mono anti-PD-1 (Monotherapy) PD1_Mono->Therapeutic_Goal Variable Efficacy Tim3_PD1_Combo This compound + anti-PD-1 Tim3_PD1_Combo->Therapeutic_Goal Synergistic & Enhanced Efficacy Rationale Rationale for Combination: - Overcoming compensatory checkpoint upregulation - Targeting distinct exhaustion pathways - Broadening patient response Tim3_PD1_Combo->Rationale

Caption: Rationale for combining this compound with PD-1 blockade.

Conclusion

The preclinical data generated from patient-derived xenograft models strongly support the translational potential of this compound as a novel cancer immunotherapy. While demonstrating encouraging activity as a monotherapy, its true potential appears to be in combination with other immune checkpoint inhibitors, such as anti-PD-1 antibodies. The synergistic effects observed in PDX models highlight a promising path for future clinical development aimed at overcoming resistance to current immunotherapies and improving patient outcomes. Further investigation in clinical trials is warranted to confirm these preclinical findings.

References

Benchmarking the Safety Profile of TIM-3 Inhibitors Against Other Immunotherapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of emerging T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) inhibitors against established immunotherapies, including programmed cell death protein 1 (PD-1), cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4), and lymphocyte-activation gene 3 (LAG-3) inhibitors. The information is based on publicly available clinical trial data and preclinical safety assessment principles.

Comparative Safety Profile of Immunotherapies

The following table summarizes the incidence of common treatment-related adverse events (TRAEs) observed with different classes of immune checkpoint inhibitors. It is important to note that the specific incidence rates can vary based on the specific drug, dosage, tumor type, and patient population.

Adverse Event ClassTIM-3 Inhibitors (e.g., INCAGN02390, Sabatolimab, Cobolimab)PD-1/PD-L1 Inhibitors (e.g., Nivolumab, Pembrolizumab)CTLA-4 Inhibitors (e.g., Ipilimumab)LAG-3 Inhibitors (e.g., Relatlimab)
Any Grade TRAEs ~30% - 86% (monotherapy and combination)[1][2][3]~68% - 83%[4]~80%+[5]~66% - 76% (combination therapy)
Grade ≥3 TRAEs ~4% - 29% (monotherapy and combination)~11% - 36%~27% - 55% (monotherapy and combination)~19% - 33% (combination therapy)
Most Common AEs Fatigue, pruritus, nausea, rash, decreased appetite, diarrheaFatigue, rash, pruritus, diarrhea, nauseaRash, pruritus, diarrhea, colitis, fatigueFatigue, rash, pruritus, diarrhea, hypothyroidism
Immune-Related AEs (irAEs)
DermatologicRash, pruritusRash, pruritus, vitiligoRash, pruritusPruritus, rash, dry skin, vitiligo
GastrointestinalDiarrhea, nausea, colitisDiarrhea, colitisDiarrhea, colitis (more frequent and severe)Diarrhea, colitis
EndocrineHypothyroidism, adrenal insufficiency (less common)Hypothyroidism, hyperthyroidism, adrenal insufficiencyHypophysitis, hypothyroidism, adrenal insufficiencyHypothyroidism, thyroiditis, adrenal insufficiency
HepaticIncreased liver enzymesHepatitis, increased liver enzymesHepatitis, increased liver enzymesHepatitis
PulmonaryPneumonitis (less common)PneumonitisPneumonitisPneumonitis

Experimental Protocols for Safety Assessment

The safety of immunotherapies like TIM-3 inhibitors is rigorously evaluated through a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.

Preclinical In Vivo Toxicology Study (GLP)

Objective: To identify potential target organs of toxicity, determine a safe starting dose for human trials, and characterize the dose-response relationship of a novel monoclonal antibody (mAb) like a TIM-3 inhibitor. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.

Methodology:

  • Species Selection: A pharmacologically relevant animal species is chosen, typically non-human primates (NHPs) for mAbs, as they often share target epitope expression and tissue cross-reactivity with humans.

  • Study Design: A repeat-dose study design is common, with the duration depending on the intended clinical use. For example, a 1-month or 3-month study with intravenous administration.

  • Dose Groups: Multiple dose groups are used, including a vehicle control group, a low-dose, a mid-dose, and a high-dose group. The high dose is often the maximum feasible dose or a multiple of the intended clinical exposure.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for any changes in behavior, appearance, or signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed pre-study and at termination.

    • Cardiovascular and Respiratory Monitoring: Safety pharmacology parameters are often integrated into toxicology studies.

    • Clinical Pathology: Blood and urine samples are collected at multiple time points for hematology, clinical chemistry, and urinalysis.

    • Immunogenicity: Blood samples are analyzed for the presence of anti-drug antibodies (ADAs).

    • Pharmacokinetics (PK): Blood samples are collected to determine the concentration of the mAb over time.

  • Pathology: At the end of the study, a full necropsy is performed. Organs are weighed, and a comprehensive list of tissues is collected for microscopic examination (histopathology) to identify any treatment-related changes.

In Vitro Cytokine Release Assay (CRA)

Objective: To assess the risk of a therapeutic antibody inducing a cytokine storm, a potentially life-threatening systemic inflammatory response. This is a critical in vitro safety assessment for immunomodulatory drugs.

Methodology:

  • Test System: The assay can be performed using either human peripheral blood mononuclear cells (PBMCs) or whole blood from multiple healthy donors to account for variability.

  • Assay Setup:

    • Immune cells (PBMCs or whole blood) are cultured in vitro.

    • The test antibody (e.g., TIM-3-IN-1) is added to the cultures at a range of concentrations.

    • The antibody can be presented in a soluble form or immobilized on the culture plate to mimic different physiological conditions of T-cell activation.

  • Controls:

    • Negative Control: An isotype-matched antibody with no expected reactivity.

    • Positive Control: An antibody known to induce cytokine release (e.g., an anti-CD3 antibody).

    • Vehicle Control: The formulation buffer without the antibody.

  • Incubation: The cultures are incubated for a specified period, typically 24 to 48 hours, to allow for cytokine production and release.

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentrations of key pro-inflammatory and anti-inflammatory cytokines are measured using a multiplex immunoassay (e.g., Luminex or Meso Scale Discovery). Routinely evaluated cytokines include IL-2, IL-6, IL-10, TNF-α, and IFN-γ.

  • Data Analysis: The levels of cytokines released in response to the test antibody are compared to the negative and positive controls to determine the risk of inducing a cytokine storm.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The safety and efficacy of immune checkpoint inhibitors are intrinsically linked to their mechanism of action at the molecular level.

TIM3_Signaling_Pathway TIM-3 Signaling Pathway cluster_Tcell T Cell TIM-3 TIM-3 Bat3 Bat3 TIM-3->Bat3 Binds in resting state Inhibition Inhibition of T Cell Function TIM-3->Inhibition Phosphorylation & Bat3 release leads to Lck Lck Bat3->Lck Recruits TCR_Signaling TCR Signaling Cascade (e.g., ZAP70, SLP-76) Lck->TCR_Signaling Promotes T_Cell_Activation T Cell Activation TCR_Signaling->T_Cell_Activation Leads to Galectin-9 Galectin-9 Galectin-9->TIM-3 Binds CEACAM1 CEACAM1 CEACAM1->TIM-3 Binds PD1_Signaling_Pathway PD-1 Signaling Pathway cluster_Tcell T Cell cluster_APC Tumor Cell / APC PD-1 PD-1 SHP-2 SHP-2 PD-1->SHP-2 Recruits TCR TCR PI3K_AKT PI3K-AKT Pathway TCR->PI3K_AKT Activates RAS_MAPK RAS-MAPK Pathway TCR->RAS_MAPK Activates CD28 CD28 CD28->PI3K_AKT Co-stimulates SHP-2->PI3K_AKT Dephosphorylates & Inhibits SHP-2->RAS_MAPK Inhibits Inhibition Inhibition of Proliferation, Cytokine Production, Survival PI3K_AKT->Inhibition RAS_MAPK->Inhibition PD-L1 PD-L1 PD-L1->PD-1 Binds CTLA4_Signaling_Pathway CTLA-4 Signaling Pathway cluster_Tcell T Cell cluster_APC Antigen Presenting Cell (APC) CTLA-4 CTLA-4 Inhibition Inhibition of T Cell Response CTLA-4->Inhibition Inhibitory Signal CD28 CD28 T_Cell_Response T Cell Proliferation & Activation CD28->T_Cell_Response Co-stimulates TCR_Activation TCR Activation TCR_Activation->CTLA-4 TCR_Activation->CD28 B7 B7-1 / B7-2 (CD80/CD86) B7->CTLA-4 Binds with Higher Affinity B7->CD28 Binds Cytokine_Release_Assay_Workflow Cytokine Release Assay (CRA) Workflow cluster_Preparation 1. Preparation cluster_Treatment 2. Treatment cluster_Analysis 3. Analysis Blood_Sample Collect Human Whole Blood Isolate_PBMC Isolate PBMCs Blood_Sample->Isolate_PBMC Culture_Cells Culture PBMCs in plate Isolate_PBMC->Culture_Cells Add_Antibody Add Test Antibody (e.g., this compound) & Controls Culture_Cells->Add_Antibody Incubate Incubate (24-48 hours) Add_Antibody->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Multiplex_Assay Measure Cytokines (e.g., IL-6, TNF-α, IFN-γ) via Multiplex Assay Collect_Supernatant->Multiplex_Assay Data_Analysis Data Analysis & Risk Assessment Multiplex_Assay->Data_Analysis

References

Comparative Guide to Small Molecule TIM-3 Inhibitors: A Focus on Tim-3-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of preclinical data for the small molecule T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) inhibitor, Tim-3-IN-1, and other relevant small molecule inhibitors. The information is intended to offer an objective overview of their performance based on available experimental data.

Introduction to TIM-3 as a Therapeutic Target

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) is a critical immune checkpoint receptor expressed on various immune cells, including exhausted T cells.[1] Its engagement with ligands such as galectin-9 and phosphatidylserine (PtdSer) suppresses immune responses, allowing cancer cells to evade immune surveillance.[2][3] Consequently, inhibiting the TIM-3 signaling pathway has emerged as a promising strategy in cancer immunotherapy, with research focusing on both monoclonal antibodies and, more recently, small molecule inhibitors.[1] Small molecules offer potential advantages such as oral bioavailability and shorter half-lives, which may allow for better management of immune-related adverse events.

Profile of this compound

This compound, also known as Compound 38, is a small molecule inhibitor of TIM-3.[4] It was identified through a fragment-based discovery approach and has been investigated for its potential in cancer research. The primary research detailing its discovery and initial characterization was published in the Journal of Medicinal Chemistry by Rietz TA, et al. in 2021.

Comparison of Small Molecule TIM-3 Inhibitors

This section provides a summary of the available preclinical data for this compound and other notable small molecule TIM-3 inhibitors. Direct reproducibility studies are not widely available; therefore, this comparison is based on data from individual publications. Experimental conditions may vary between studies.

FeatureThis compound (Compound 38)ML-T7AUPM-327 (CA-327)
Target(s) TIM-3TIM-3 (disrupts PtdSer/CEACAM1 binding)Dual PD-L1 and TIM-3 antagonist
Binding Affinity (Kd) Data not available in abstract7.0 µM (human TIM-3), 7.4 µM (murine TIM-3)Data not available in abstract
Key In Vitro Results High-affinity binding to TIM-3 demonstrated via NMR-based fragment screen and structure-based optimization.Enhances survival and anti-tumor activity of primary CD8+ CTLs and CAR-T cells; promotes NK cell killing activity and DC antigen presentation.Potent functional activity in rescuing T-cell proliferation and effector functions, comparable to anti-PD-1 or anti-TIM-3 antibodies.
In Vivo Models Not specified in abstractSyngeneic mouse models of hepatocellular carcinoma, MC38 (colon adenocarcinoma), and B16-F10 (melanoma).Syngeneic preclinical tumor models of melanoma, breast, and colon cancers.
Key In Vivo Outcomes Serves as a starting point for the discovery of TIM-3-targeted therapeutics.Inhibits tumor growth comparable to a TIM-3 blocking antibody, and shows enhanced therapeutic efficacy when combined with an anti-PD-1 antibody.Significant inhibition of tumor growth upon oral dosing with excellent tolerability.
Primary Citation Rietz TA, et al. J Med Chem. 2021.Ma S, et al. Sci Transl Med. 2023.Sasikumar, P. et al. 28th EORTC-NCI-AACR Symp. 2016.

Experimental Protocols

Below are detailed methodologies for key experiments typically cited in the evaluation of TIM-3 inhibitors.

In Vitro Binding Affinity Assay (Surface Plasmon Resonance - SPR)
  • Objective: To determine the binding affinity (Kd) of the small molecule inhibitor to the TIM-3 protein.

  • Methodology:

    • Recombinant human or murine TIM-3 protein is immobilized on a sensor chip.

    • A series of concentrations of the small molecule inhibitor (e.g., this compound) in a suitable buffer are flowed over the chip surface.

    • The association and dissociation of the inhibitor to the TIM-3 protein are measured in real-time by detecting changes in the refractive index at the chip surface.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cell-Based T-Cell Activation Assay
  • Objective: To assess the functional activity of the TIM-3 inhibitor in reversing TIM-3-mediated T-cell suppression.

  • Methodology:

    • Co-culture human peripheral blood mononuclear cells (PBMCs) or isolated T-cells with target cells expressing TIM-3 ligands (e.g., tumor cells).

    • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce a baseline level of activation.

    • Treat the co-culture with a dose range of the TIM-3 inhibitor.

    • After a suitable incubation period (e.g., 48-72 hours), collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), using an ELISA or a multiplex bead-based assay. An increase in cytokine production in the presence of the inhibitor indicates a reversal of TIM-3-mediated suppression.

In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)
  • Objective: To evaluate the anti-tumor efficacy of the TIM-3 inhibitor in a relevant in vivo cancer model.

  • Methodology:

    • Select a suitable syngeneic mouse tumor model, such as MC38 (colon adenocarcinoma) or B16-F10 (melanoma), implanted in immunocompetent mice (e.g., C57BL/6).

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the TIM-3 inhibitor (e.g., ML-T7) via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. A vehicle control group should be included.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

    • The anti-tumor efficacy is typically reported as percent tumor growth inhibition (% TGI) or as changes in tumor volume over time compared to the vehicle control group.

Mandatory Visualizations

TIM-3 Signaling Pathway

TIM3_Signaling_Pathway cluster_tcell T-Cell cluster_apc APC / Tumor Cell TCR TCR Activation Activation TCR->Activation TIM-3 TIM-3 Exhaustion Exhaustion TIM-3->Exhaustion promotes Bat3 Bat3 TIM-3->Bat3 unbound Lck Lck Bat3->Lck Lck->TCR phosphorylation Galectin-9 Galectin-9 Galectin-9->TIM-3 binds PtdSer PtdSer PtdSer->TIM-3 binds TIM3_Inhibitor This compound TIM3_Inhibitor->TIM-3 blocks Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Binding Affinity Assay (e.g., SPR) Functional_Assay Cell-Based Functional Assay (e.g., Cytokine Release) Binding_Assay->Functional_Assay Lead Compound PK_PD_Studies Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD_Studies Candidate Selection Efficacy_Studies Efficacy Studies (Syngeneic Tumor Models) PK_PD_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies End Preclinical Candidate Toxicity_Studies->End Start Compound Screening Start->Binding_Assay

References

Safety Operating Guide

Proper Disposal Procedures for Tim-3-IN-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Tim-3-IN-1, a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) receptor. Adherence to these procedures is critical for laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a specific, detailed SDS for this compound is not publicly available, general safety precautions for similar chemical compounds should be strictly followed.

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the powdered form or preparing stock solutions.

Storage:

ConditionTemperatureDuration
Powder -20°C3 years
4°C2 years
In solvent -80°C6 months
-20°C1 month

Data sourced from MedchemExpress product information.[1][2]

Step-by-Step Disposal Procedures

The disposal of this compound and any materials contaminated with it must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused compound, stock solutions, treated cell culture media, and contaminated labware (e.g., pipette tips, tubes), must be classified as hazardous chemical waste.

    • Segregate this compound waste from other waste streams to prevent accidental chemical reactions. Incompatible wastes should be kept separate.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvent used to dissolve this compound (e.g., DMSO).

    • The label should prominently display "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.

  • Waste Accumulation:

    • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • Keep the container closed except when adding waste.

  • Disposal Request and Pick-up:

    • Once the waste container is full, or in accordance with your institution's guidelines, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Complete all required waste disposal forms as per your institutional and local regulations.

Experimental Protocols and Workflows

This compound is utilized in various in vitro and in vivo studies to investigate the role of the TIM-3 signaling pathway. Below is a generalized experimental protocol for an in vitro TIM-3 inhibition assay.

In Vitro TIM-3 Inhibition Assay Methodology
  • Cell Culture: Culture a suitable cell line expressing TIM-3 (e.g., specific T-cell lines or transfected reporter cells).

  • Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[1][2] Further dilute the stock solution in cell culture media to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound for a predetermined incubation period. Include appropriate controls (e.g., vehicle control with DMSO).

  • Stimulation: Stimulate the TIM-3 pathway by adding a known ligand, such as Galectin-9.

  • Endpoint Analysis: Assess the effect of this compound on the signaling pathway. This can be measured through various methods, such as:

    • Cytokine Release Assays (e.g., ELISA): Measure the levels of cytokines (e.g., IFN-γ) released by the T-cells.

    • Reporter Gene Assays: If using a reporter cell line, measure the activity of the reporter gene (e.g., luciferase or β-galactosidase).

    • Flow Cytometry: Analyze the expression of cell surface markers or intracellular signaling proteins.

    • Western Blotting: Detect the phosphorylation status of downstream signaling molecules.

Below is a visual representation of a typical experimental workflow for assessing the inhibitory effect of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_culture Cell Culture (TIM-3 expressing cells) treat_cells Treat cells with This compound cell_culture->treat_cells prepare_inhibitor Prepare this compound (Stock and working solutions) prepare_inhibitor->treat_cells add_ligand Add TIM-3 Ligand (e.g., Galectin-9) treat_cells->add_ligand endpoint_analysis Endpoint Analysis (ELISA, Flow Cytometry, etc.) add_ligand->endpoint_analysis

Experimental workflow for in vitro TIM-3 inhibition.

TIM-3 Signaling Pathway

TIM-3 is an immune checkpoint receptor that plays a crucial role in regulating immune responses. Its interaction with its ligands, primarily Galectin-9, leads to the inhibition of T-cell function.[3] this compound acts by blocking this interaction.

The following diagram illustrates the simplified signaling pathway of TIM-3.

TIM3_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibitor Action Gal9 Galectin-9 (Ligand) TIM3 TIM-3 Receptor Gal9->TIM3 Binds to Downstream Downstream Signaling TIM3->Downstream Initiates Inhibition Inhibition of T-cell Function Downstream->Inhibition Leads to Inhibitor This compound Inhibitor->TIM3 Blocks

Simplified TIM-3 signaling pathway and the action of this compound.

By providing this comprehensive guidance, we aim to empower researchers to handle and dispose of this compound safely and effectively, fostering a secure and compliant laboratory environment.

References

Personal protective equipment for handling Tim-3-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Tim-3-IN-1

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as this compound. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles with side-shields conforming to EN166 or equivalent.To protect eyes from splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber, 0.11mm thickness).To prevent skin contact with the chemical. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A long-sleeved laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if working with the compound as a powder outside of a certified chemical fume hood or in cases of inadequate ventilation.To prevent inhalation of airborne particles.
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • The work area should be clean, organized, and free of unnecessary items.

  • All required PPE, as specified in the table above, must be worn before handling the compound.

Handling:

  • Avoid direct contact with the compound.

  • Prevent the formation of dust and aerosols.

  • Weigh and handle the solid form of the compound in an enclosure that provides user protection, such as a chemical fume hood.

  • When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Ensure all containers are clearly and accurately labeled.

After Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.

  • Clean all equipment and the work area to prevent cross-contamination.

  • Properly store or dispose of the compound and any contaminated materials according to the disposal plan.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of the solid compound and any solutions in accordance with all applicable federal, state, and local environmental regulations. This typically involves collection in a designated, labeled hazardous waste container for pickup by a licensed waste disposal service. Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated. These materials should be collected in a sealed, labeled hazardous waste bag or container and disposed of through a certified hazardous waste management company.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Visual Guidance: Experimental Workflows

To further clarify the procedural steps for safe handling and in the event of an emergency, the following diagrams illustrate key workflows.

G Figure 1: Standard Operating Procedure for this compound Usage prep Preparation ppe Don PPE prep->ppe Ensure safety measures are in place handling Chemical Handling in Fume Hood ppe->handling experiment Conduct Experiment handling->experiment cleanup Decontaminate Work Area & Equipment experiment->cleanup disposal Dispose of Waste cleanup->disposal storage Store or Doff PPE disposal->storage

Caption: Standard workflow for using this compound in a laboratory setting.

G Figure 2: Chemical Spill Response Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Severity evacuate->assess small_spill Small Spill: Use Spill Kit assess->small_spill Contained & manageable large_spill Large Spill: Contact EHS assess->large_spill Uncontained or hazardous cleanup Clean & Decontaminate Area small_spill->cleanup large_spill->cleanup After EHS response report Report Incident cleanup->report

Caption: Procedural steps for responding to a chemical spill involving this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.